6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Description
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Properties
IUPAC Name |
6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-7(9(12)13)4-6-2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQIPNHJSKATMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CNC2=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646919 | |
| Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872355-55-0 | |
| Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Foreword: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged heterocyclic motif in modern medicinal chemistry. Its structural resemblance to indole, coupled with the pyridine nitrogen's ability to act as a hydrogen bond acceptor, imparts unique physicochemical properties that are highly sought after in drug design. This scaffold is a cornerstone in the development of a multitude of therapeutic agents, most notably as a hinge-binding motif in various kinase inhibitors.[1][2] The specific derivative, 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, serves as a crucial building block, offering synthetic handles for further molecular elaboration in the pursuit of novel therapeutics. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this valuable compound, grounded in established chemical principles and supported by literature precedents.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule suggests a multi-step approach commencing from readily available starting materials. The core of this strategy revolves around the construction of the pyrrole ring onto a pre-functionalized pyridine core. The Leimgruber-Batcho indole synthesis is a powerful and versatile method for this transformation, and its application to the synthesis of azaindoles is well-documented.[3][4][5]
Our proposed synthetic pathway, therefore, involves the following key transformations:
-
Esterification of a commercially available substituted nicotinic acid.
-
Regioselective nitration of the pyridine ring to install the key nitro group required for the Leimgruber-Batcho synthesis.
-
Enamine formation from the nitrated intermediate.
-
Reductive cyclization to construct the 7-azaindole scaffold.
-
Saponification of the ester to yield the final carboxylic acid.
This approach is designed to be both efficient and scalable, providing a reliable route to the target molecule.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 6-methylnicotinate
The initial step involves the straightforward esterification of commercially available 6-methylnicotinic acid. This is a classic Fischer esterification, driven to completion by the use of excess methanol which also serves as the solvent.
Protocol:
-
To a stirred solution of 6-methylnicotinic acid (1.0 eq.) in methanol (5-10 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq.) at 0 °C.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the excess methanol.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford methyl 6-methylnicotinate as a crude product, which can be purified by column chromatography if necessary.[6]
| Intermediate | Molecular Weight | Expected Yield |
| Methyl 6-methylnicotinate | 151.16 g/mol | 90-98% |
Step 2: Synthesis of Methyl 6-methyl-5-nitronicotinate
The regioselective nitration of the pyridine ring is a critical step. The electron-donating methyl group and the electron-withdrawing ester group will direct the nitration to the 5-position.
Protocol:
-
To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add methyl 6-methylnicotinate (1.0 eq.).
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield methyl 6-methyl-5-nitronicotinate.
Step 3: Enamine Formation
This step is the first part of the Leimgruber-Batcho synthesis, where the activated methyl group of the nitropyridine condenses with a formamide acetal.
Protocol:
-
A mixture of methyl 6-methyl-5-nitronicotinate (1.0 eq.) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0-3.0 eq.) in an anhydrous solvent such as dimethylformamide (DMF) is heated to 100-120 °C.
-
The reaction is monitored by TLC until the starting material is consumed (typically 4-8 hours).
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure to yield the crude enamine intermediate, which is often a deeply colored solid and can be used in the next step without further purification.[7]
Step 4: Reductive Cyclization to form Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
The reductive cyclization of the enamine intermediate is the key ring-forming step. Various reducing agents can be employed for this transformation. Catalytic hydrogenation is a clean and efficient method.
Protocol:
-
The crude enamine intermediate (1.0 eq.) is dissolved in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
A catalytic amount of palladium on carbon (10 mol%) is added to the solution.
-
The mixture is subjected to a hydrogen atmosphere (balloon or Parr hydrogenator) and stirred vigorously at room temperature for 6-12 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to give the crude methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, which can be purified by column chromatography or recrystallization.[7]
| Intermediate | Molecular Weight | Expected Yield (from nitropyridine) |
| Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | 190.20 g/mol | 70-85% |
Step 5: Saponification to this compound
The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.
Protocol:
-
Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (1.0 eq.) is suspended in a mixture of methanol and water.
-
An aqueous solution of sodium hydroxide or lithium hydroxide (2.0-3.0 eq.) is added, and the mixture is heated to 50-70 °C for 2-4 hours.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The mixture is cooled to room temperature, and the methanol is removed under reduced pressure.
-
The aqueous solution is acidified to pH 3-4 with a dilute acid (e.g., 1N HCl), resulting in the precipitation of the product.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, this compound.[8]
| Final Product | Molecular Weight | Expected Yield |
| This compound | 176.17 g/mol | 85-95% |
Mechanism of the Leimgruber-Batcho Synthesis
The Leimgruber-Batcho synthesis proceeds through a two-stage mechanism: enamine formation followed by reductive cyclization.
Caption: Key stages of the Leimgruber-Batcho indole synthesis.
In the first stage, the acidic methyl group of the nitropyridine derivative is deprotonated, and the resulting carbanion attacks the electrophilic carbon of DMF-DMA, leading to the formation of a conjugated enamine after the elimination of methanol. The second stage involves the reduction of the nitro group to an amine. This is immediately followed by an intramolecular cyclization of the newly formed amine onto the enamine double bond. The subsequent elimination of dimethylamine results in the aromatization of the newly formed pyrrole ring, yielding the 7-azaindole scaffold.
Alternative Synthetic Strategies
While the Leimgruber-Batcho approach is highly effective, other methods for the synthesis of the 7-azaindole core are also reported in the literature. These often involve transition metal-catalyzed cross-coupling reactions. For instance, a suitably substituted aminopyridine can undergo a Sonogashira coupling with a protected alkyne, followed by an intramolecular cyclization to form the pyrrole ring.[9] These methods can offer alternative routes, particularly when specific substitution patterns are desired that may not be readily accessible through the Leimgruber-Batcho synthesis.
Characterization of this compound
The structure of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine and pyrrole rings, a singlet for the methyl group, and a broad singlet for the pyrrole N-H proton. The carboxylic acid proton will also be present as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals for all the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (176.17 g/mol ).
-
Infrared Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the pyrrole, the O-H stretch of the carboxylic acid, and the C=O stretch of the carbonyl group.
Conclusion
The synthesis of this compound is a multi-step process that can be reliably achieved through a well-designed synthetic route. The strategy outlined in this guide, centered around the Leimgruber-Batcho indole synthesis, provides a robust and efficient pathway from readily available starting materials. The successful execution of this synthesis provides access to a valuable building block for the development of novel therapeutic agents, underscoring the importance of strategic synthetic chemistry in drug discovery.
References
- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho indole synthesis. Heterocycles, 22(1), 195-221.
- Leimgruber, W., & Batcho, A. D. (1971). U.S. Patent No. 3,634,443. Washington, DC: U.S.
- Leimgruber, W., & Batcho, A. D. (1983). Organic Syntheses, 61, 9.
- Chen, J., Zhikai, Z., Liu, S., Yang, C., & Xia, C. (2014). One-pot tandem synthesis of 2,3-unsubstituted indoles, an improved Leimgruber–Batcho indole synthesis. Tetrahedron Letters, 55(3), 675-678.
- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES, 22(1), 195-221.
- McLaughlin, M., Palucki, M., & Davies, I. W. (2006). A novel one-pot process for the synthesis of N-alkylazaindoles and N-alkylindoles. Organic letters, 8(15), 3307-3310.
- Son, N. T., Tien, T. A. N., Ponce, M. B., Ehlers, P., Thuan, N. T., Dang, T. T., & Langer, P. (2020). Site-Selective Synthesis of 5-and 6-Azaindoles by Palladium-Catalyzed Tandem Reactions. Synlett, 31(13), 1308-1312.
- Caddick, S., Afonso, C. A., & Barrett, A. G. (2003). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 1(10), 1744-1746.
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Methyl 6-methylnicotinate. (n.d.). LookChem. Retrieved from [Link]
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- Zhang, L., Appell, R. B., Chiosis, G., & Danishefsky, S. J. (2011). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Medicinal Chemistry Letters, 2(11), 834–839.
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Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). ACS Publications. Retrieved from [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2019). RSC Publishing. Retrieved from [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). PubMed Central. Retrieved from [Link]
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Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2023). MDPI. Retrieved from [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Introduction
6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, a derivative of the 7-azaindole scaffold, represents a core structural motif of significant interest in modern medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine framework is recognized as a "privileged" structure, capable of interacting with a wide range of biological targets.[1][2] Specifically, derivatives of this heterocyclic system have been investigated as potent inhibitors of various protein kinases, including Janus kinase 1 (JAK1), fibroblast growth factor receptor (FGFR), and phosphodiesterase 4B (PDE4B), which are implicated in inflammatory diseases and cancer.[3][4][5]
The physicochemical properties of a drug candidate are paramount to its success, governing its absorption, distribution, metabolism, and excretion (ADME) profile. For researchers in drug discovery and development, a thorough understanding of properties such as acidity (pKa), solubility, and melting point is crucial for formulation, bioavailability, and overall therapeutic efficacy. This guide provides a comprehensive overview of the key physicochemical properties of this compound, complete with detailed experimental protocols for their determination and an analysis of its structural and spectroscopic characteristics.
Molecular Structure and Key Physicochemical Data
The structural attributes of this compound, including a carboxylic acid group, a basic pyridine nitrogen, and a pyrrole ring system, dictate its chemical behavior.
Molecular Formula: C₉H₈N₂O₂
Molecular Weight: 176.17 g/mol
CAS Number: 872355-55-0
| Property | Predicted/Estimated Value | Significance in Drug Development |
| pKa (Acidic) | ~4-5 | Influences the ionization state of the carboxylic acid at physiological pH, impacting solubility and receptor binding. |
| pKa (Basic) | ~4-5 | Governs the protonation state of the pyridine nitrogen, affecting solubility, membrane permeability, and potential for salt formation. |
| XlogP | ~0.8-1.5 | Indicates the lipophilicity of the molecule, which is a key factor in its ability to cross cell membranes. |
| Melting Point (°C) | Not available | Important for assessing purity and for solid-state characterization and formulation. |
| Aqueous Solubility | Poorly soluble | A critical parameter that affects bioavailability and formulation strategies. |
Note: Experimental data for this specific compound is not widely available. Predicted values are based on the properties of similar structures and computational models.
Synthesis of this compound
While a specific, dedicated synthesis for this compound is not extensively published, a representative synthesis can be adapted from general methods for creating substituted 1H-pyrrolo[2,3-b]pyridines. These often involve the construction of the fused ring system from suitably substituted pyridine or pyrrole precursors.[5][6]
Representative Synthetic Protocol
A plausible synthetic route could involve the following key steps:
-
Preparation of a Substituted Pyridine Precursor: Starting with a commercially available substituted pyridine, introduce the necessary functional groups for the subsequent annulation of the pyrrole ring.
-
Pyrrole Ring Formation: A common method for forming the pyrrole ring is the Fischer indole synthesis or a related cyclization reaction. This would involve the reaction of a substituted pyridine hydrazine with a suitable ketone or aldehyde.
-
Functional Group Interconversion: Following the formation of the core 1H-pyrrolo[2,3-b]pyridine scaffold, the methyl and carboxylic acid groups at positions 6 and 5, respectively, can be introduced or modified from precursor functional groups.
-
Purification: The final compound would be purified using standard techniques such as column chromatography and recrystallization to ensure high purity for subsequent physicochemical analysis.
Acidity and Basicity (pKa)
The pKa value, the negative logarithm of the acid dissociation constant (Ka), is a critical parameter that quantifies the strength of an acid or base in a solution. For an amphoteric molecule like this compound, which possesses both a carboxylic acid and a basic pyridine nitrogen, determining both the acidic and basic pKa values is essential. These values dictate the ionization state of the molecule at a given pH, which in turn influences its solubility, membrane permeability, and interactions with biological targets.
Predicted pKa Values
Due to the electron-withdrawing nature of the pyridine ring, the carboxylic acid is expected to be more acidic than a simple benzoic acid. Conversely, the pyrrole ring's electron-donating character can influence the basicity of the pyridine nitrogen. Computational models and analysis of substituent effects on related structures suggest the following approximate pKa values:[4][7][8]
-
Acidic pKa (Carboxylic Acid): ~ 4-5
-
Basic pKa (Pyridine Nitrogen): ~ 4-5
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining pKa values. It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH.
Step-by-Step Protocol
-
Preparation of Solutions:
-
Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl).
-
Prepare a solution of the test compound (this compound) at a concentration of approximately 1 mM in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol if solubility is low).
-
To maintain a constant ionic strength, add a background electrolyte such as 0.15 M potassium chloride (KCl).
-
-
Calibration: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.
-
Titration:
-
Place a known volume of the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a stirrer.
-
For the determination of the acidic pKa, titrate the solution with the standardized NaOH solution, adding small, precise volumes and recording the pH after each addition.
-
For the basic pKa, first, acidify the analyte solution with HCl to a pH of ~2 and then titrate with the standardized NaOH solution.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the curve.
-
Caption: Workflow for pKa determination by potentiometric titration.
Solubility
Solubility, the maximum concentration of a solute that can dissolve in a solvent at a given temperature, is a cornerstone of drug development. Poor aqueous solubility can lead to low bioavailability and hinder the development of effective oral formulations.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound with a solvent over a period of time and then measuring the concentration of the dissolved compound.
Step-by-Step Protocol
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, and 9) to assess pH-dependent solubility.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for quantification.
Caption: Workflow for melting point determination by the capillary method.
Spectroscopic Properties
Spectroscopic analysis is indispensable for confirming the structure and identity of a synthesized compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl group, the pyrrole N-H proton, and the carboxylic acid proton.
Expected Chemical Shifts (δ, ppm) in DMSO-d₆:
-
~12.0-13.0: A broad singlet corresponding to the carboxylic acid proton (-COOH).
-
~11.5-12.0: A broad singlet for the pyrrole N-H proton.
-
~7.0-8.5: A series of signals (singlets, doublets) corresponding to the protons on the pyrrolo[2,3-b]pyridine ring system.
-
~2.5: A singlet for the methyl group protons (-CH₃). [9]
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
Expected Characteristic Absorption Bands (cm⁻¹):
-
3300-2500 (broad): O-H stretching of the carboxylic acid, often overlapping with the N-H stretch. [6]* ~3200: N-H stretching of the pyrrole ring.
-
1720-1680: C=O stretching of the carboxylic acid. [6]* ~1600-1450: C=C and C=N stretching vibrations of the aromatic rings. [10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.
Expected Observations (Electron Impact - EI):
-
Molecular Ion (M⁺): A prominent peak at m/z = 176, corresponding to the molecular weight of the compound.
-
Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of -OH (m/z = 159) and -COOH (m/z = 131). The pyrrolopyridine ring is generally stable, but some fragmentation of the ring system may be observed.
Conclusion
This compound is a molecule with significant potential in drug discovery, owing to its privileged 7-azaindole scaffold. A thorough understanding and experimental determination of its physicochemical properties are fundamental for any research and development program involving this compound. The protocols and expected data presented in this guide provide a solid foundation for scientists and researchers to characterize this molecule and to inform the design of future derivatives with improved drug-like properties. While experimental data for this specific compound remains to be widely published, the methodologies and predictive analyses outlined here offer a robust framework for its comprehensive evaluation.
References
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Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 985-998. [Link]
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LibreTexts. (2024). 20.4 Substituent Effects on Acidity. [Link]
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Khan Academy. (2015). Substituent effects on acidic strength | Aldehydes, ketones & carb. acids | Chemistry. [Link]
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ACD/Labs. (2024). Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]
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Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(10), 1353. [Link]
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Lemmerer, A., & Bernstein, J. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of 2-amino-4-nitrobenzoic acid with a range of pyridine derivatives. CrystEngComm, 17(18), 3469-3481. [Link]
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Lemmerer, A., & Bernstein, J. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of 2-amino-4-nitrobenzoic acid with a range of pyridine derivatives. CrystEngComm, 17(18), 3469-3481. [Link]
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Yasuda, S., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 16(6), 814. [Link]
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Lee, J., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958-979. [Link]
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Guan, H., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor inhibitors. RSC Advances, 11(34), 20847-20857. [Link]
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6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid derivatives synthesis
An In-depth Technical Guide to the Synthesis of 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid Derivatives
Authored by a Senior Application Scientist
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in modern medicinal chemistry.[1][2] Its structure, being a bioisostere of both indole and the adenine fragment of ATP, allows it to form crucial hydrogen bonding interactions with the hinge region of many protein kinases.[1][3] This has led to the widespread application of 7-azaindole derivatives as potent kinase inhibitors in oncology and other therapeutic areas.[1][3] Specifically, derivatives of this compound serve as critical building blocks for highly selective and potent therapeutic agents.
This guide provides a comprehensive overview of the core synthetic strategies employed to construct these valuable molecules. We will delve into the nuanced causality behind experimental choices, present detailed, field-proven protocols, and offer insights into overcoming common synthetic challenges. The methodologies discussed are designed to be robust and scalable, catering to the needs of researchers in both academic and industrial drug discovery settings.
Part 1: Strategic Approaches to the Core Scaffold
The synthesis of this compound and its derivatives can be broadly categorized into two primary phases: the construction of the core heterocyclic system and the subsequent functionalization to install the desired carboxylic acid and its derivatives. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.
Constructing the 7-Azaindole Core from Substituted Pyridines
A prevalent and flexible approach involves building the pyrrole ring onto a pre-functionalized pyridine precursor. This strategy offers excellent control over the substitution on the pyridine portion of the scaffold.
Causality Behind the Approach:
Starting with a substituted pyridine allows for the early introduction of key functional groups, such as the 6-methyl group. The critical step is the formation of the C4-C5 bond of the pyrrole ring. Modern cross-coupling methodologies have made this a highly efficient and versatile strategy. The use of protecting groups on the pyrrole nitrogen is often essential during subsequent reactions to prevent N-functionalization and to improve solubility and reactivity in cross-coupling steps.[4][5] Common protecting groups include tosyl (Ts), tert-butyloxycarbonyl (Boc), and [2-(trimethylsilyl)ethoxy]methyl (SEM), with the latter being particularly useful but sometimes presenting deprotection challenges.[5][6]
A general workflow for this strategy is outlined below:
Caption: General workflow for constructing the 7-azaindole core from a pyridine starting material.
Part 2: Functionalization and Derivatization
With the 6-methyl-7-azaindole core in hand, the next critical phase is the introduction of the C5-carboxylic acid moiety. This is typically achieved by functionalizing a C5-halogenated intermediate.
Installation of the C5-Carboxylic Acid
The conversion of a C5-bromo or C5-iodo group to a carboxylic acid is a key transformation.
Method A: Lithium-Halogen Exchange and Carboxylation
This classic method provides a reliable route to the desired carboxylic acid.
-
Mechanism and Rationale: A C5-bromo-7-azaindole intermediate is treated with a strong organolithium base, such as tert-butyllithium, at low temperatures (-78 °C). This induces a rapid lithium-halogen exchange to form a highly reactive C5-lithiated species. This intermediate is then quenched by bubbling gaseous carbon dioxide (CO₂) through the solution, which acts as an electrophile. An acidic workup protonates the resulting carboxylate to yield the final carboxylic acid.[7] The low temperature is critical to prevent side reactions and decomposition of the lithiated intermediate. The pyrrole N-H must be protected for this reaction to be successful.
Method B: Palladium-Catalyzed Carbonylation
For substrates sensitive to strong bases, a palladium-catalyzed approach is a milder alternative.
-
Mechanism and Rationale: A C5-halo-7-azaindole is subjected to a palladium catalyst (e.g., Pd(dppf)Cl₂), a ligand, and a source of carbon monoxide (CO), often under pressure.[8] The reaction is typically carried out in an alcohol solvent, like methanol, to directly yield the corresponding methyl ester, which can then be hydrolyzed to the carboxylic acid. This method avoids the use of cryogenic temperatures and highly reactive organometallic intermediates.
The overall functionalization strategy is depicted below:
Caption: Key pathways for C5-functionalization and subsequent derivatization.
Synthesis of Carboxylic Acid Derivatives (Amides & Esters)
The resulting carboxylic acid is a versatile handle for creating a diverse library of derivatives, most commonly amides, which are prevalent in kinase inhibitors.
-
Amide Coupling: Standard peptide coupling reagents are employed to form the amide bond. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) efficiently couple the carboxylic acid with a wide range of primary or secondary amines.[9]
-
Esterification: If not generated directly from carbonylation, esters can be formed from the carboxylic acid using standard Fischer esterification conditions (alcohol with a catalytic amount of strong acid) or by activating the acid (e.g., as an acid chloride) followed by reaction with an alcohol.
Part 3: Experimental Protocols and Data
This section provides a representative, detailed experimental protocol for a multi-step synthesis. Yields and conditions are based on established literature procedures.
Synthetic Route Summary
The following table summarizes a common and effective route for the target compounds.
| Step | Transformation | Key Reagents | Typical Yield | Reference Insight |
| 1 | Bromination of 7-azaindole | NBS, MeCN | 85-95% | Regioselective bromination at C3 and C5 is possible; conditions must be controlled. |
| 2 | N-H Protection | TsCl, DMAP, TEA | >90% | Tosyl group is robust and directs metallation but requires harsh conditions for removal.[6] |
| 3 | Suzuki-Miyaura Coupling | Methylboronic acid, Pd catalyst, Base | 70-85% | Installation of the C6-methyl group. Catalyst choice is crucial for good yield. |
| 4 | Lithiation & Carboxylation | t-BuLi, CO₂, THF | 60-75% | Cryogenic conditions are essential.[7] |
| 5 | Amide Coupling | Amine, HATU, DIPEA, DMF | 65-90% | HATU provides fast and clean conversions for a wide range of amines. |
| 6 | Deprotection | NaOH (aq) | 80-90% | Removal of the tosyl protecting group to yield the final product.[6] |
Detailed Protocol: Synthesis of a Representative Amide Derivative
Objective: Synthesize N-benzyl-6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide.
Step 1: 5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
-
To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in DCM (0.2 M) at 0 °C, add triethylamine (TEA, 2.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor by TLC/LC-MS for completion.
-
Quench with saturated aqueous NH₄Cl and extract with DCM.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by silica gel chromatography (Hexanes/EtOAc gradient) to yield the N-tosylated product.[6]
Step 2: 6-Methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester
This is an alternative to direct C5-carboxylation, creating a stable intermediate for further coupling. An alternative, more direct route involves Suzuki coupling of a di-halogenated precursor. For this example, we proceed with lithiation.
Step 3: 6-Methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
-
This step assumes a 5-bromo-6-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine starting material, synthesized via a separate Suzuki coupling.
-
Dissolve the 5-bromo-6-methyl intermediate (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add tert-butyllithium (1.7 M in pentane, 2.2 eq) dropwise over 20 minutes. The solution will typically turn a deep color.
-
Stir at -78 °C for 40 minutes.
-
Bubble dry CO₂ gas through the solution for 30 minutes. The color of the reaction mixture should lighten.
-
Allow the reaction to slowly warm to room temperature, then quench by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with EtOAc. Acidify the aqueous layer to pH ~3 with 1 M HCl and extract with EtOAc (3x).
-
Combine the latter organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid, which is often used directly in the next step.[7]
Step 4: N-benzyl-6-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
-
To a solution of the crude carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M), add DIPEA (3.0 eq).
-
Add HATU (1.2 eq) and stir for 15 minutes at room temperature for pre-activation.
-
Add benzylamine (1.1 eq) and stir at room temperature for 4 hours.
-
Monitor by LC-MS for completion.
-
Pour the reaction mixture into water and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by silica gel chromatography to afford the protected amide.
Step 5: N-benzyl-6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (Final Product)
-
Dissolve the protected amide (1.0 eq) in a mixture of dioxane and 2M aqueous NaOH (1:1 v/v).
-
Heat the mixture to 100-150 °C, potentially using microwave irradiation to accelerate the reaction (1-10 minutes).[6]
-
Monitor the reaction for the removal of the tosyl group.
-
Cool to room temperature, neutralize with 1 M HCl, and extract with EtOAc.
-
Dry the organic layer, concentrate, and purify by chromatography or recrystallization to yield the final product.
Conclusion
The synthesis of this compound derivatives is a multi-step process that relies on a strategic combination of classic and modern synthetic methodologies. Mastery of protecting group chemistry, cross-coupling reactions, and directed functionalization is paramount to success. The routes and protocols outlined in this guide provide a robust framework for researchers and drug development professionals to access this critical class of molecules, enabling the continued exploration of their therapeutic potential. The versatility of the 7-azaindole core ensures that it will remain a cornerstone of medicinal chemistry for years to come.
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biological activity of 7-azaindole-5-carboxylic acid derivatives
An In-Depth Technical Guide to the Biological Activity of 7-Azaindole-5-Carboxylic Acid Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The 7-azaindole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. As a bioisostere of both indole and the purine system, it offers unique physicochemical properties and hydrogen bonding capabilities that make it an exceptional template for drug design.[1] This guide provides a detailed exploration of the biological activities of derivatives based on the 7-azaindole-5-carboxylic acid core, with a primary focus on their role as potent kinase inhibitors and anticancer agents. We will delve into the mechanistic basis of their action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation, providing researchers and drug development professionals with a comprehensive technical resource.
The 7-Azaindole Core: A Foundation for Potent Kinase Inhibition
The versatility of the 7-azaindole scaffold stems from its structural similarity to the adenine fragment of adenosine triphosphate (ATP), the universal phosphate donor for kinases.[1] This mimicry allows 7-azaindole derivatives to act as competitive inhibitors at the ATP-binding site of a vast number of kinases.
Mechanism of Action: The Hinge-Binding Motif
The inhibitory power of the 7-azaindole ring is rooted in its ability to form two critical hydrogen bonds with the "hinge region" of the kinase catalytic domain. Specifically, the pyridine nitrogen at position 7 (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen's hydrogen (N1-H) serves as a hydrogen bond donor.[2][3] This dual interaction anchors the molecule in the ATP-binding pocket, effectively blocking the kinase's function. The 5-carboxylic acid group provides a crucial vector for chemical modification, allowing for the synthesis of extensive libraries of amides, esters, and other derivatives to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Kinase hinge region interaction with the 7-azaindole scaffold.
Prominent Kinase Targets
The 7-azaindole scaffold has yielded inhibitors for a wide array of kinases implicated in oncology, inflammation, and neurodegenerative diseases. The FDA-approved drug Vemurafenib, a potent inhibitor of BRAF kinase for the treatment of melanoma, famously originated from a 7-azaindole fragment, highlighting the scaffold's therapeutic potential.[2][4]
| Kinase Target | Therapeutic Area | Example Compound/Context | Reference |
| BRAF (V600E) | Oncology (Melanoma) | Vemurafenib (PLX4720) | [1][2][4] |
| ERK5 | Oncology (Lung Cancer) | Novel 7-azaindole derivatives | [5] |
| CDK8 | Oncology (Leukemia) | 1-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)phenyl)-3-(m-tolyl)urea | [6] |
| CDK2 / CDK9 | Oncology (Breast Cancer) | 3,5-disubstituted-7-azaindoles | [4] |
| ATR | Oncology (ATM deficient) | AZD6738 | [3][4] |
| ULK1 / ULK2 | Oncology (RAS-driven) | MR-2088 (in combination with MEK inhibitors) | [7] |
| DYRK1B / DYRK2 | Oncology (Glioblastoma) | Various 7-azaindole derivatives | [4] |
| TrkA | Oncology, Pain | Structure-based designed inhibitors | [4] |
| AAK1 | Virology (Dengue, Ebola) | Antiviral 7-azaindole compounds | [4] |
| MLK3 / LRRK2 | Neuroinflammation | URMC-099 | [4] |
Anticancer Activity: From Kinase Inhibition to Cellular Demise
The primary application of 7-azaindole-5-carboxylic acid derivatives is in oncology, where their ability to inhibit key signaling kinases translates directly into potent anti-proliferative and cytotoxic effects.
Cellular Mechanisms and Therapeutic Applications
By targeting kinases that drive oncogenic signaling pathways, these derivatives can halt the uncontrolled growth of cancer cells. The observed cellular outcomes include:
-
Inhibition of Proliferation: Blocking signals that promote cell division.[4][5]
-
Cell Cycle Arrest: Inducing arrest at specific checkpoints (e.g., G1 phase), preventing cells from progressing toward mitosis.[6]
-
Induction of Apoptosis: Triggering programmed cell death in malignant cells.[8]
-
Anti-Angiogenic Effects: Preventing the formation of new blood vessels that tumors need to grow.[8][9]
These compounds have demonstrated efficacy against a range of cancer types, including lung, breast, cervical, and ovarian carcinomas, as well as melanoma and leukemia.[4][5][6][8][10]
Structure-Activity Relationship (SAR) for Anticancer Efficacy
Systematic modification of the 7-azaindole core is crucial for developing potent and selective anticancer agents. Research over the past two decades has revealed key SAR insights:
-
Key Modification Sites: Positions 1, 3, and 5 of the 7-azaindole ring are the most active and critical sites for substitution.[11][12]
-
Effective Substituents: The introduction of alkyl groups, aryl carboxamides (often derived from the 5-carboxylic acid), and various heterocyclic rings are among the most successful strategies for enhancing anticancer activity.[11][12]
-
The N7 Position: The nitrogen at the 7-position is considered essential for activity, reinforcing its role in hinge binding.[5][13]
Quantitative Cytotoxicity Data
The following table summarizes the in vitro activity of select 7-azaindole derivatives against various cancer cell lines.
| Compound ID | Target Cell Line | Cancer Type | Reported Activity (IC₅₀/GI₅₀) | Reference |
| 5j | A549 | Human Lung Cancer | IC₅₀ = 4.56 µg/mL | [5] |
| 4a | A549 | Human Lung Cancer | IC₅₀ = 6.23 µg/mL | [5] |
| 6 | MV4-11 | Acute Myeloid Leukemia | GI₅₀ = 1.97 µM | [6] |
| 7-AID | HeLa | Human Cervical Carcinoma | IC₅₀ = 16.96 µM/mL | [8] |
| 7-AID | MCF-7 | Human Breast Cancer | IC₅₀ = 14.12 µM/mL | [8] |
| 7-AID | MDA-MB-231 | Human Breast Cancer | IC₅₀ = 12.69 µM/mL | [8] |
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the evaluation of 7-azaindole derivatives relies on robust, standardized assays. The causality behind these experimental choices is to move from target engagement (kinase inhibition) to cellular effect (cytotoxicity).
Workflow for Anticancer Drug Evaluation
Caption: A typical workflow for evaluating novel 7-azaindole derivatives.
Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol describes a standard colorimetric assay to measure the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases, which reflects the number of viable cells.[5][8]
Objective: To determine the concentration of a 7-azaindole derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).
Materials:
-
Cancer cell line (e.g., A549, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
7-azaindole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 7-azaindole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The duration is chosen to allow for multiple cell doublings.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Broader Biological Spectrum
While kinase inhibition and anticancer activity are dominant themes, the 7-azaindole scaffold is pleiotropic, with derivatives showing promise in other therapeutic areas.
-
Anticonvulsant Activity: Certain 3-(1,2,3,6-tetrahydropyridine)-7-azaindole derivatives have shown significant anticonvulsant effects in pentylenetetrazole (PTZ)-induced seizure models, with favorable neurotoxicity profiles.[13][14]
-
Analgesic and Hypotensive Effects: Early investigations revealed that some 7-azaindole derivatives possess significant analgesic activity in thermal stimuli tests and can produce a slight, reversible fall in blood pressure.[15]
-
Antibacterial and Antiviral Properties: The scaffold has been explored for antimicrobial applications, showing inhibitory effects against various Gram-positive and Gram-negative bacteria.[16] Furthermore, specific derivatives inhibit adaptor-associated kinase 1 (AAK1), a key regulator for the trafficking of viruses like Dengue and Ebola.[4]
Conclusion and Future Directions
Derivatives of 7-azaindole-5-carboxylic acid represent a profoundly important class of biologically active molecules. Their foundational ability to mimic ATP and bind to the kinase hinge region establishes them as elite scaffolds for developing inhibitors against a host of validated therapeutic targets, particularly in oncology. The 5-carboxylic acid position serves as an ideal handle for synthetic elaboration, enabling fine-tuning of activity and ADME properties through well-established structure-activity relationships.
Future research will undoubtedly focus on discovering inhibitors for novel kinase targets, enhancing selectivity to minimize off-target effects, and exploring their use in combination therapies to overcome drug resistance, as demonstrated by the promising synergy of ULK1 and MEK inhibitors in RAS-driven cancers.[7] The continued exploration of this versatile core promises to yield the next generation of targeted therapeutics.
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- Mushtaq, N., Saify, Z.S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K.M. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-39.
- Janse van Vuuren, N., Janse van Rensburg, H., Terre'Blanche, G., & Legoabe, L. (n.d.). The structure–activity relationships (SAR) of the 7-azaindole and 7-deazapurine scaffolds.
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- Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323.
- Unknown Author. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed.
- Unknown Author. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors.
- Yu, H., et al. (2023). Design, synthesis, anticonvulsant activity and structure-activity relationships of novel 7-Azaindole derivatives. Bioorganic Chemistry, 133, 106430.
- Unknown Author. (2025). Design, Synthesis, Anticonvulsant Activity and Structure-Activity Relationships of Novel 7-Azaindole Derivatives.
- Unknown Author. (n.d.). 7-Azaindole Derivatives as Potential Antibacterial agents. PJSIR.
- Unknown Author. (2025). Discovery of 7-azaindole derivatives as potent and selective ULK1/2 inhibitors for the treatment of RAS-driven cancers. ACS Fall 2025.
- Zelenka, J., et al. (2016). Platinum(II) carboxylato complexes containing 7-azaindoles as N-donor carrier ligands showed cytotoxicity against cancer cell lines. Journal of Inorganic Biochemistry, 162, 109-116.
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mechanism of action of 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
An In-Depth Technical Guide to the Mechanism of Action of 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Introduction: The Privileged Scaffold of 7-Azaindole
The compound this compound belongs to the 7-azaindole class of heterocyclic compounds. The 7-azaindole framework, a bioisostere of indole, is recognized as a "privileged structure" in medicinal chemistry due to its versatile biological activities.[1] This scaffold is particularly prominent in the design of kinase inhibitors.[1][2] Its defining feature is the ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding site in a wide range of protein kinases, making it an excellent starting point for the development of potent and selective therapeutic agents.[3][4] Given the extensive history of the 7-azaindole core in kinase-targeted drug discovery, this guide will explore the probable mechanism of action for this compound as a kinase inhibitor and outline the experimental methodologies required to validate this hypothesis.
Proposed Mechanism of Action: ATP-Competitive Kinase Inhibition
The primary proposed mechanism of action for this compound is the competitive inhibition of protein kinases at the ATP-binding site. Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific substrates, a process known as phosphorylation. This signaling event is fundamental to the regulation of numerous cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.
The 7-azaindole scaffold of this compound is adept at mimicking the adenine moiety of ATP.[3] It can form two crucial hydrogen bonds with the "hinge" region that connects the N- and C-terminal lobes of the kinase domain.[3][4] This interaction occupies the ATP-binding pocket, preventing the natural substrate, ATP, from binding and thereby inhibiting the catalytic function of the kinase.
Caption: Competitive inhibition at the kinase ATP-binding site.
Potential Kinase Targets and Downstream Signaling Pathways
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been successfully developed to target a range of kinases involved in oncology and inflammatory diseases. The specific kinase targets for this compound would need to be determined experimentally, but based on existing literature, potential targets include:
-
Janus Kinases (JAKs): Specifically JAK1, which plays a pivotal role in cytokine-mediated inflammatory and autoimmune responses through the JAK/STAT signaling pathway.[5] Inhibition of JAK1 could be a therapeutic strategy for diseases like rheumatoid arthritis and inflammatory bowel disease.
-
Fibroblast Growth Factor Receptors (FGFRs): Abnormal activation of the FGFR signaling pathway is implicated in various cancers.[6][7][8] Inhibition of FGFRs can block downstream pathways such as RAS-MEK-ERK and PI3K-Akt, leading to reduced tumor cell proliferation and survival.[6][8]
-
SRC Family Kinases (SFKs) and ABL Kinase: These non-receptor tyrosine kinases are involved in cell growth, differentiation, and survival. Dual inhibition of ABL and SRC has been a strategy for overcoming resistance in chronic myeloid leukemia.[9]
-
Phosphodiesterase 4B (PDE4B): While not a kinase, PDE4B is another important enzyme in inflammatory pathways. Some 7-azaindole derivatives have shown potent PDE4B inhibition, which increases intracellular cAMP levels and suppresses inflammatory responses.[10]
The following diagram illustrates the potential downstream consequences of inhibiting a receptor tyrosine kinase like FGFR.
Caption: Inhibition of a receptor tyrosine kinase and its downstream effects.
Experimental Validation of the Mechanism of Action
A systematic experimental approach is crucial to confirm the proposed mechanism of action and identify the specific molecular targets of this compound.
Kinase Panel Screening
The initial step is to perform a broad kinase panel screen to identify which kinases are inhibited by the compound. This is typically done through in vitro radiometric or fluorescence-based assays.
Experimental Protocol: Kinase Panel Screening (General Workflow)
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation: In a multi-well plate, add the kinase of interest, a suitable substrate, and ATP.
-
Compound Addition: Add the test compound at a fixed concentration (e.g., 1 or 10 µM) to the assay wells. Include positive (known inhibitor) and negative (vehicle) controls.
-
Reaction Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. The method of detection will depend on the assay format (e.g., radioactivity measurement, fluorescence polarization, or antibody-based detection).
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the negative control.
Caption: Workflow for primary kinase panel screening.
Determination of Inhibitory Potency (IC50)
For the "hit" kinases identified in the primary screen, the half-maximal inhibitory concentration (IC50) must be determined. This provides a quantitative measure of the compound's potency.
Experimental Protocol: IC50 Determination
-
Serial Dilution: Prepare a series of dilutions of the test compound.
-
Assay Setup: Set up the kinase reaction as described for the panel screen.
-
Compound Addition: Add the different concentrations of the compound to the assay wells.
-
Incubation and Detection: Follow the same procedure for incubation and detection as the primary screen.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Table 1: Representative IC50 Values for 7-Azaindole Derivatives Against Various Kinases
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivative | FGFR1 | 7 | [6][7][8] |
| 1H-pyrrolo[2,3-b]pyridine derivative | FGFR2 | 9 | [6][7][8] |
| N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivative | JAK1 | <10 | [5] |
| 7-azaindole derivative | CDK1 | 7 | [2] |
| 7-azaindole derivative | VEGFR2 | 37 | [2] |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative | PDE4B | 110 | [10] |
Note: The IC50 values are for representative compounds from the literature and not for this compound itself.
Cell-Based Assays for Functional Activity
To confirm that the compound affects the targeted signaling pathway in a cellular context, various cell-based assays should be performed.
Experimental Protocol: Western Blot for Phospho-Protein Levels
-
Cell Culture: Culture a cell line that is known to have an active signaling pathway mediated by the target kinase.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound for a specified period.
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
SDS-PAGE and Western Blot: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of a downstream substrate of the target kinase (e.g., anti-phospho-STAT for the JAK pathway). Also, probe for the total protein as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the reduction in phosphorylation at different compound concentrations.
Other relevant cell-based assays include:
-
Proliferation Assays (e.g., MTT, CellTiter-Glo): To measure the effect of the compound on cell viability and growth.
-
Apoptosis Assays (e.g., Caspase-Glo, Annexin V staining): To determine if the compound induces programmed cell death.
-
Migration and Invasion Assays (e.g., Transwell assay): To assess the compound's effect on cell motility, particularly relevant for cancer targets.[6][7]
Conclusion
The chemical scaffold of this compound strongly suggests a mechanism of action centered on the inhibition of protein kinases. Based on extensive research on related 7-azaindole derivatives, it is highly probable that this compound acts as an ATP-competitive inhibitor, targeting kinases involved in cell signaling pathways crucial to diseases such as cancer and inflammatory disorders. The proposed experimental workflow, from broad kinase screening to specific cell-based functional assays, provides a robust framework for elucidating its precise molecular targets and validating its therapeutic potential. The insights gained from these studies will be instrumental in guiding its further development as a novel therapeutic agent.
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A Technical Guide to the Structural Analogs of 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid: Synthesis, Pharmacological Evaluation, and Structure-Activity Relationships
Abstract
The 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid scaffold, a derivative of 7-azaindole, represents a "privileged structure" in medicinal chemistry. Its unique arrangement of hydrogen bond donors and acceptors allows for potent and selective interactions with a variety of biological targets, particularly protein kinases.[1][2][3][4] This technical guide provides an in-depth exploration of the structural analogs of this core, designed for researchers, scientists, and drug development professionals. We will delve into the causal reasoning behind synthetic strategies, provide detailed experimental protocols, analyze structure-activity relationships (SAR), and discuss the pharmacological evaluation of these compounds, with a focus on their application as kinase inhibitors.
Introduction: The 7-Azaindole Core as a Strategic Starting Point
The 7-azaindole ring system is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon. This substitution significantly alters the electronic properties and hydrogen bonding capabilities of the molecule, making it a highly effective scaffold for engaging with the hinge region of protein kinases.[3][4] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor, mimicking the adenine portion of ATP.[3] The 6-methyl and 5-carboxylic acid functionalities of the topic compound provide key anchor points for further structural diversification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
This guide will explore the systematic modification of the this compound core to generate analogs with enhanced biological activity. We will focus on key classes of analogs and the rationale for their design.
Strategic Structural Modifications and Synthesis
The development of potent and selective analogs hinges on the strategic modification of the core scaffold. The following diagram illustrates the key positions for substitution on the this compound core.
Caption: Key positions for structural modification on the core scaffold.
Synthesis of the Core Scaffold
The synthesis of the 7-azaindole core can be achieved through various methods, with the Madelung-type cyclization being a foundational approach.[5] More contemporary and versatile methods often involve palladium-catalyzed cross-coupling reactions.[6][7][8]
Palladium-Catalyzed Cross-Coupling Reactions for C2 and C3 Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the 7-azaindole nucleus, particularly at the C2 and C3 positions.[8][9] These reactions allow for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, which are crucial for modulating kinase selectivity and potency.
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and a halide.[10][11][12]
Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated 7-Azaindole Derivative [9][13]
-
Reaction Setup: In a microwave vial, combine the halogenated 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate ester (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.05-0.1 equiv.).
-
Reaction Conditions: Seal the vial and heat the mixture in a microwave reactor to 100-150 °C for 10-60 minutes, or alternatively, heat under conventional reflux for several hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6][7][14][15] This reaction is particularly useful for introducing rigid, linear linkers into the molecule, which can probe deep into the active site of a protein.
Experimental Protocol: Sonogashira Coupling of a Halogenated 7-Azaindole Derivative [6][7][9]
-
Reaction Setup: To a solution of the halogenated 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate ester (1.0 equiv.) in a suitable solvent such as DMF or 1,4-dioxane, add the terminal alkyne (1.2-1.5 equiv.).
-
Catalyst and Base Addition: Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), and a copper(I) co-catalyst, such as CuI (0.05-0.1 equiv.). Add a base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).
-
Reaction Conditions: Stir the mixture at room temperature or heat to 60-80 °C until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired alkynylated product.
Caption: General workflow for C-C bond formation on the 7-azaindole core.
Modification of the 5-Carboxylic Acid
The carboxylic acid at the C5 position is a versatile handle for introducing a variety of functional groups through amide bond formation. This position is often crucial for interacting with solvent-exposed regions of the target protein or for improving the physicochemical properties of the compound.
Experimental Protocol: Amide Coupling [16]
-
Acid Activation: Dissolve the this compound (1.0 equiv.) in a suitable anhydrous solvent such as DMF or DCM. Add a coupling agent, such as HATU or T3P (1.1-1.5 equiv.), and a base, such as DIPEA (2.0-3.0 equiv.). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 equiv.) to the activated acid solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to afford the desired amide analog.
Pharmacological Evaluation: Targeting Protein Kinases
Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown significant promise as inhibitors of various protein kinases, including Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs).[17][18]
Kinase Inhibition Assays
The inhibitory activity of the synthesized analogs is typically evaluated using in vitro kinase assays. These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Principle: A common method for screening JAK1 inhibitors is a fluorescence polarization (FP)-based assay.[19][20] This assay measures the displacement of a fluorescently labeled probe from the ATP-binding site of the JAK1 pseudokinase (JH2) domain. Alternatively, luminescent assays that quantify the amount of ATP remaining after the kinase reaction, such as the Kinase-Glo® MAX assay, are also widely used.[21][22]
Experimental Protocol: Luminescence-Based JAK1 Kinase Assay [21]
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations.
-
Enzyme and Substrate Addition: Add a solution containing recombinant human JAK1 enzyme and a suitable substrate (e.g., a generic tyrosine kinase substrate peptide).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30 °C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP using a luciferase-based detection reagent (e.g., Kinase-Glo® MAX). The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Principle: Similar to JAK1 assays, FGFR inhibitor screening can be performed using various formats, including ELISA-based methods that detect the phosphorylation of a substrate, or FRET-based assays like the LanthaScreen™ Eu Kinase Binding Assay.[23][24][25]
Experimental Protocol: ELISA-Based FGFR Kinase Assay [24]
-
Plate Coating: Coat a 96-well plate with a substrate for FGFR (e.g., poly(Glu, Tyr)).
-
Inhibitor and Enzyme Addition: Add the test compounds at various concentrations, followed by the recombinant FGFR enzyme.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at 37 °C.
-
Detection: After incubation, wash the plate and add a phosphotyrosine-specific antibody conjugated to an enzyme (e.g., HRP).
-
Signal Generation: Add a suitable substrate for the conjugated enzyme (e.g., TMB for HRP) and measure the resulting colorimetric or fluorometric signal.
-
Data Analysis: Determine the IC₅₀ values for each compound.
Cellular Assays
To assess the activity of the compounds in a more biologically relevant context, cellular assays are employed. These assays measure the inhibition of downstream signaling pathways or cellular processes, such as cell proliferation. For example, in cancer cell lines with aberrant FGFR signaling, the anti-proliferative activity of the compounds can be evaluated.[17][26]
Structure-Activity Relationships (SAR)
The systematic modification of the this compound scaffold has led to the elucidation of key structure-activity relationships.
| Position of Modification | General Observation | Example Target | Reference |
| N1 (Pyrrole) | Substitution can modulate cell permeability and metabolic stability. | Kinases | [27][28] |
| C2 | Introduction of aryl or heteroaryl groups can enhance potency and selectivity by occupying hydrophobic pockets. | Kinases | [27][29] |
| C3 | Substitution at this position is often critical for kinase hinge-binding and overall activity. | Kinases | [27][29] |
| C4 | Can be modified to improve selectivity and physicochemical properties. | Kinases | [30] |
| C5 (Carboxylic Acid) | Conversion to amides or other functional groups can improve cell permeability and target engagement. | PDE4B | [16] |
| C6 (Methyl Group) | Modifications can influence interactions with the solvent-exposed region of the binding site. | CSF1R | [13] |
Table 1: General Structure-Activity Relationships for 1H-pyrrolo[2,3-b]pyridine Analogs
In Vivo Efficacy
Promising candidates identified from in vitro and cellular assays are advanced to in vivo studies to evaluate their efficacy and pharmacokinetic properties in animal models. For example, a 7-azaindole-based FGFR4 inhibitor has demonstrated significant antitumor activity in a mouse xenograft model of hepatocellular carcinoma.[26]
Conclusion and Future Perspectives
The this compound scaffold is a versatile and highly druggable core for the development of potent and selective inhibitors of a range of biological targets, particularly protein kinases. The synthetic tractability of the 7-azaindole ring system, coupled with a deep understanding of its structure-activity relationships, provides a robust platform for the design of next-generation therapeutics. Future efforts in this area will likely focus on the development of highly selective inhibitors for specific kinase isoforms and the exploration of novel therapeutic applications for this remarkable class of compounds.
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The 7-Azaindole Scaffold: A Technical Guide to Synthesis and Discovery of Novel Compounds
Introduction: The Ascendance of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the 7-azaindole scaffold has emerged as a cornerstone in the design of novel therapeutics.[1][2] This heterocyclic motif, characterized by the fusion of a pyridine and a pyrrole ring, is considered a "privileged structure" due to its recurring presence in biologically active compounds.[1][3] Its strategic incorporation of a nitrogen atom at the 7-position imparts unique physicochemical and biological properties that distinguish it from its indole counterpart.[1] This guide provides an in-depth exploration of the discovery, synthesis, and application of 7-azaindole compounds, offering field-proven insights for researchers, scientists, and drug development professionals.
The significance of the 7-azaindole core lies in its ability to act as a superior bioisostere for indole, particularly in the realm of kinase inhibition.[1][3] Kinases are a critical class of enzymes in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] The 7-azaindole moiety serves as an exceptional "hinge-binding" motif, forming crucial bidentate hydrogen bonds with the kinase hinge region.[1][4] This enhanced binding affinity often translates to significantly improved potency, as measured by lower half-maximal inhibitory concentrations (IC50).[1] Notable examples of 7-azaindole-containing drugs include the BRAF inhibitor vemurafenib and the Bcl-2 inhibitor venetoclax, both of which are used in cancer therapy.[3]
Strategic Approaches to the Synthesis of 7-Azaindole Derivatives
The synthesis of the 7-azaindole core and its derivatives has evolved significantly since its first reported synthesis in 1955.[2] Modern synthetic strategies offer greater efficiency, flexibility, and access to a wider range of functionalized analogs. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the heterocyclic core.
Classical and Modern Synthetic Methodologies
Traditional methods for constructing the 7-azaindole nucleus, such as the Madelung-type cyclization, laid the groundwork for early explorations of this scaffold.[2] However, these methods often required harsh reaction conditions and offered limited scope for diversification. The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of 7-azaindole derivatives, providing milder and more versatile approaches.[5]
Key modern synthetic strategies include:
-
Palladium-Catalyzed Cross-Coupling Reactions: The Sonogashira coupling of a 3-halo-2-aminopyridine with a terminal alkyne is a widely employed method to construct the key alkynylpyridine intermediate.[6][7] Subsequent intramolecular cyclization, often facilitated by a base or a metal catalyst, yields the 7-azaindole core.[6][7] The Suzuki-Miyaura coupling has also been effectively utilized, for instance, by coupling a chloroamino-N-heterocycle with (2-ethoxyvinyl)borolane followed by acid-catalyzed cyclization.[8][9]
-
Acid-Catalyzed Cyclization: An alternative to base-mediated cyclization involves the use of acidic conditions to promote the ring closure of 3-alkynyl-2-aminopyridines.[7] A mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) has been shown to be effective for this transformation.[7]
-
Multi-Component Reactions: For the rapid generation of diverse libraries of 7-azaindole derivatives, one-pot, three-component reactions offer an efficient approach.[10] For example, the cyclocondensation of N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene compounds can produce highly substituted 7-azaindoles.[10]
-
Rhodium-Catalyzed Synthesis: A rhodium(III)-catalyzed coupling of 2-aminopyridine with alkynes provides another route to the 7-azaindole scaffold.[11] This method often requires an external oxidant, such as a silver salt, to regenerate the catalyst.[11]
The following diagram illustrates a general workflow for the synthesis of 2-substituted 7-azaindoles via a palladium-catalyzed coupling and subsequent cyclization.
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A Comprehensive Spectroscopic Guide to 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Introduction: This technical guide provides an in-depth exploration of the spectroscopic analysis of 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold found in numerous biologically active molecules, including kinase inhibitors.[1][2][3] Consequently, the unambiguous structural confirmation and purity assessment of its derivatives are paramount for researchers in drug discovery and development. This document offers a multi-technique spectroscopic analysis, explaining the causality behind experimental choices and data interpretation to ensure scientific integrity and reproducibility.
Molecular Structure and Predicted Spectroscopic Fingerprints
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (C₉H₈N₂O₂, Molar Mass: 176.17 g/mol ) possesses a fused bicyclic aromatic system containing a pyrrole and a pyridine ring, decorated with a methyl group and a carboxylic acid.[4] Each functional group provides a distinct signature that can be detected by various spectroscopic methods.
Molecular Structure with Atom Numbering
The following diagram illustrates the chemical structure with standardized numbering for NMR assignment correlation.
Caption: Standard workflow for ¹H NMR spectroscopic analysis.
Data Interpretation
Based on analysis of structurally similar compounds and established chemical shift principles, the following ¹H NMR assignments are predicted. [5][6]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Notes |
|---|---|---|---|
| -COOH | > 12.0 | Broad Singlet | Highly deshielded, exchangeable with D₂O. [7] |
| N1-H | ~11.5 - 12.0 | Broad Singlet | Pyrrole N-H proton, exchangeable with D₂O. |
| H4 | ~8.0 - 8.2 | Singlet | Deshielded by the adjacent pyridine nitrogen (N7). |
| H2 | ~7.5 - 7.7 | Doublet | Coupled to H3. |
| H3 | ~6.5 - 6.7 | Doublet | Coupled to H2. |
| C6-CH₃ | ~2.5 - 2.7 | Singlet | Aliphatic protons adjacent to an aromatic ring. |
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Principle: ¹³C NMR spectroscopy maps the carbon framework of a molecule. As the natural abundance of the ¹³C isotope is low (~1.1%), spectra are typically acquired with broadband proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.
Experimental Protocol
The same sample prepared for ¹H NMR analysis can be used directly for ¹³C NMR. The experiment is typically run on the same instrument, utilizing a carbon-observe pulse program with proton decoupling to simplify the spectrum and enhance signal-to-noise.
Data Interpretation
The predicted chemical shifts for the nine distinct carbon atoms are summarized below.
| Carbon Assignment | Predicted δ (ppm) | Notes |
| C9 (-COOH) | ~165 - 170 | Carbonyl carbon, highly deshielded. [7] |
| C7a | ~148 - 152 | Bridgehead carbon adjacent to two nitrogen atoms. |
| C4 | ~140 - 145 | Aromatic carbon adjacent to pyridine nitrogen. |
| C6 | ~135 - 140 | Carbon bearing the methyl group. |
| C2 | ~125 - 130 | Aromatic carbon in the pyrrole ring. |
| C5 | ~120 - 125 | Carbon bearing the carboxylic acid group. |
| C3a | ~115 - 120 | Bridgehead carbon. |
| C3 | ~100 - 105 | Aromatic carbon in the pyrrole ring. |
| C8 (-CH₃) | ~18 - 22 | Shielded aliphatic carbon. |
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like this, Electrospray Ionization (ESI) is an ideal soft ionization technique that typically yields the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with minimal fragmentation, providing precise molecular weight information.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.
-
Infusion: The solution is infused directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Spectra are acquired in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻, respectively. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Workflow for Mass Spectrometry Analysis
Caption: General workflow for ESI-MS analysis.
Data Interpretation
The expected mass spectral data are outlined below.
| Ion | Calculated m/z | Mode | Notes |
| [M+H]⁺ | 177.0608 | Positive | Protonated molecule. |
| [M-H]⁻ | 175.0462 | Negative | Deprotonated molecule. |
| [M+H-H₂O]⁺ | 159.0502 | Positive | Potential fragment from loss of water. |
| [M+H-CO₂]⁺ | 133.0710 | Positive | Fragment from the characteristic loss of CO₂. [8] |
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. It is an excellent tool for identifying the functional groups present in a sample.
Experimental Protocol
For a solid sample, Attenuated Total Reflectance (ATR) is the most convenient method. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond), pressure is applied to ensure good contact, and the spectrum is collected. This method requires minimal sample preparation.
Data Interpretation
The key IR absorption bands provide a clear fingerprint of the molecule's functional groups. [9]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| O-H stretch (-COOH) | 3300 - 2500 | Broad, Strong | Very characteristic broad absorption due to hydrogen bonding. [7] |
| N-H stretch (pyrrole) | 3400 - 3300 | Moderate | Sharper than the O-H stretch. |
| C-H stretch (aromatic) | 3100 - 3000 | Moderate | Stretching of C-H bonds on the aromatic rings. |
| C-H stretch (aliphatic) | 3000 - 2850 | Moderate | Stretching of C-H bonds in the methyl group. |
| C=O stretch (-COOH) | 1700 - 1680 | Strong, Sharp | Carbonyl stretch, position indicates conjugation. |
| C=C/C=N stretch (ring) | 1600 - 1450 | Moderate-Strong | Multiple bands from the aromatic ring system. |
UV-Visible Spectroscopy
Principle: UV-Visible spectroscopy measures the absorption of UV or visible light, which excites electrons from lower to higher energy molecular orbitals. It is particularly useful for analyzing compounds with conjugated systems.
Experimental Protocol
-
Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).
-
Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm for this compound) using a dual-beam UV-Vis spectrophotometer. The solvent is used as a reference blank.
Data Interpretation
The pyrrolo[2,3-b]pyridine system is a significant chromophore. The spectrum is expected to show absorptions corresponding to π → π* transitions.
| Transition | Predicted λ_max (nm) | Notes |
| π → π | ~220 - 240 | High-energy transition of the conjugated system. |
| π → π | ~270 - 290 | Lower-energy transition, characteristic of the fused aromatic system. [10] |
Summary and Conclusion
The spectroscopic analysis of this compound relies on the synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they allow for unambiguous confirmation of the molecule's identity and purity.
Consolidated Spectroscopic Data
| Technique | Key Feature | Predicted Value/Range |
| ¹H NMR | -COOH proton | > 12.0 ppm |
| N-H proton | ~11.5 - 12.0 ppm | |
| Aromatic protons | 6.5 - 8.2 ppm | |
| -CH₃ protons | ~2.5 - 2.7 ppm | |
| ¹³C NMR | C=O carbon | ~165 - 170 ppm |
| Aromatic carbons | 100 - 152 ppm | |
| -CH₃ carbon | ~18 - 22 ppm | |
| MS (ESI) | [M+H]⁺ | m/z 177.0608 |
| [M-H]⁻ | m/z 175.0462 | |
| IR | O-H stretch | 3300 - 2500 cm⁻¹ (Broad) |
| C=O stretch | 1700 - 1680 cm⁻¹ (Strong) | |
| UV-Vis | π → π* transitions | ~220-240 nm & ~270-290 nm |
This guide provides a robust framework for the spectroscopic characterization of this compound. By understanding the principles behind each technique and the expected data, researchers can confidently verify their synthetic products and proceed with their research and development objectives.
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A Senior Application Scientist's Guide to the Preliminary In Vitro Evaluation of 7-Azaindole Derivatives
Introduction: The Rise of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the 7-azaindole scaffold has emerged as a "privileged" structure, particularly in the pursuit of kinase inhibitors.[1][2] Its strategic design, featuring a nitrogen atom at the 7-position of the indole ring, confers unique physicochemical properties that enhance biological activity.[1] This guide provides a comprehensive framework for the preliminary in vitro evaluation of novel 7-azaindole derivatives, moving beyond mere procedural steps to elucidate the scientific rationale behind each experimental choice. Our objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating workflow to efficiently identify and characterize promising lead compounds.
The core advantage of the 7-azaindole motif lies in its exceptional ability to function as a "hinge-binding" element.[3][4] The pyridine nitrogen atom and the pyrrole NH group can form a bidentate hydrogen bond with the kinase hinge region, a critical interaction for potent and selective inhibition.[4] This capacity has been famously leveraged in the development of FDA-approved drugs like Vemurafenib (Zelboraf®), a B-RAF kinase inhibitor for treating melanoma.[3][4] Our evaluation strategy is therefore designed to first confirm broad cellular activity and then progressively narrow the focus to specific molecular targets and mechanisms of action.
Part 1: A Phased Approach to In Vitro Evaluation
A successful preliminary evaluation is not a random collection of assays but a logical cascade. The goal is to maximize data acquisition while conserving resources, eliminating unpromising compounds early, and building a comprehensive profile for viable candidates. This phased approach ensures that each step informs the next, creating a scientifically sound and efficient screening funnel.
Caption: A logical workflow for the in vitro evaluation of 7-azaindole derivatives.
Part 2: Core Methodologies & Protocols
This section details the step-by-step protocols for the key assays in our evaluation cascade. The causality behind each step is explained to ensure a deep understanding and adaptability.
Phase 1: Antiproliferative Activity via MTT Assay
Scientific Rationale: The first question to answer is whether a compound has any biological effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to assess cellular metabolic activity.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells, providing a quantitative measure of cytotoxicity or antiproliferative effects.[8]
Detailed Protocol:
-
Cell Seeding:
-
Trypsinize and count the desired cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).[9]
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Causality: Seeding density is critical. Too few cells will result in a weak signal; too many will lead to overconfluence and artifacts. The goal is to ensure cells are in the exponential growth phase during the experiment.[5]
-
Incubate the plate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.
-
-
Compound Treatment:
-
Prepare a stock solution of the 7-azaindole derivative in DMSO.
-
Perform serial dilutions of the test compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., a known cytotoxic drug).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Incubate for a defined period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[7][8]
-
Add 10-20 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. Observe the formation of purple formazan crystals within the cells.
-
Causality: The incubation time must be sufficient for formazan production but not so long that the vehicle control cells become over-confluent or the crystals cause cellular damage.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Presentation and Interpretation:
The results are typically expressed as the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Table 1: Example Cytotoxicity Data for 7-Azaindole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 7-AZD-01 | MCF-7 (Breast) | 15.6 |
| 7-AZD-01 | A549 (Lung) | 22.4 |
| 7-AZD-02 | MCF-7 (Breast) | 0.7 |
| 7-AZD-02 | A549 (Lung) | 1.3 |
| Reference Drug | MCF-7 (Breast) | 5.2 |
Phase 2: Target Inhibition - The Kinase Connection
Scientific Rationale: Since the 7-azaindole scaffold is a well-established kinase hinge-binder, a primary hypothesis for cytotoxic activity is the inhibition of one or more protein kinases.[3][4][10] Kinases are crucial regulators of cell signaling pathways involved in proliferation, survival, and differentiation.[1] Dysregulation of kinases like B-RAF and those in the p38 MAPK pathway is a hallmark of many cancers.[11][12] Therefore, directly measuring a compound's ability to inhibit a specific kinase is a critical next step.
Case Study: Targeting the p38 MAPK Pathway
The p38 MAPK pathway is a key signaling cascade that responds to stress stimuli, including inflammatory cytokines and environmental stress, and regulates apoptosis and cell cycle.[11][13][14] Its over-activation is implicated in various diseases, making it a compelling therapeutic target.
Caption: Inhibition of the p38 MAPK signaling pathway by a 7-azaindole derivative.
General Protocol for In Vitro Kinase Assay (e.g., ADP-Glo™):
-
Reagent Preparation:
-
Prepare kinase reaction buffer, recombinant human kinase (e.g., p38α), the appropriate substrate (e.g., a peptide substrate), and ATP.
-
Prepare serial dilutions of the 7-azaindole derivative in reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, the test compound, and the substrate.
-
Initiate the reaction by adding ATP.
-
Causality: The reaction is ATP-competitive. The 7-azaindole derivative will compete with ATP for the binding site on the kinase.[3] Its potency is determined by how effectively it outcompetes ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ATP remaining. In the ADP-Glo™ system, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is then added to convert the ADP generated by the kinase reaction back into ATP, which is then used to generate a luminescent signal.
-
Causality: The amount of ADP produced is directly proportional to the kinase activity. A potent inhibitor will result in less ADP production and thus a lower luminescent signal.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting percent inhibition versus the log of the inhibitor concentration.
-
Table 2: Example Kinase Inhibition Data
| Compound ID | Target Kinase | IC50 (nM) | Selectivity vs. Other Kinase (Fold) |
|---|---|---|---|
| 7-AZD-02 | p38α | 8.2 | >100 |
| 7-AZD-02 | B-RAF V600E | 15.1 | >50 |
| Reference Drug | p38α | 12.5 | >80 |
Phase 3: Antimicrobial Activity Screening
Scientific Rationale: The versatility of the 7-azaindole scaffold extends beyond kinase inhibition. Derivatives have also shown potential as antibacterial agents.[15][16][17] A preliminary screen for antimicrobial activity can broaden the therapeutic potential of a new chemical series. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a bacterium.[18]
Detailed Protocol (Broth Microdilution):
-
Inoculum Preparation:
-
Culture a bacterial strain (e.g., Staphylococcus aureus) overnight in an appropriate broth (e.g., Mueller-Hinton Broth).
-
Dilute the overnight culture to achieve a standardized concentration equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this to the final working concentration of ~5 x 10⁵ CFU/mL.[19]
-
-
Plate Preparation:
-
In a 96-well plate, add 50 µL of sterile broth to all wells.
-
Add 50 µL of the test compound stock solution to the first column, creating a 100 µL volume.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column.
-
Causality: This serial dilution creates a concentration gradient of the test compound, which is essential for identifying the specific concentration at which bacterial growth is inhibited.[18]
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.[19]
-
-
Result Interpretation:
Table 3: Example Antimicrobial Activity Data
| Compound ID | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 7-AZD-03 | S. aureus ATCC 25923 | 8 |
| 7-AZD-03 | E. coli ATCC 25922 | >64 |
| 7-AZD-04 | S. aureus ATCC 25923 | 32 |
| 7-AZD-04 | E. coli ATCC 25922 | >64 |
| Reference Drug | S. aureus ATCC 25923 | 2 |
Conclusion
The 7-azaindole scaffold is a powerful starting point for the development of novel therapeutics.[1][10] A systematic and scientifically-driven in vitro evaluation is paramount to unlocking its full potential. By employing a phased approach—beginning with broad cytotoxicity screening, progressing to specific target-based assays, and exploring mechanistic details—researchers can efficiently identify and validate promising lead candidates. The protocols and rationale outlined in this guide provide a robust framework for generating high-quality, reproducible data, thereby accelerating the journey from chemical synthesis to potential clinical application.
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Unlocking the Therapeutic Potential of 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid: A Technical Guide to Target Identification and Validation
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of targeted therapeutics. Its unique electronic properties and ability to act as a bioisostere of indole have propelled its use in numerous drug discovery programs. This technical guide delves into the therapeutic potential of a specific derivative, 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, by exploring its likely molecular targets and providing a comprehensive framework for their experimental validation. Drawing upon the extensive body of research surrounding the 7-azaindole core, we will focus primarily on its established role in kinase inhibition, outlining a strategic path for researchers and drug development professionals to elucidate the specific applications of this promising compound.
Introduction: The 7-Azaindole Scaffold - A Privileged Motif in Drug Discovery
The 7-azaindole ring system, a fusion of a pyrrole and a pyridine ring, has emerged as a versatile and highly effective scaffold in the development of therapeutic agents. Its significance lies in its ability to mimic the natural indole ring while offering distinct advantages in molecular recognition. The nitrogen atom in the pyridine ring enhances the scaffold's capacity to act as both a hydrogen bond donor and acceptor, a critical feature for high-affinity binding to biological targets.[1]
This has been most profoundly demonstrated in the field of protein kinase inhibition. The 7-azaindole moiety serves as an excellent "hinge-binding motif," capable of forming two crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved feature of the ATP-binding site.[2][3] This bidentate interaction provides a strong anchor for the inhibitor, leading to potent and often selective inhibition. The commercial success of Vemurafenib, a B-RAF kinase inhibitor approved for the treatment of melanoma, underscores the immense therapeutic potential of this scaffold.[2]
Our focus, this compound, incorporates this privileged core with specific substitutions that will dictate its target profile. The methyl group at the 6-position and the carboxylic acid at the 5-position are key determinants of its pharmacological properties and potential therapeutic applications.
Primary Therapeutic Hypothesis: Kinase Inhibition
Given the extensive precedent, the most logical starting point for investigating the therapeutic targets of this compound is within the human kinome. The 7-azaindole scaffold has been successfully employed to develop inhibitors for a wide array of kinases, including:
-
Serine/Threonine Kinases: This class is a major focus, with notable examples including BRAF, Aurora Kinases, and PI3K.[4][5]
-
Tyrosine Kinases: While less common, 7-azaindole derivatives have also shown activity against tyrosine kinases.
-
Atypical Kinases: The versatility of the scaffold extends to other kinase families.
The substituents on our lead compound will influence its selectivity. The carboxylic acid, in particular, may form additional interactions with charged or polar residues in or near the ATP-binding site, potentially conferring selectivity for certain kinases.
Potential Kinase Target Families
Based on the known pharmacology of the 7-azaindole scaffold, we can prioritize several kinase families for initial investigation.
Phosphoinositide 3-Kinases (PI3Ks)
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][6] Several series of 7-azaindole derivatives have been developed as potent PI3K inhibitors.[4][6] The unique hydrogen bonding capabilities of the 7-azaindole core are instrumental in its interaction with the PI3K active site.[4]
Diagram 1: The PI3K/AKT/mTOR Signaling Pathway
Caption: Simplified PI3K/AKT/mTOR signaling cascade.
Janus Kinases (JAKs)
The JAK/STAT signaling pathway is central to the immune response, mediating the effects of numerous cytokines and growth factors.[7] Dysregulation of this pathway is implicated in a range of inflammatory and autoimmune diseases. Notably, derivatives of 1H-pyrrolo[2,3-b]pyridine carboxamide have been successfully developed as selective JAK1 inhibitors.[7] This suggests that our lead compound, which shares this core structure, may also exhibit activity against JAK family members.
Diagram 2: The JAK/STAT Signaling Pathway
Caption: Overview of the canonical JAK/STAT signaling pathway.
Other Potential Kinase Targets
The versatility of the 7-azaindole scaffold suggests that other kinase families should also be considered:
-
Aurora Kinases: These are key regulators of mitosis, and their inhibition is a validated anti-cancer strategy.[5]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers, and 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against FGFRs.[8]
-
Cell Division Cycle 7 (Cdc7) Kinase: As a crucial regulator of DNA replication, Cdc7 is an attractive target in oncology.[5][9]
Experimental Validation Workflow
A systematic and rigorous experimental cascade is essential to identify and validate the therapeutic targets of this compound.
Diagram 3: Target Validation Workflow
Caption: A stepwise approach to target identification and validation.
Step 1: Broad Kinase Panel Screening
Objective: To identify initial kinase "hits" from a large and diverse panel.
Methodology:
-
Assay Format: Utilize a reputable commercial kinase screening service (e.g., Eurofins, Reaction Biology) that offers panels of hundreds of purified human kinases. Radiometric assays (e.g., ³³P-ATP filter binding) or fluorescence-based assays (e.g., LanthaScreen™, HTRF®) are standard.
-
Compound Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) to identify any significant inhibition.
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to a positive control (e.g., staurosporine) and a negative control (DMSO vehicle).
-
Hit Criteria: Define a hit as any kinase exhibiting >50% inhibition at the screening concentration.
Step 2: Dose-Response and IC50 Determination
Objective: To confirm the activity of the initial hits and determine their potency.
Methodology:
-
Assay: For each hit kinase, perform a dose-response experiment using the same assay format as the initial screen.
-
Compound Titration: Prepare a serial dilution of this compound, typically covering a range from low nanomolar to high micromolar concentrations.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Description |
| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. |
Step 3: Cellular Target Engagement and Pathway Analysis
Objective: To confirm that the compound interacts with its putative target in a cellular context and modulates downstream signaling.
Methodology:
-
Cell Line Selection: Choose cell lines that are known to be dependent on the activity of the hit kinase(s) for their growth or survival.
-
Target Phosphorylation: Treat the selected cell lines with varying concentrations of the compound and measure the phosphorylation status of the direct substrate of the target kinase using Western blotting or ELISA. A decrease in substrate phosphorylation indicates target engagement.
-
Downstream Pathway Modulation: Assess the phosphorylation status of key downstream effectors in the signaling pathway to confirm functional pathway inhibition. For example, for a PI3K inhibitor, one would measure the phosphorylation of AKT and S6 ribosomal protein.
-
Cellular Proliferation/Viability Assays: Determine the effect of the compound on the proliferation and/or viability of the selected cell lines using assays such as MTT, CellTiter-Glo®, or direct cell counting.
Step 4: Selectivity Profiling
Objective: To assess the selectivity of the compound against closely related kinases.
Methodology:
-
Counter-Screening: Test the compound in dose-response format against kinases that are structurally related to the primary target(s).
-
Selectivity Index: Calculate the selectivity index by dividing the IC50 for the off-target kinase by the IC50 for the primary target. A higher selectivity index is desirable.
Beyond Kinase Inhibition: Exploring Other Possibilities
While kinase inhibition is the most probable mechanism of action, it is prudent to consider other potential targets for the 7-azaindole scaffold.
-
Phosphodiesterases (PDEs): Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors of phosphodiesterase 4B (PDE4B), which is involved in inflammation and neurological disorders.[10]
-
Bromodomains: The structurally related 6-azaindole scaffold has been utilized in the development of BET bromodomain inhibitors, suggesting that 7-azaindoles may also interact with this class of epigenetic readers.[11]
Conclusion and Future Directions
This compound is a promising molecule built upon a scaffold with a rich history of success in drug discovery. The strategic and systematic approach outlined in this guide, beginning with broad kinase screening and progressing through cellular and in vivo validation, provides a robust framework for elucidating its therapeutic potential. The insights gained from these studies will not only define the specific applications of this compound but also contribute to the broader understanding of the structure-activity relationships of the versatile 7-azaindole scaffold. Further optimization of this lead compound through medicinal chemistry efforts, guided by the biological data generated, will be crucial in advancing it towards a potential clinical candidate.
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Methodological & Application
Profiling 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid: A Comprehensive Guide to Kinase Inhibitor Assay Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes that regulate a vast majority of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinases are among the most important targets for modern drug discovery. The 1H-pyrrolo[2,3-b]pyridine scaffold, a key structural motif in our compound of interest, 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, is present in numerous compounds developed as potent kinase inhibitors targeting pathways like FGFR and PI3K/mTOR[1][2]. This guide provides a detailed framework for the comprehensive evaluation of this compound's kinase inhibitory activity. We present three robust, high-throughput screening (HTS) compatible assay protocols—Luminescence-based ATP depletion, Homogeneous Time-Resolved Fluorescence (HTRF), and Fluorescence Polarization (FP)—explaining the core scientific principles, detailing step-by-step methodologies, and offering insights into data analysis and quality control. This document is designed to empower researchers to generate reliable and reproducible data for characterizing novel kinase inhibitors.
Introduction to Kinase Inhibition Assays
The Central Role of Kinases in Signal Transduction
Protein kinases catalyze the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on a substrate protein[3]. This phosphorylation event acts as a molecular switch, altering the protein's activity, localization, or interaction with other molecules. These signaling cascades are fundamental to cell division, metabolism, and differentiation[3]. Given their central role, the development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of therapeutic research[4].
The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Privileged Structure
The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry. Its structure is adept at forming key hydrogen bond interactions within the ATP-binding pocket of various kinases. Numerous derivatives have been synthesized and evaluated as potent inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR, as well as intracellular kinases[5][6]. Therefore, a systematic and rigorous assessment of this compound against a panel of kinases is a scientifically sound starting point for its characterization.
Selecting the Right Assay: An Overview of Methodologies
The primary goal of a kinase inhibitor assay is to quantify the enzymatic activity of a kinase in the presence and absence of a test compound. Modern drug discovery relies on non-radioactive methods that are sensitive, scalable, and robust[3]. The choice of assay technology depends on factors like the specific kinase, available reagents, and screening throughput. This guide covers three industry-standard homogeneous ("mix-and-read") assay formats:
-
Luminescence-Based Assays: These assays indirectly measure kinase activity by quantifying the amount of ATP consumed during the phosphorylation reaction[3][7].
-
Homogeneous Time-Resolved Fluorescence (HTRF®): This technology is based on Förster Resonance Energy Transfer (FRET) between a donor and acceptor fluorophore to directly detect the phosphorylated substrate[8][9].
-
Fluorescence Polarization (FP): FP assays measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner, making them suitable for detecting either product formation or competitive binding[10][11].
Essential Preliminary Step: Compound Management
The accuracy of any inhibitor assay is fundamentally dependent on the quality and handling of the test compound.
Solubility and Stock Solution Preparation
The first and most critical step is to determine the solubility of this compound. Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions of small molecules.
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of the test compound in 100% DMSO.
-
Visually inspect for complete dissolution. If necessary, gentle warming or sonication can be applied.
-
Perform a serial dilution of this stock solution into the specific aqueous assay buffer that will be used for the kinase reaction.
-
Observe the solutions for any signs of precipitation. The highest concentration that remains clear in the aqueous buffer is the maximum screening concentration. It is crucial to ensure the final DMSO concentration in the assay well is consistent across all conditions and typically kept low (≤1%) to avoid impacting enzyme activity.
Assay Principles and Methodologies
Method 1: Luminescence-Based ATP Depletion Assay (e.g., Kinase-Glo®)
Principle of Operation: This method quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction is complete. A proprietary thermostable luciferase (e.g., Ultra-Glo™ Luciferase) uses the remaining ATP to catalyze the oxidation of luciferin, producing light[12]. The luminescent signal is therefore inversely proportional to kinase activity: high kinase activity leads to low ATP and a dim signal, while effective inhibition results in high ATP and a bright signal[3][7][12]. This assay is universal and can be used for virtually any kinase-substrate pair[7].
Caption: Principle of the luminescence-based kinase assay.
Method 2: Homogeneous Time-Resolved Fluorescence (HTRF®)
Principle of Operation: HTRF is a robust technology that combines time-resolved fluorescence (TRF) with fluorescence resonance energy transfer (FRET)[9]. In a typical kinase assay, the substrate (e.g., a biotinylated peptide) and a phosphorylation-specific antibody are labeled with an acceptor (e.g., XL665 or d2) and a donor (e.g., Europium cryptate), respectively[9][13]. When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor with a laser results in energy transfer to the acceptor, which then emits light at a specific wavelength. The HTRF signal is directly proportional to the amount of phosphorylated substrate[13][14].
Caption: Principle of the HTRF kinase assay.
Method 3: Fluorescence Polarization (FP)
Principle of Operation: FP measures changes in the apparent molecular size of a fluorescent molecule[10]. When a small, fluorescently labeled molecule (the "tracer") is excited with plane-polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized[15][16]. If this tracer binds to a much larger molecule (like an antibody), its rotation slows dramatically, and the emitted light remains highly polarized[11][16]. In a competitive FP kinase assay, a fluorescently labeled phosphorylated peptide (tracer) is pre-bound to a phosphospecific antibody, resulting in a high FP signal. The kinase reaction produces unlabeled phosphorylated product, which competes with the tracer for antibody binding, displacing it and causing a decrease in the FP signal[10]. The decrease in polarization is therefore directly proportional to kinase activity.
Experimental Protocols and Workflow
The following protocols are generalized for a 384-well plate format, a common choice for HTS. All reagent volumes should be scaled accordingly for other plate formats. It is essential to first optimize the assay by determining the optimal concentrations of kinase, substrate, and ATP to achieve a robust signal window.
Caption: General experimental workflow for a kinase inhibitor assay.
Protocol for Luminescence-Based Assay (e.g., Kinase-Glo®)
| Reagent/Component | Example Concentration | Purpose |
| Kinase Buffer | 1X | Maintains optimal pH and ionic strength |
| Kinase | Varies (e.g., 1-10 nM) | The enzyme being assayed |
| Substrate | Varies (e.g., at Kₘ) | The molecule to be phosphorylated |
| ATP | Varies (e.g., at Kₘ) | Phosphate donor |
| Test Compound | 10-point, 3-fold serial dilution | This compound |
| Kinase-Glo® Reagent | 1X | Detection reagent containing luciferase |
Step-by-Step Procedure:
-
Compound Plating: Add 50 nL of the test compound serial dilutions in DMSO to the appropriate wells of a 384-well plate. For controls, add 50 nL of DMSO alone.
-
Enzyme/Substrate Addition: Add 5 µL of a 2X kinase/substrate solution in kinase buffer to all wells.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to interact with the kinase[17].
-
Initiation: Add 5 µL of a 2X ATP solution in kinase buffer to all wells to start the reaction. The total volume is now 10 µL.
-
Kinase Reaction: Incubate the plate for the predetermined optimal time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).
-
Detection: Equilibrate the plate and the Kinase-Glo® Reagent to room temperature. Add 10 µL of the Kinase-Glo® Reagent to each well[7].
-
Signal Stabilization: Mix on a plate shaker for 2 minutes, then incubate for 10 minutes at room temperature to stabilize the luminescent signal[12].
-
Data Acquisition: Read the luminescence on a compatible plate reader.
Protocol for HTRF® Assay
| Reagent/Component | Example Concentration | Purpose |
| Kinase Buffer | 1X | Maintains optimal pH and ionic strength |
| Kinase | Varies | The enzyme being assayed |
| Biotinylated Substrate | Varies (e.g., at Kₘ) | Substrate with a tag for detection |
| ATP | Varies (e.g., at Kₘ) | Phosphate donor |
| Test Compound | 10-point, 3-fold serial dilution | This compound |
| HTRF Detection Mix | 1X | Contains Eu-cryptate antibody and SA-XL665 |
Step-by-Step Procedure:
-
Reagent Addition: In a 384-well plate, add 2 µL of biotinylated substrate, 2 µL of kinase, and 4 µL of the test compound (or controls)[14].
-
Initiation: Add 2 µL of ATP to start the reaction. The total kinase reaction volume is 10 µL[14].
-
Kinase Reaction: Incubate for the predetermined optimal time and temperature.
-
Detection: Stop the reaction by adding 10 µL of HTRF Detection Mix, which contains an EDTA-based stop buffer, the Europium cryptate-labeled anti-phospho antibody, and Streptavidin-XL665 (SA-XL665)[8][14]. The final volume is 20 µL.
-
Signal Development: Incubate for 60 minutes at room temperature to allow for antibody-substrate binding[14].
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
Data Analysis and Interpretation
Calculating Percent Inhibition
The primary data is converted to percent inhibition using the high (no inhibition) and low (maximum inhibition/background) controls.
Formula: % Inhibition = 100 * (1 - [Signal_Compound - Signal_Low] / [Signal_High - Signal_Low])
Note: For luminescence-based ATP depletion assays, the formula is adjusted as the signal is inverted. % Inhibition = 100 * ([Signal_Compound - Signal_High] / [Signal_Low - Signal_High])
IC₅₀ Determination
The IC₅₀ value is the concentration of an inhibitor required to reduce the kinase activity by 50%[4].
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism, Dotmatics).
-
The IC₅₀ is derived from the fitted curve.
Assay Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It reflects the dynamic range and data variation. An assay with a Z'-factor > 0.5 is considered robust and excellent for screening.
Formula: Z' = 1 - (3 * [SD_High + SD_Low]) / |Mean_High - Mean_Low| (Where SD is the standard deviation of the high and low controls)
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | High data variability; Suboptimal reagent concentrations; Short incubation times. | Check pipetting accuracy; Re-optimize enzyme, substrate, and ATP concentrations; Increase reaction/incubation times. |
| Compound Interference | Compound is fluorescent, absorbs light at assay wavelengths, or inhibits luciferase. | Run a counter-screen without the kinase to identify interfering compounds. Use an orthogonal assay (e.g., switch from luminescence to FP). |
| Inconsistent IC₅₀ Values | Compound instability or precipitation; Inconsistent timing or temperature. | Verify compound solubility in assay buffer; Use automated liquid handlers for precise timing; Ensure consistent incubation temperatures. |
| No Inhibition Observed | Compound is inactive against the target kinase; Compound has degraded. | Confirm compound integrity via analytical methods (LC-MS); Screen against a broader panel of kinases. |
Conclusion
This application note provides a comprehensive guide with three distinct, high-throughput protocols for characterizing the inhibitory potential of this compound. By carefully selecting an appropriate assay, optimizing reaction conditions, and implementing rigorous quality control, researchers can confidently determine the potency and selectivity of this compound. The successful execution of these protocols will generate the critical data needed to advance promising kinase inhibitor candidates through the drug discovery pipeline[4][18].
References
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Zaragoza, K., et al. (2011). HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications. PubMed Central. Retrieved from [Link]
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BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
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Sportsman, J. R., et al. (2004). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH. Retrieved from [Link]
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Li, Y., et al. (2007). Fluorescence detection techniques for protein kinase assay. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Kinase assay principle. The substrates used in HTRF kinase assays are.... Retrieved from [Link]
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Domainex. (n.d.). HTRF-based kinase assay for fragment screening and MOA studies. Retrieved from [Link]
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Biot, C., et al. (2020). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. Retrieved from [Link]
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BellBrook Labs. (2023). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Retrieved from [Link]
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K-Ras, P., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. Retrieved from [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]
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Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]
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Flow Cytometry Technical Support. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. Retrieved from [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
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Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
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Journal of the National Academy of Sciences of Belarus, Chemical Series. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Retrieved from [Link]
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Kazi, A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. Retrieved from [Link]
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Juhl, M., et al. (2022). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. NIH. Retrieved from [Link]
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Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Retrieved from [Link]
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Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Retrieved from [Link]
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Yang, J., et al. (2022). Discovery of 2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-6-yl)-1H-naphtho[1,2-d]imidazol-1-yl)phenyl)propanenitrile as a Novel PI3K/mTOR Inhibitor with Enhanced Antitumor Efficacy In Vitro and In Vivo. PubMed. Retrieved from [Link]
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Gangjee, A., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH. Retrieved from [Link]
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Sharma, A., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. JUIT. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. Retrieved from [Link]
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LookChem. (n.d.). METHYL 1H-PYRROLO[3,2-B]PYRIDINE-5-CARBOXYLATE. Retrieved from [Link]
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Colorcom Group. (n.d.). Pyrazolo[1, 5-A]Pyridine-5-Carboxylic Acid. Retrieved from [Link]
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Application Note: Leveraging 6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid for the Development of Novel Kinase Inhibitors in Oncology
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to utilizing 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, a key intermediate built upon the privileged 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, for the discovery and preclinical evaluation of novel anticancer agents. We delve into the rationale for using this scaffold in kinase inhibitor design, provide a generalized synthetic strategy, and offer detailed, field-tested protocols for the biochemical and cell-based characterization of new chemical entities derived from this valuable starting material.
Introduction: The Power of a Privileged Scaffold
In modern oncology drug discovery, the protein kinase family remains a paramount target. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is recognized as a "privileged scaffold".[1] This is due to its unique structural and electronic properties that mimic the adenine portion of ATP, enabling it to form critical hydrogen bond interactions within the highly conserved hinge region of many kinase active sites.[2] This inherent binding capability makes it an exceptional starting point for designing potent and selective kinase inhibitors.[3][4]
This compound is a strategically functionalized version of this core. The carboxylic acid group at the 5-position serves as a versatile chemical handle for synthetic elaboration, allowing medicinal chemists to append various moieties to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetics. The methyl group at the 6-position can provide additional steric and electronic influence, potentially enhancing selectivity for specific kinase targets.[5]
This guide will walk researchers through the conceptual framework and practical steps of using this intermediate to generate and validate novel anticancer candidates.
Part 1: Mechanism & Design Rationale
The 7-Azaindole Scaffold as a Kinase Hinge-Binder
The efficacy of the 7-azaindole scaffold lies in its ability to act as a bioisostere for the purine ring of ATP. The nitrogen atom at position 7 (N7) and the pyrrole nitrogen (N1-H) are perfectly positioned to form two crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain.[6] This bidentate hydrogen bonding anchors the inhibitor in the active site, providing a strong foundation for high-affinity binding.
Derivatives of this scaffold have been successfully developed to inhibit a range of cancer-relevant kinases, including BRAF, CSF-1R, FGFR, and RSK2.[2][3][4][5]
Synthetic Strategy: From Acid to Inhibitor
The carboxylic acid moiety of this compound is most commonly activated to form an amide bond. This reaction connects the scaffold to a diverse range of amine-containing fragments, which can be designed to occupy other pockets of the kinase active site, thereby enhancing potency and dictating selectivity.
Part 2: Protocols for Preclinical Evaluation
Once a new derivative has been synthesized and purified, a systematic evaluation of its biological activity is required. The following protocols provide a standard cascade for characterizing a novel kinase inhibitor.
Protocol 2.1: Biochemical Kinase Inhibition Assay
Objective: To determine the potency (IC50) of the synthesized compound against the target kinase in a purified, cell-free system. This is the first step to confirm direct inhibition.[7]
Materials:
-
Recombinant human kinase of interest.
-
Specific peptide substrate for the kinase.
-
ATP.
-
Synthesized inhibitor compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Kinase assay buffer (composition is kinase-dependent).
-
Luminescence-based kinase activity kit (e.g., ADP-Glo™).
-
White, opaque 384-well assay plates.
-
Multichannel pipette and plate reader with luminescence detection.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the inhibitor compound in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM.
-
Assay Preparation: In each well of the 384-well plate, add the components in the following order:
-
Kinase buffer.
-
Diluted inhibitor compound (final DMSO concentration should be ≤1%). Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background.
-
Recombinant kinase enzyme.
-
-
Incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination.
-
Reaction Incubation: Incubate the plate at 30°C for 1 hour (or as recommended for the specific kinase).
-
Detection: Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by adding the detection reagents from the luminescence kit according to the manufacturer's instructions.
-
Data Analysis:
-
Measure luminescence on a plate reader.
-
Subtract background (no enzyme) from all wells.
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]
-
Protocol 2.2: Cell Viability / Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of the compound on the viability and proliferation of cancer cell lines. This measures the overall cellular potency of the compound, which encompasses cell permeability, target engagement, and downstream effects.
Materials:
-
Cancer cell line(s) expressing the target kinase (e.g., A549 for EGFR inhibitors).
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
Synthesized inhibitor compound in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[9]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Clear, flat-bottomed 96-well plates.
-
Microplate reader capable of measuring absorbance at ~570 nm.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the inhibitor in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a "vehicle control" (DMSO-containing medium) and a "no cell" blank.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.[10]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[10][11]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[11]
-
Data Analysis:
-
Subtract the absorbance of the "no cell" blank from all other readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot percent viability versus the log of the compound concentration and fit the data to determine the GI50/IC50 value (concentration that inhibits growth/viability by 50%).
-
Protocol 2.3: Western Blot for Target Engagement & Pathway Modulation
Objective: To confirm that the compound inhibits the target kinase within the cell and affects its downstream signaling pathway. This provides crucial mechanistic evidence.[12]
Materials:
-
Cancer cell line of interest.
-
Synthesized inhibitor compound.
-
Cell lysis buffer (e.g., RIPA buffer) with added protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies:
-
Antibody against the phosphorylated form of the target kinase (e.g., p-EGFR).
-
Antibody against the total protein of the target kinase (e.g., Total EGFR).
-
Antibody against a phosphorylated downstream effector (e.g., p-ERK1/2).
-
Antibody against a loading control (e.g., GAPDH or β-Actin).
-
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the inhibitor at various concentrations (e.g., 0.1x, 1x, 10x the cell viability IC50) for a defined period (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation & SDS-PAGE: Normalize the protein amounts for all samples, add Laemmli sample buffer, and denature by heating. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-Kinase) overnight at 4°C, typically diluted in blocking buffer.
-
Washing & Secondary Antibody: Wash the membrane several times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, then apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To verify results on the same membrane, you can strip the antibodies and re-probe with an antibody for the total kinase and then a loading control.[12] This confirms that any decrease in the phospho-protein signal is due to inhibition, not protein degradation.[12]
Part 3: Data Presentation & Interpretation
Quantitative data from these assays should be tabulated for clear comparison between different synthesized compounds.
Table 1: Example Data for Novel BRAF Inhibitor Derivatives
| Compound ID | Target Kinase (Biochemical IC50, nM) | Cell Viability (A375 Melanoma, GI50, µM) |
| Lead-001 | BRAFV600E: 85.2 | 5.6 |
| Derivative-A | BRAFV600E: 5.1 | 0.25 |
| Derivative-B | BRAFV600E: 23.7 | 1.8 |
| Vemurafenib | BRAFV600E: 31.0 | 0.51 |
Interpretation: Derivative-A shows significantly improved biochemical potency and cellular activity compared to the initial lead compound and is more potent than the reference drug, Vemurafenib, making it a strong candidate for further investigation. A western blot would be used to confirm that treatment with Derivative-A reduces phosphorylation of MEK and ERK in A375 cells.
Conclusion
This compound is a highly valuable and versatile starting material for the generation of novel kinase inhibitors for cancer therapy. Its core 7-azaindole scaffold provides a reliable anchor into the kinase hinge region, while the carboxylic acid handle allows for extensive synthetic exploration to achieve high potency and selectivity. By following a systematic evaluation cascade—from biochemical assays to cell-based functional and mechanistic studies—researchers can efficiently identify and validate promising new anticancer drug candidates derived from this powerful chemical intermediate.
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BenchChem. (2025). Validating Trk-IN-17 Target Engagement in Cells: A Comparative Guide. Retrieved from BenchChem website[17]
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El-Damasy, A. K., et al. (2021). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic Chemistry, 115, 105199.[18]
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Lanning, B. R., et al. (2014). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology, 10(9), 760–767.[20]
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Hamzad, S., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(10), 4084.[21]
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Wang, Y., et al. (2023). Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors. Archiv der Pharmazie, 356(11), e2300234.[5]
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Wissing, J., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7435–7454.[6]
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Promega Corporation. (n.d.). Kinase Target Engagement | Kinase Affinity Assay. Retrieved from Promega website[22]
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Pop, O., & Pop, C. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40.[1]
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Gangjee, A., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 18(19), 7040–7053.[23]
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Wang, S., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. European Journal of Medicinal Chemistry, 219, 113426.[24]
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Al-Suhaimi, K. M., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(24), 5678.[25]
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Adodariya, Y. J., et al. (2025). Development of Novel Pyrrolo[2,3-B]Pyridine-Based Anticancer Agents: In Vitro Cytotoxicity Against A549 Cell Line and in Silico Adme and Docking Analysis. SSRN Electronic Journal.[26]
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- 23. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sci-hub.box [sci-hub.box]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Novel 1H-pyrrolo[2,3-b]pyridine sulfonamide analogues: Design, synthesis, in-vitro anticancer and molecular docking stu… [ouci.dntb.gov.ua]
Application Notes and Protocols for Assessing the Cytotoxicity of 7-Azaindole Derivatives using the MTT Assay
Introduction: The Critical Role of Cytotoxicity Screening
In the landscape of modern drug discovery, particularly in oncology, the accurate assessment of a compound's cytotoxic potential is a foundational step. The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise as kinase inhibitors and anticancer agents.[1][2][3] A primary method for evaluating this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely adopted, robust, and scalable method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]
This guide provides an in-depth protocol for utilizing the MTT assay to evaluate 7-azaindole derivatives. Beyond a simple recitation of steps, it delves into the causality behind experimental choices, emphasizing the critical controls and validation steps necessary when working with novel chemical entities. The goal is to equip researchers with a self-validating system to generate reliable and reproducible data.
The Underpinning Principle of the MTT Assay
The MTT assay's utility is rooted in a simple biochemical principle: the enzymatic conversion of a water-soluble yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[6] This reduction is catalyzed by NAD(P)H-dependent oxidoreductase enzymes, located primarily in the mitochondria of living, metabolically active cells.[7][8]
The quantity of the resulting purple formazan, which is subsequently solubilized for measurement, is directly proportional to the number of viable cells.[4][9] The absorbance of the colored solution is quantified using a spectrophotometer, providing a clear readout of how a compound affects cell viability.
Caption: The core mechanism of the MTT assay.
Critical Considerations for 7-Azaindole Derivatives
While the MTT assay is a staple, its chemical basis makes it susceptible to interference from the compounds being tested. For a novel chemical class like 7-azaindole derivatives, these considerations are not optional—they are essential for data integrity.
-
Colorimetric Interference : Many organic molecules are colored and may absorb light in the 500-600 nm range, the same wavelength used to quantify formazan.[6][10] This can artificially inflate the absorbance reading, masking true cytotoxic effects.
-
Chemical Interference : Compounds with inherent reducing properties can directly convert MTT to formazan in the absence of any cellular activity, leading to false-negative results (i.e., making a toxic compound appear safe).[9][11][12] Conversely, oxidizing agents could interfere with formazan formation.
-
Solubility and Precipitation : 7-azaindole derivatives may exhibit poor solubility in aqueous cell culture media.[13] If a compound precipitates out of solution, the effective concentration delivered to the cells is unknown, and the solid particles can scatter light, confounding absorbance readings. The use of a solvent like Dimethyl Sulfoxide (DMSO) is standard, but its final concentration must be kept low (typically <0.5%) and consistent across all wells.[14]
To mitigate these risks, a rigorous set of controls is non-negotiable. The most important is a cell-free compound control to measure any background absorbance or direct MTT reduction caused by the derivative itself.
A Validated Protocol for MTT Assay with 7-Azaindole Derivatives
This protocol is designed for adherent cells in a 96-well format but can be adapted for suspension cells with appropriate centrifugation steps.
I. Materials and Reagents
-
Cell Line: Appropriate cancer or normal cell line in the exponential growth phase.
-
Culture Medium: As required for the specific cell line (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
7-Azaindole Derivatives: Prepared as 10 mM stock solutions in sterile DMSO.[14]
-
MTT Reagent: 5 mg/mL MTT powder in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize (0.22 µm filter) and store at -20°C, protected from light.[4]
-
Solubilization Solution: Anhydrous, cell-culture grade DMSO.
-
Equipment: 96-well flat-bottom sterile culture plates, multichannel pipettes, CO₂ incubator (37°C, 5% CO₂), microplate reader (capable of reading at 570 nm).
II. Experimental Workflow
Caption: Step-by-step experimental workflow for the MTT assay.
III. Detailed Step-by-Step Procedure
-
Cell Seeding (Day 1):
-
Harvest cells that are in a healthy, exponential growth phase.
-
Perform a cell count and viability check (e.g., using Trypan Blue).
-
Dilute the cells in fresh culture medium to an optimized seeding density (typically 5,000–10,000 cells per 100 µL per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. To avoid "edge effects," do not use the outermost wells; instead, fill them with 200 µL of sterile PBS or medium to maintain humidity.[7]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment (Day 2):
-
Prepare serial dilutions of your 7-azaindole stock solutions in culture medium.
-
Crucially, design your plate map to include all necessary controls (in triplicate):
-
Untreated Control: Cells + medium + vehicle (DMSO).
-
Vehicle Control: Cells + medium + highest concentration of DMSO used for dilutions.
-
Blank: Medium only (no cells).
-
Test Wells: Cells + medium + serially diluted 7-azaindole derivatives.
-
Compound Interference Control: Medium only (no cells) + serially diluted 7-azaindole derivatives.
-
-
Carefully remove the old medium from the wells and add 100 µL of the appropriate treatment or control solutions.
-
Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Incubation and Readout (Day 4/5):
-
After incubation, carefully aspirate the compound-containing medium from all wells with cells.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 20 µL of the 5 mg/mL MTT reagent to all wells (including blanks and compound interference controls).
-
Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals should become visible in viable cells under a microscope.
-
Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. For suspension cells, this step would involve centrifuging the plate first.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10 minutes to ensure complete solubilization.[15]
-
Measure the absorbance on a microplate reader at 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis and Interpretation
Proper data analysis is as critical as the wet lab protocol.
-
Correct for Background Absorbance:
-
Subtract the average absorbance of the Blank wells from all other readings.
-
Subtract the average absorbance of the Compound Interference Control for each respective concentration from the corresponding Test Well reading. This step is vital to remove any signal generated by the compound itself.
-
-
Calculate Percent Viability:
-
Use the following formula for each compound concentration: % Viability = (Corrected Absorbance of Test Well / Corrected Absorbance of Untreated Control) x 100
-
-
Determine the IC₅₀ Value:
-
The IC₅₀ is the concentration of a drug that is required for 50% inhibition of cell viability.[16]
-
Plot Percent Viability (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Use a non-linear regression analysis (sigmoidal dose-response curve fit) in software like GraphPad Prism or R to calculate the precise IC₅₀ value.[16][17]
-
Sample Data Presentation
| Compound Conc. (µM) | Raw Abs (Cells) | Raw Abs (No Cells) | Corrected Abs | % Viability |
| 0 (Control) | 1.250 | 0.050 | 1.200 | 100.0% |
| 0.1 | 1.180 | 0.052 | 1.128 | 94.0% |
| 1 | 0.950 | 0.055 | 0.895 | 74.6% |
| 10 | 0.650 | 0.060 | 0.590 | 49.2% |
| 100 | 0.200 | 0.065 | 0.135 | 11.3% |
| Calculated IC₅₀ | - | - | - | 10.2 µM |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background | - Contamination of reagents or medium.- Direct reduction of MTT by components in the medium (e.g., phenol red).- Insufficient removal of medium before adding solubilizer.[7] | - Use fresh, sterile reagents.- Use phenol red-free medium for the assay.- Ensure all medium is carefully aspirated before adding DMSO.- Always include and check your blank and cell-free controls. |
| Low Signal | - Too few cells seeded.- Cells are not healthy or are in lag phase.- Insufficient MTT incubation time.[7]- Loss of cells during wash steps. | - Optimize cell seeding density.- Use cells in the mid-logarithmic growth phase.- Increase MTT incubation time (e.g., up to 4 hours).- Be gentle during medium aspiration; for suspension cells, ensure proper pelleting. |
| High Variability | - Uneven cell seeding.- "Edge effects" due to evaporation.[7]- Incomplete solubilization of formazan crystals.- Pipetting errors. | - Ensure a homogenous cell suspension before seeding.- Fill outer wells with sterile PBS/media and use a plate sealer.[7]- Ensure vigorous mixing/shaking after adding DMSO and check for crystals microscopically.- Calibrate pipettes and use a multichannel pipette for consistency. |
| Negative % Viability | - Compound interference is higher than the cell signal.- Compound enhances metabolic activity at low doses (hormesis). | - Double-check the subtraction of the compound interference control.- If interference is severe, this assay may be unsuitable. Consider an alternative assay.- Note hormetic effects if observed consistently. |
Alternative Assays for Confirmation
If significant and unavoidable interference from a 7-azaindole derivative is suspected, it is best practice to confirm the results with an orthogonal assay that relies on a different principle.
-
Water-Soluble Tetrazolium (WST) Assays (e.g., WST-1, XTT, CCK-8): These assays produce a water-soluble formazan, eliminating the need for the solubilization step and reducing a source of error.[18]
-
Resazurin (AlamarBlue®) Reduction Assay: A fluorometric or colorimetric assay where metabolically active cells reduce blue resazurin to pink, fluorescent resorufin. It is generally considered more sensitive than MTT.[18][19]
-
ATP-Based Luminescence Assays (e.g., CellTiter-Glo®): These assays measure the level of ATP, a direct indicator of metabolically active cells. They are highly sensitive, have a simple "add-mix-read" protocol, and are less susceptible to interference from colored compounds.[20]
References
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Prasad, A., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. [Link]
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Wikipedia. (2024). MTT assay. Wikipedia. [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
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Barnabe, M. (2017). Cell viability assays: Alternatives to the MTT assay. [Link]
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van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. PubMed. [Link]
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Goldberg, A. (2025). Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). [Link]
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YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. [Link]
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Niles, A. L., et al. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. PubMed. [Link]
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Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
-
Pawar, S., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed. [Link]
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Alojamiento Web UVa. (2023). Alternatives to MTT Assay in Cell Viability Assessments. [Link]
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ResearchGate. (2016). MTT assay result variation/alternative to MTT assay for checking Cell Viability?. [Link]
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ResearchGate. (2015). How can I calculate IC50 from mtt results?. [Link]
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YouTube. (2020). How to calculate IC50 from MTT assay. [Link]
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Prasad, A., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. NIH. [Link]
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The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. [Link]
-
Assay Genie. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
-
Stack Exchange. (2024). Cell viability assay: Problems with MTT assay in the solubilization step. [Link]
-
Assay Guidance Manual - NCBI Bookshelf. (2013). Cell Viability Assays. NIH. [Link]
-
Unknown. (n.d.). Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT. [Link]
-
ResearchGate. (2015). Why is my MTT Assay not turning Purple?. [Link]
-
ResearchGate. (n.d.). Limitations of the MTT Assay in Cell Viability Testing. [Link]
-
ResearchGate. (2020). I am doing anticancer screening for some compounds that have reddish blue color which interfere with reading in MTT assay do any one have a solution?. [Link]
-
Creative Bioarray. (n.d.). MTT Analysis Protocol. Creative Bioarray. [Link]
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Unknown. (n.d.). MTT Cell Assay Protocol. [Link]
-
Deng, Z., et al. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Nanjing Tech University. [Link]
-
Allied Academies. (2021). In-silico approach of 7-azaindole derivatives as inhibitors of bromodomain and insulin growth factor receptors for the treatment of diabetes related cancer. [Link]
-
ResearchGate. (n.d.). MTT assay results show no significant difference in cell viability.... [Link]
-
ACS Publications. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. [Link]
-
NIH. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. [Link]
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Application Note: A Validated Molecular Docking Protocol for 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid Using AutoDock Vina
Abstract
This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies on 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. The core of this molecule is the 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, a privileged structure in medicinal chemistry renowned for its role as a hinge-binding motif in numerous protein kinase inhibitors.[1][2] Given the novelty of the specific ligand, this protocol establishes a robust and scientifically validated workflow by selecting a relevant and well-characterized protein target, Glycogen Synthase Kinase 3β (GSK-3β), for which pyrrolopyridine inhibitors have been identified.[1][3][4] The protocol details the preparation of the protein receptor and the ligand, the execution of the docking simulation using the widely adopted AutoDock Vina software, and a critical analysis of the results, including a mandatory protocol validation step through redocking. This document is intended for researchers, scientists, and drug development professionals seeking to predict and analyze the binding interactions of novel small molecules with protein targets.
Rationale and Target Selection
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a cornerstone in the design of ATP-competitive kinase inhibitors. Its unique arrangement of hydrogen bond donors and acceptors allows it to form canonical interactions with the hinge region of the kinase ATP-binding pocket, a critical factor for potent inhibition. Several inhibitors based on this scaffold have been developed against a range of kinases, including Glycogen Synthase Kinase 3β (GSK-3β), which is a key target in neurodegenerative diseases like Alzheimer's.[1][3]
For this protocol, we have selected the crystal structure of human GSK-3β in complex with a pyrrolopyridine-based inhibitor.
-
Protein Target: Glycogen Synthase Kinase 3β (GSK-3β)
-
PDB ID: [5]
-
Resolution: 2.74 Å
-
Co-crystallized Ligand: 4-(1H-PYRROLO[2,3-B]PYRIDIN-3-YL)BENZAMIDE (for validation)
The choice of PDB entry 3GFW is strategic because the presence of a co-crystallized ligand with a similar pyrrolopyridine core allows for a rigorous validation of our docking protocol. By redocking the native ligand, we can ensure that our chosen parameters can accurately reproduce a known, experimentally determined binding pose.[6][7]
Required Software and Resources
Reproducibility is paramount in computational studies. The following software packages were used to develop and validate this protocol. Users should ensure they have access to these or equivalent tools.
| Software | Version | Source | Purpose |
| AutoDock Vina | 1.2.3 or later | Molecular Docking Engine | |
| MGLTools | 1.5.7 or later | Receptor & Ligand Preparation (PDBQT format) | |
| UCSF Chimera / ChimeraX | Latest | Visualization, Protein Cleaning | |
| PubChem | N/A | Ligand Structure Retrieval[8][9][10] | |
| RCSB PDB | N/A | Protein Structure Retrieval[11][12][13] |
The Docking Workflow: An Overview
The entire molecular docking process follows a structured pipeline, from data acquisition and preparation to simulation and final analysis. This workflow ensures that each step is logically sound and contributes to the reliability of the final results.
Protocol Part 1: Receptor Preparation
The goal of this phase is to prepare the protein structure from the PDB file into a clean, charge-corrected format suitable for docking.[14][15]
-
Download the Structure: Obtain the crystal structure of GSK-3β by downloading the PDB file for entry 3GFW from the RCSB PDB website.[13]
-
Clean the PDB File:
-
Open 3GFW.pdb in UCSF Chimera.
-
The PDB file may contain multiple protein chains, water molecules (HOH), and the co-crystallized ligand. For this protocol, we will use Chain A.
-
Remove all water molecules. (In Chimera: Select -> Structure -> solvent). Delete the selected atoms.
-
Remove the co-crystallized ligand and any other heteroatoms not essential for binding. (The ligand is named L1P in this entry).
-
Delete all protein chains except for Chain A.
-
-
Prepare the Receptor for AutoDock:
-
Use AutoDock Tools (ADT) to process the cleaned PDB file.
-
Load the cleaned protein structure.
-
Add Polar Hydrogens: Edit -> Hydrogens -> Add -> Polar Only. This step is crucial for correctly modeling hydrogen bonds.[16]
-
Compute Gasteiger Charges: Edit -> Charges -> Compute Gasteiger. These partial charges are necessary for the scoring function to calculate electrostatic interactions.
-
Save the prepared receptor in the required PDBQT format: Grid -> Macromolecule -> Choose.... Select the protein and save it as receptor.pdbqt.
-
Protocol Part 2: Ligand Preparation
This phase focuses on converting the 2D representation of our target ligand, this compound, into a 3D, energy-minimized structure.[17][18]
-
Obtain Ligand Structure:
-
The structure of this compound can be obtained from PubChem or drawn using chemical sketch software like ChemDraw or MarvinSketch.
-
SMILES String: CC1=C(C=C2C(=C1)NC=C2)C(=O)O
-
Download the 3D conformation of the ligand in SDF or MOL2 format from a database like PubChem.[19]
-
-
Prepare Ligand for AutoDock:
-
Load the 3D ligand structure into AutoDock Tools.
-
Detect Rotatable Bonds: Ligand -> Torsion Tree -> Detect Root. This defines the ligand's flexibility during docking.
-
Compute Gasteiger Charges: Ligand -> Output -> Save as PDBQT.... This will automatically assign charges and save the file. Name it ligand.pdbqt.
-
For Validation: Repeat this process for the co-crystallized ligand (L1P from 3GFW) to create native_ligand.pdbqt.
-
Protocol Part 3: Execution of Molecular Docking
With the receptor and ligand prepared, the next step is to define the search space and run the docking simulation.
-
Define the Grid Box (Search Space):
-
The grid box defines the three-dimensional space where AutoDock Vina will search for binding poses. To ensure a focused search, this box should be centered on the active site.
-
In ADT, load the receptor.pdbqt and the native_ligand.pdbqt (the co-crystallized ligand).
-
Center the grid box on the native ligand. A typical box size that encompasses the active site is 25 x 25 x 25 Å .
-
Record the center coordinates (X, Y, Z) and the size dimensions . For 3GFW, the approximate center coordinates are:
-
center_x = 15.5
-
center_y = 55.0
-
center_z = 18.0
-
-
-
Create the Vina Configuration File:
-
Create a text file named conf.txt. This file tells Vina where to find the input files and how to set up the search.
-
Populate conf.txt with the following information:
-
Protocol Part 4: Analysis and Validation
Analyzing the results is a multi-step process that begins with validating the protocol itself to ensure its reliability. [20][21]
Step 1: Protocol Validation via Redocking
Before trusting the results for our novel ligand, we must prove that the docking protocol can accurately reproduce the known binding mode of the co-crystallized ligand. [6][22]
-
Perform Redocking: Modify the conf.txt file to use the native_ligand.pdbqt as the input ligand and run Vina again.
-
Calculate RMSD: The Root Mean Square Deviation (RMSD) measures the average distance between the atoms of the docked pose and the crystallographic pose. A low RMSD value indicates a successful redocking. [23] * Use a visualization tool like PyMOL or UCSF Chimera to superimpose the top-ranked docked pose of the native ligand with its original crystal structure pose.
-
Calculate the heavy-atom RMSD.
-
-
Validation Criterion: An RMSD value of less than 2.0 Å is widely accepted as the threshold for a successful docking validation. [7][20]This confirms that the scoring function and search algorithm are reliable for this specific protein target.
Step 2: Analysis of the Target Ligand's Results
Once the protocol is validated, you can confidently analyze the results for this compound.
-
Binding Affinity: The primary output is the binding affinity, reported in kcal/mol. More negative values suggest stronger binding. [20]AutoDock Vina provides a ranked list of binding poses in the docking_results.pdbqt file.
-
Pose Visualization: Load the receptor.pdbqt and docking_results.pdbqt into PyMOL or Chimera.
-
Interaction Analysis: Carefully inspect the top-ranked binding pose. Identify key molecular interactions:
-
Hydrogen Bonds: Look for hydrogen bonds between the ligand and the kinase hinge region (e.g., the backbone amide of Val135 in GSK-3β). The 7-azaindole core is expected to form at least one such bond.
-
Hydrophobic Interactions: Identify nonpolar regions of the ligand interacting with hydrophobic pockets in the active site.
-
Ionic/Electrostatic Interactions: The carboxylic acid group on the ligand may form salt bridges or strong hydrogen bonds with charged residues like Lys85.
-
Expected Results and Discussion
The docking of this compound into the ATP-binding site of GSK-3β is expected to yield a high-affinity binding pose characterized by several key interactions.
| Ligand | Predicted Binding Affinity (kcal/mol) | Validation RMSD (Å) | Key Expected Interactions |
| Native Ligand (Redocked) | -9.0 to -11.0 | < 2.0 | H-bond to Val135 (Hinge) |
| Target Ligand | -8.0 to -10.0 | N/A | H-bond to Val135 (Hinge), Salt bridge with Lys85, Hydrophobic interactions with Leu188, Ile62 |
The top-ranked pose of the target ligand should show the N7 nitrogen of the pyrrolopyridine core acting as a hydrogen bond acceptor from the backbone NH of Valine 135 in the hinge region. The carboxylic acid moiety is well-positioned to form a strong ionic interaction with the catalytic lysine (Lys85), a common feature of many kinase inhibitors. The methyl group can provide favorable hydrophobic contact within the pocket.
It is crucial to remember that molecular docking is a predictive tool. [21]The results provide a strong hypothesis for the binding mode and affinity, which should ideally be confirmed with experimental data such as in vitro binding assays (e.g., IC50 determination).
Conclusion
This application note provides a validated, end-to-end protocol for performing molecular docking of this compound with GSK-3β using AutoDock Vina. By emphasizing the critical step of protocol validation through redocking, this guide ensures a high degree of scientific rigor and confidence in the resulting predictions. This workflow is robust and can be adapted for docking other pyrrolopyridine derivatives into various kinase targets, serving as a valuable tool in the early stages of structure-based drug discovery.
References
Sources
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- 2. 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors -Quantitative Bio-Science [koreascience.kr]
- 3. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) [mdpi.com]
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- 16. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 17. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Cellular Characterization of 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Abstract
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for therapeutic use in oncology and inflammatory diseases. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial cell-based characterization of novel compounds based on this scaffold, using 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid as a representative molecule. We present a logical workflow, beginning with foundational cytotoxicity and proliferation assays to establish a therapeutic window, followed by functional assays to probe the compound's impact on specific kinase-mediated signaling pathways. The protocols herein are designed to be self-validating, incorporating essential controls and detailed procedural explanations to ensure robust and reproducible data generation.
Introduction: The Significance of the Pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine ring system is a deaza-isostere of adenine, the core component of adenosine triphosphate (ATP).[1] This structural mimicry allows compounds containing this scaffold to act as competitive inhibitors at the ATP-binding site of a wide range of protein kinases.[1] Kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[2] Consequently, derivatives of the pyrrolo[2,3-b]pyridine core have been extensively developed as inhibitors targeting various kinases, including Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Cyclin-Dependent Kinases (CDKs).[3][4][5][6]
When a novel compound such as this compound is synthesized, a systematic evaluation of its cellular activity is paramount. The primary objectives are to:
-
Determine its general effect on cell health and proliferation.
-
Identify a concentration range that is effective but not broadly cytotoxic.
-
Elucidate its mechanism of action by assessing its impact on relevant signaling pathways.
This guide outlines a tiered approach to achieve these objectives, providing both the "how" and the "why" for each experimental step.
Foundational Analysis: Cell Viability and Proliferation
A fundamental first step in characterizing any potential therapeutic agent is to determine its effect on cell viability and proliferation. These assays reveal the compound's potency and establish a concentration-response relationship, which is crucial for designing subsequent mechanistic studies. A compound that is highly cytotoxic at concentrations required for its intended biological effect may have a limited therapeutic window.
We will describe two common and robust methods: an MTS-based colorimetric assay for cell proliferation and an ATP-based luminescent assay for cell viability.
Principle of Proliferation vs. Viability Assays
-
Proliferation Assays (e.g., MTS): These assays measure the metabolic activity of a cell population. The reduction of a tetrazolium salt (like MTS) to a colored formazan product is performed by dehydrogenase enzymes in metabolically active cells.[7][8] The resulting color change is proportional to the number of viable, proliferating cells.
-
Viability Assays (e.g., CellTiter-Glo®): These assays quantify the amount of ATP present, which is a key indicator of metabolically active, viable cells.[8][9] In the presence of luciferase, ATP is consumed to produce light, and the luminescent signal is directly proportional to the number of living cells.[9]
Experimental Workflow: Initial Compound Screening
Caption: Overall experimental workflow for compound characterization.
Protocol: MTS Cell Proliferation Assay
This protocol is adapted from standard methodologies for tetrazolium-based assays.[7][10]
Materials:
-
Selected cancer cell line (e.g., MCF-7, HCT116, A549)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well clear, flat-bottom tissue culture plates
-
This compound (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)[7]
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Expert Insight: The optimal seeding density varies by cell line and should be determined empirically to ensure cells are in the exponential growth phase at the end of the assay.
-
-
Compound Preparation: Prepare a 2X serial dilution of the compound in complete medium. Start with a high concentration (e.g., 200 µM) to generate a full dose-response curve. Include a "vehicle control" (DMSO only) and a "no cells" blank control.
-
Cell Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions. This results in a final volume of 100 µL with the desired final compound concentrations. Incubate for 48-72 hours.
-
Assay Development: Add 20 µL of MTS reagent directly to each well. Incubate for 1-4 hours at 37°C.
-
Trustworthiness Check: The incubation time should be consistent across all plates and optimized to ensure the absorbance values of the vehicle control are within the linear range of the plate reader (typically 0.8-1.5).
-
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: a. Subtract the average absorbance of the "no cells" blank from all other wells. b. Normalize the data by expressing absorbance as a percentage of the vehicle control (% Proliferation). c. Plot % Proliferation vs. log[Compound Concentration] and fit a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits proliferation by 50%).
Protocol: ATP-Based Cell Viability Assay
This protocol is based on the principles of the CellTiter-Glo® Luminescent Cell Viability Assay.[9]
Materials:
-
Same as MTS assay, but use 96-well opaque, white plates suitable for luminescence.
-
ATP-based viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)[9]
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTS protocol, using an opaque white plate.
-
Assay Development: a. Equilibrate the plate and the ATP reagent to room temperature for ~30 minutes. b. Add a volume of ATP reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium). c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: a. Subtract the average luminescence of the "no cells" blank. b. Normalize data to the vehicle control (% Viability). c. Plot % Viability vs. log[Compound Concentration] and fit a curve to determine the IC₅₀ value.
| Assay Type | Principle | Readout | Key Parameter | Typical Plate |
| MTS Assay | Metabolic reduction of tetrazolium | Colorimetric (Absorbance) | IC₅₀ (Antiproliferative) | Clear |
| ATP Assay | Quantification of cellular ATP | Luminescent | IC₅₀ (Cytotoxic) | Opaque White |
Mechanistic Insights: Kinase Signaling Reporter Assays
Once the cytotoxic and antiproliferative profile is established, the next step is to investigate the compound's effect on specific biological pathways. Given that the pyrrolo[2,3-b]pyridine scaffold is a known kinase inhibitor template, a logical approach is to use a reporter gene assay to monitor the activity of a kinase-driven signaling pathway.[11][12][13][14]
Principle of Reporter Gene Assays
Reporter gene assays are powerful tools for studying the regulation of gene expression and signal transduction.[15][16] They work by linking a transcriptional response element (TRE) to a reporter gene, such as luciferase.[11] The TRE is a DNA sequence specifically recognized by a transcription factor that is activated by an upstream signaling pathway.
For example, to test if this compound inhibits the JAK/STAT pathway, one could use a cell line containing a STAT3 response element driving luciferase expression. Activation of the pathway by a cytokine (e.g., IL-6) would lead to STAT3 activation, binding to the TRE, and production of luciferase. A JAK inhibitor would block this cascade, resulting in a decreased luminescent signal.[12]
Caption: Principle of a JAK/STAT luciferase reporter assay.
Protocol: Dual-Luciferase® Reporter Assay for Pathway Inhibition
This protocol uses a dual-reporter system to increase accuracy. The experimental reporter (e.g., Firefly luciferase) is driven by the pathway-responsive promoter, while a second control reporter (e.g., Renilla luciferase) is driven by a constitutive promoter to normalize for transfection efficiency and cell number.[11]
Materials:
-
HEK293 cells or other suitable host cell line
-
Pathway-responsive Firefly luciferase reporter plasmid (e.g., pGL4.49[luc2P/STAT3-RE/Hygro])
-
Constitutive Renilla luciferase control plasmid (e.g., pGL4.74[hRluc/TK])
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
Pathway-activating ligand (e.g., recombinant human IL-6)
-
Dual-luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)
-
Opaque white 96-well plates
-
Luminometer
Procedure:
-
Transfection: Co-transfect host cells with the Firefly reporter plasmid and the Renilla control plasmid according to the transfection reagent manufacturer's protocol. Plate the transfected cells into a 96-well opaque plate and allow them to recover for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Choose a concentration range well below the cytotoxic IC₅₀ determined previously. Replace the medium on the cells with the compound dilutions and incubate for 1-2 hours.
-
Expert Insight: Pre-incubation with the inhibitor allows it to enter the cells and engage its target before pathway activation.
-
-
Pathway Stimulation: Add the activating ligand (e.g., IL-6 at a final concentration of 10-100 ng/mL) to all wells except the "unstimulated" control. Incubate for 6-8 hours.
-
Trustworthiness Check: Include proper controls:
-
Unstimulated cells + vehicle
-
Stimulated cells + vehicle (defines 100% pathway activity)
-
Stimulated cells + known pathway inhibitor (positive control)
-
-
-
Assay Development: a. Equilibrate the plate to room temperature. b. Add the first luciferase reagent (which measures Firefly luciferase activity) to all wells. Mix and read luminescence. c. Add the second Stop & Glo® reagent (which quenches the Firefly signal and activates the Renilla signal). Mix and read luminescence again.
-
Data Analysis: a. For each well, calculate the ratio: (Firefly Luminescence / Renilla Luminescence). This normalizes the experimental reporter signal. b. Normalize the data again by expressing the ratio as a percentage of the "stimulated cells + vehicle" control (% Pathway Activity). c. Plot % Pathway Activity vs. log[Compound Concentration] and fit a curve to determine the IC₅₀ for pathway inhibition.
Conclusion and Next Steps
This application note provides a validated, step-by-step workflow for the initial characterization of novel 1H-pyrrolo[2,3-b]pyridine-based compounds. By following this tiered approach—from broad cytotoxicity assessment to specific pathway analysis—researchers can efficiently determine a compound's therapeutic potential and gain critical insights into its mechanism of action.
A successful outcome from these assays (i.e., potent pathway inhibition at non-toxic concentrations) would provide a strong rationale for proceeding to more advanced studies, such as:
-
Kinase Selectivity Profiling: Testing the compound against a broad panel of purified kinases to determine its selectivity.
-
Cellular Target Engagement Assays: Using techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound directly binds to its intended kinase target within the cell.
-
Western Blotting: Measuring the phosphorylation status of the target kinase or its downstream substrates to confirm the biochemical effect of the compound.
These foundational cell-based assays are an indispensable component of the modern drug discovery pipeline, providing the critical data needed to advance promising new chemical entities toward preclinical development.
References
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Reporter-Based Assays. CliniSciences. [Link]
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Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
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Gene Reporter Assays | Signaling Pathway Analysis. QIAGEN. [Link]
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Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate. [Link]
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Cytotoxicity Assay Protocol. Protocols.io. [Link]
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Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]
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Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
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Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. [Link]
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Cytotoxicity Assay Protocol v1. ResearchGate. [Link]
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Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
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Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]
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Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. [Link]
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Cellular Assays. Biocompare. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
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Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. NIH. [Link]
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Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. [Link]
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Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. PubMed. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]
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Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI. [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. [Link]
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Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
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Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. [Link]
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Application and Protocols for Screening JAK Inhibitors Using 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid
Introduction: The Critical Role of JAK Kinases in Disease and Drug Discovery
The Janus kinases (JAKs) are a family of four intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a pivotal role in cytokine-mediated signal transduction.[1] This signaling cascade, known as the JAK-STAT pathway, is essential for regulating a multitude of cellular processes, including immunity, cell growth, differentiation, and apoptosis.[2] Cytokine binding to its receptor activates associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3] Subsequently, JAKs phosphorylate the recruited STATs, which then dimerize, translocate to the nucleus, and modulate gene transcription.[4]
Given its central role in immune response, dysregulation of the JAK-STAT pathway is implicated in a wide range of autoimmune diseases, inflammatory conditions, and cancers.[2][5] This makes the JAK family a highly attractive target for therapeutic intervention. Small molecule JAK inhibitors (JAKi) have emerged as a successful class of drugs for treating diseases like rheumatoid arthritis and myelofibrosis.[5][6] The development of novel, selective JAK inhibitors is a major focus of modern drug discovery. This process relies on robust and reliable screening assays to identify and characterize new chemical entities.
This guide provides a detailed overview and experimental protocols for utilizing 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid , a key chemical scaffold, in the screening and characterization of novel JAK inhibitors.
The Privileged Scaffold: 1H-pyrrolo[2,3-b]pyridine in JAK Inhibition
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a heterocyclic compound that has proven to be a "privileged scaffold" in kinase inhibitor design. Its structure mimics the hinge-binding motif of ATP, allowing compounds built upon this core to act as competitive inhibitors at the kinase ATP-binding site.[6][7] Several clinically approved and investigational JAK inhibitors incorporate this core structure.
The specific subject of this guide, This compound , and its derivatives (such as carboxamides) represent a critical starting point for structure-activity relationship (SAR) studies. Research has demonstrated that modifications at the C5-position, such as the introduction of a carboxamide group, can significantly enhance inhibitory activity and selectivity for specific JAK isoforms.[1][8] This makes the parent carboxylic acid an invaluable tool for library synthesis and as a foundational molecule in a screening cascade designed to identify next-generation JAK inhibitors.
Mechanism of Action: Targeting the JAK-STAT Signaling Pathway
Inhibitors derived from the 1H-pyrrolo[2,3-b]pyridine scaffold function primarily as ATP-competitive inhibitors.[7] They occupy the ATP-binding pocket within the kinase domain of a JAK protein, preventing the phosphorylation of STAT proteins and thereby blocking downstream signaling.
The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention for a typical JAK inhibitor.
Figure 1: The JAK-STAT Signaling Pathway and Point of Inhibition.
Application in Primary Biochemical Screening
The first step in identifying novel inhibitors is often a biochemical assay. This in vitro method directly measures the enzymatic activity of a purified JAK protein and its inhibition by a test compound.[9] Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust, high-throughput screening (HTS)-compatible technology ideal for this purpose.[10]
Principle of the HTRF® Kinase Assay: The assay measures the phosphorylation of a biotinylated peptide substrate by a JAK enzyme. A Europium cryptate-labeled anti-phospho-specific antibody (donor) and a streptavidin-conjugated fluorophore (acceptor) are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor leads to Fluorescence Resonance Energy Transfer (FRET) to the acceptor, generating a specific signal.[11] An inhibitor prevents substrate phosphorylation, resulting in a loss of signal.
Protocol 1: HTRF® Assay for JAK2 Inhibition
This protocol provides a framework for screening compounds like derivatives of this compound against purified JAK2 enzyme.
Materials:
-
Recombinant human JAK2 enzyme
-
Biotinylated peptide substrate (e.g., Biotin-Ulight™-JAKtide)
-
ATP
-
Europium-cryptate labeled anti-phospho-tyrosine antibody (e.g., PT66)
-
Streptavidin-XL665
-
Assay Buffer: 50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄, 0.01% BSA.[11]
-
Stop/Detection Buffer: 100 mM HEPES pH 7.0, 0.1% BSA, 0.8 M KF, 20 mM EDTA.[11]
-
Test compound (e.g., "Compound X," a derivative of this compound) serially diluted in DMSO.
-
384-well low-volume white plates
-
HTRF®-compatible microplate reader
Experimental Workflow:
Figure 2: HTRF® Biochemical Assay Workflow.
Step-by-Step Methodology:
-
Compound Plating: Dispense 2 µL of serially diluted test compound into the wells of a 384-well plate. For control wells, dispense 2 µL of DMSO (0% inhibition) and 2 µL of a known potent JAK2 inhibitor (100% inhibition).
-
Causality: This step establishes the concentration gradient needed to determine a dose-response curve and calculate the IC₅₀ value.
-
-
Enzyme/Substrate Addition: Prepare a mix of JAK2 enzyme and biotinylated peptide substrate in assay buffer. Add 4 µL of this mix to each well.
-
Causality: Pre-incubating the enzyme with the inhibitor allows for binding to occur before the enzymatic reaction is initiated.
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature.
-
Initiate Reaction: Add 4 µL of ATP solution (prepared in assay buffer) to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km value for the enzyme to ensure competitive inhibitors can be accurately assessed.
-
Kinase Reaction: Incubate for 60 minutes at room temperature.
-
Causality: This allows for sufficient product formation in the uninhibited control wells while remaining in the linear range of the reaction.
-
-
Stop and Detect: Add 10 µL of Stop/Detection Buffer containing the Eu-K antibody and SA-XL665. The EDTA in this buffer chelates Mg²⁺, immediately stopping the ATP-dependent kinase reaction.
-
Detection Incubation: Incubate for 60 minutes at room temperature, protected from light, to allow for antibody-antigen binding.
-
Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring emission at 665 nm (FRET signal) and 620 nm (cryptate signal). The ratio of (665nm/620nm) * 10,000 is calculated.
Data Presentation: Hypothetical Results
| Compound | Target | IC₅₀ (nM) |
| Compound X (Derivative of target scaffold) | JAK1 | 15 |
| JAK2 | 8 | |
| JAK3 | 250 | |
| TYK2 | 450 | |
| Tofacitinib (Reference Compound) | JAK1 | 11 |
| JAK2 | 20 | |
| JAK3 | 5 | |
| TYK2 | 95 |
Application in Cell-Based Secondary Screening
While biochemical assays are excellent for primary screening, they do not account for cell permeability, off-target effects, or engagement with the target in a native cellular environment. Therefore, hits from the primary screen must be validated in a cell-based assay.[12] A common and powerful secondary assay measures the inhibition of cytokine-induced STAT phosphorylation.[13] Flow cytometry is an ideal platform for this, allowing for high-throughput, single-cell analysis.[14][15]
Principle of the Phospho-STAT Flow Cytometry Assay: A cytokine-responsive cell line is pre-treated with the inhibitor, then stimulated with a specific cytokine (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3) to activate the JAK-STAT pathway.[6][13] After stimulation, cells are rapidly fixed and permeabilized to allow an intracellular fluorescently-labeled antibody specific for phosphorylated STAT (pSTAT) to enter and bind its target. The amount of pSTAT per cell is then quantified by flow cytometry. A successful inhibitor will reduce the pSTAT signal in a dose-dependent manner.
Protocol 2: Phospho-STAT3 Flow Cytometry Assay
This protocol describes the use of a human cell line (e.g., U937) to measure the inhibition of IL-6-induced STAT3 phosphorylation.
Materials:
-
U937 cells (or other suitable cytokine-responsive cell line)
-
Cell Culture Medium: RPMI-1640, 10% FBS, 1% Pen/Strep
-
Recombinant human IL-6
-
Test compound (e.g., "Compound X") serially diluted in DMSO
-
Fixation Buffer (e.g., Cytofix™)
-
Permeabilization Buffer (e.g., Perm Buffer III)
-
Fluorochrome-conjugated anti-pSTAT3 (pY705) antibody (e.g., Alexa Fluor® 647 conjugate)
-
96-well U-bottom plates
-
Flow cytometer
Experimental Workflow:
Figure 3: Phospho-Flow Cytometry Assay Workflow.
Step-by-Step Methodology:
-
Cell Plating: Seed 2x10⁵ cells per well in a 96-well U-bottom plate.
-
Compound Addition: Add serially diluted Compound X to the wells. Include DMSO-only (stimulated control) and unstained/unstimulated (negative control) wells.
-
Inhibitor Pre-incubation: Incubate the plate for 60 minutes at 37°C.
-
Causality: This allows the compound to permeate the cell membrane and engage with the intracellular JAK target.
-
-
Cytokine Stimulation: Add IL-6 to all wells (except the unstimulated control) to a final concentration of 100 ng/mL. Incubate for 15 minutes at 37°C.
-
Causality: This is a short, potent stimulation to robustly activate the JAK-STAT pathway, providing a large dynamic range for measuring inhibition.
-
-
Fixation: Immediately stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer. Incubate for 10 minutes at 37°C.
-
Causality: Fixation cross-links proteins, locking the phosphorylation state of STAT3 and preventing further enzymatic activity.
-
-
Permeabilization: Wash the cells, then resuspend in ice-cold Permeabilization Buffer. Incubate for 30 minutes on ice.
-
Causality: Permeabilization creates pores in the cell membrane, allowing the antibody to access intracellular epitopes.
-
-
Antibody Staining: Wash the cells to remove the permeabilization buffer. Add the anti-pSTAT3 antibody and incubate for 60 minutes at room temperature, protected from light.
-
Final Wash: Wash the cells once more and resuspend in buffer for analysis.
-
Data Acquisition: Analyze the samples on a flow cytometer, recording the median fluorescence intensity (MFI) of the pSTAT3 signal for at least 10,000 cells per well.
Data Presentation: Hypothetical Results
| Compound | Assay Type | IC₅₀ (nM) |
| Compound X (Derivative of target scaffold) | IL-6 induced pSTAT3 (U937) | 35 |
| IL-2 induced pSTAT5 (NK-92) | 550 | |
| Tofacitinib (Reference Compound) | IL-6 induced pSTAT3 (U937) | 40 |
| IL-2 induced pSTAT5 (NK-92) | 25 |
Data Analysis and Interpretation
For both biochemical and cell-based assays, the raw data (HTRF ratio or MFI) is converted to percent inhibition relative to the 0% and 100% inhibition controls. The percent inhibition values are then plotted against the logarithm of the inhibitor concentration. A non-linear regression analysis using a four-parameter logistic equation is applied to the resulting dose-response curve to determine the IC₅₀ value, which represents the concentration of inhibitor required to achieve 50% inhibition. Comparing the IC₅₀ values from the biochemical and cellular assays provides crucial information on the compound's potency and cell permeability. Comparing IC₅₀ values across different JAK isoforms and different cell-based assays reveals the compound's selectivity profile.
Conclusion
The this compound scaffold is a validated and highly valuable starting point for the discovery of novel JAK inhibitors. A well-designed screening cascade is essential to identify and optimize lead candidates from this chemical series. By employing a primary biochemical screen, such as the HTRF® assay, researchers can efficiently identify direct enzymatic inhibitors from large compound libraries. Subsequent validation and characterization in a physiologically relevant cell-based phospho-flow cytometry assay ensures that lead compounds are active in the complex cellular milieu. Together, these detailed protocols provide a robust framework for researchers in drug development to effectively utilize this important scaffold in the quest for new and improved JAK-targeted therapies.
References
- Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Frontiers.
-
Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. J-Stage. Available at: [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central (PMC). Available at: [Link]
-
The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors. PubMed Central (PMC). Available at: [Link]
-
Discovery and Biological Evaluation of N -Methyl-pyrrolo[2,3- b ]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. ResearchGate. Available at: [Link]
-
Screening and laboratory monitoring for patients on JAK inhibitors. ResearchGate. Available at: [Link]
-
Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. ACS Omega. Available at: [Link]
-
JAK1 (JH2 Pseudokinase Domain) Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
-
A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed Central (PMC). Available at: [Link]
-
JAK1 Activity Assay | Inhibitor Screening Kits. BellBrook Labs. Available at: [Link]
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. PubMed Central (PMC). Available at: [Link]
-
Principle of the AlphaScreen kinase assay. ResearchGate. Available at: [Link]
-
High Throughput pSTAT Signaling Profiling by Fluorescent Cell Barcoding and Computational Analysis. PubMed Central (PMC). Available at: [Link]
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Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. PubMed. Available at: [Link]
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Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Available at: [Link]
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Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. National Institutes of Health (NIH). Available at: [Link]
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Application Note & Protocols: A Comprehensive Guide to Assessing the Anti-Proliferative Activity of 7-Azaindole Derivatives
Introduction: The Therapeutic Promise of 7-Azaindoles
The 7-azaindole scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] This heterocyclic motif is integral to approved drugs and clinical candidates targeting a range of diseases, most notably cancer.[2] Derivatives of 7-azaindole have been shown to exhibit potent anti-proliferative activity against various cancer cell lines by inhibiting key cellular processes, such as the PI3K/AKT/mTOR signaling pathway and the activity of kinases like DYRK1B and DYRK2.[2][3]
Given the frequent deregulation of proliferative signaling in cancer, a primary objective in the preclinical evaluation of novel 7-azaindole derivatives is the robust and accurate assessment of their anti-proliferative effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret assays to quantify the cytostatic and cytotoxic potential of these compounds. We will delve into the mechanistic basis of common assays, provide detailed, field-proven protocols, and offer insights into data analysis and troubleshooting to ensure the generation of reliable and reproducible results.
Foundational Principles: Choosing the Right Anti-Proliferative Assay
The selection of an appropriate assay is a critical decision that influences the quality and interpretation of the data. Anti-proliferative assays do not measure cell death directly but rather infer it by quantifying a parameter related to cell viability, such as metabolic activity, cell membrane integrity, or DNA content. The choice of assay should be guided by the compound's mechanism of action, the cell type, and the desired experimental throughput.
Categories of Viability Assays
Most cell-based screening methods fall into several core categories:
-
Metabolic Assays (Colorimetric/Fluorometric): These are the most common methods and rely on the enzymatic conversion of a substrate by metabolically active cells into a colored or fluorescent product.[4][5][6] Examples include MTT, MTS, XTT, and WST-1 assays.[4][7]
-
ATP Quantification Assays (Luminescent): These assays measure the level of intracellular ATP, a direct indicator of metabolically active, viable cells.[8][9] The CellTiter-Glo® assay is a prime example.[8][9]
-
Cell Count & Staining Assays: These methods provide a more direct measure of cell number. Crystal Violet staining, for instance, binds to DNA and proteins of adherent cells, providing a simple measure of the remaining cell biomass after treatment.[10][11]
-
DNA Synthesis & Cell Cycle Analysis: Techniques like flow cytometry can provide detailed information about a compound's effect on cell cycle progression, identifying arrest at specific phases (G0/G1, S, G2/M).[12][13][14]
Assay Selection Decision Framework
The following diagram provides a logical framework for selecting an appropriate assay based on key experimental considerations.
Caption: Decision tree for selecting an anti-proliferative assay.
Table 1: Comparison of Common Anti-Proliferative Assays
| Assay Type | Principle | Detection | Advantages | Disadvantages |
| MTT | Mitochondrial dehydrogenases in viable cells reduce yellow MTT to purple formazan crystals.[4][15] | Colorimetric (Absorbance) | Inexpensive, widely used. | Requires a solubilization step; formazan crystals can be toxic.[4][6] |
| MTS/XTT | Similar to MTT, but produces a water-soluble formazan product.[7] | Colorimetric (Absorbance) | No solubilization step, more convenient than MTT.[7] | Can be affected by culture medium components. |
| CellTiter-Glo® | Quantifies ATP, indicating the presence of metabolically active cells.[8][16] | Luminescent | Highly sensitive, fast "add-mix-measure" protocol, ideal for HTS.[8][9] | Requires a luminometer; signal can be affected by ATPase activity. |
| Crystal Violet | Stains DNA and proteins of adherent cells; dead cells detach and are washed away.[10][11] | Colorimetric (Absorbance) | Simple, inexpensive, robust. | Less sensitive than metabolic assays; only suitable for adherent cells.[10] |
| Flow Cytometry | Stains DNA with a fluorescent dye (e.g., Propidium Iodide) to quantify DNA content per cell.[12][14] | Fluorescent | Provides detailed cell cycle distribution data (G0/G1, S, G2/M phases).[12][17] | Lower throughput, requires specialized equipment and expertise. |
Experimental Design & Self-Validating Systems
For any assay to be trustworthy, it must be designed as a self-validating system. This is achieved through the rigorous implementation of controls.
-
Vehicle Control: This is the most critical control. It consists of cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the 7-azaindole derivatives. This control establishes the 100% viability or 0% inhibition baseline. The final solvent concentration should be kept low (typically <0.5%) to avoid toxicity.[18]
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Staurosporine) is used to confirm that the assay system can detect an anti-proliferative effect.
-
Negative/Untreated Control: Cells incubated in culture medium alone. This should yield results comparable to the vehicle control.
-
Blank Control: Wells containing only culture medium and the assay reagent. This is used to subtract the background absorbance/luminescence of the medium and reagent.[16][19]
The following workflow diagram illustrates the key stages of a typical plate-based anti-proliferative experiment.
Caption: General experimental workflow for assessing anti-proliferative activity.
Detailed Protocols
The following protocols are provided as robust starting points. Optimization, particularly of cell seeding density and incubation times, is recommended for each new cell line.[18][20]
Protocol 4.1: MTT Colorimetric Assay
This protocol is adapted from standard methodologies and is suitable for adherent cancer cell lines.[7][21][22]
Principle: The yellow tetrazolium salt MTT is reduced by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to an insoluble purple formazan product.[4][15] The amount of formazan, quantified by absorbance after solubilization, is proportional to the number of viable cells.[5]
Caption: Mechanism of MTT reduction to formazan by viable cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HepG2)[1]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.[23]
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.
-
96-well flat-bottom tissue culture plates.
-
Microplate reader capable of measuring absorbance at 570 nm.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[22] Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Treatment: Prepare 2x concentrated serial dilutions of the 7-azaindole derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle and positive controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[21]
-
Formazan Development: Return the plate to the incubator for 2-4 hours.[20] Purple formazan crystals should become visible under a microscope.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well.[23]
-
Readout: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[15] Measure the absorbance at 570 nm using a microplate reader.[7][21]
Protocol 4.2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the manufacturer's instructions and is ideal for HTS applications.[8][16][19]
Principle: This homogeneous "add-mix-measure" assay quantifies ATP, which is a marker for metabolically active cells.[8][9] The reagent lyses the cells and generates a luminescent signal produced by a luciferase reaction, which is proportional to the amount of ATP present.[8][9]
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates (to prevent signal cross-talk)
-
Luminometer or microplate reader with luminescence capabilities.
Step-by-Step Methodology:
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature. Transfer the buffer to the bottle containing the lyophilized CellTiter-Glo® Substrate to reconstitute the reagent. Mix gently by inverting.[19][24]
-
Assay Setup: Follow steps 1-3 from the MTT protocol (Section 4.1), using opaque-walled plates.
-
Equilibration: After the treatment incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes.[16][19]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[16]
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[19][24]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16][19]
-
Readout: Record the luminescence using a plate reader. The signal has a long half-life (greater than five hours), providing flexibility in read time.[16]
Data Analysis and Interpretation
The primary goal of data analysis is to determine the concentration of the 7-azaindole derivative that inhibits cell proliferation by 50% (IC50).
Step-by-Step Analysis:
-
Background Subtraction: Subtract the average absorbance/luminescence value of the blank (media + reagent only) wells from all other wells.
-
Data Normalization: Convert the raw data into percentage inhibition. The vehicle-treated wells represent 0% inhibition (100% viability).[25]
-
% Inhibition = 100 * [ 1 - (Signal_Treated / Signal_Vehicle) ]
-
-
Dose-Response Curve: Plot the % Inhibition (Y-axis) against the log-transformed concentration of the 7-azaindole derivative (X-axis).[26]
-
IC50 Calculation: Use a non-linear regression model to fit a sigmoidal dose-response curve (variable slope) to the data.[25][27] The IC50 is the concentration at which the curve passes through 50% inhibition. This analysis is readily performed using software like GraphPad Prism or specialized Excel add-ins.[26][28]
Table 2: Example Data Layout for IC50 Calculation
| Compound Conc. (µM) | Log(Conc.) | Replicate 1 (Abs) | Replicate 2 (Abs) | Avg. Abs | % Inhibition |
| 0 (Vehicle) | N/A | 1.25 | 1.28 | 1.265 | 0.0% |
| 0.1 | -1.0 | 1.15 | 1.18 | 1.165 | 7.9% |
| 1 | 0.0 | 0.85 | 0.88 | 0.865 | 31.6% |
| 10 | 1.0 | 0.45 | 0.42 | 0.435 | 65.6% |
| 100 | 2.0 | 0.15 | 0.16 | 0.155 | 87.7% |
| Blank | N/A | 0.05 | 0.05 | 0.05 | N/A |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding; Edge effects in the plate due to evaporation.[18] | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate for experimental data; instead, fill them with sterile PBS or medium.[18] |
| Low Signal in MTT Assay | Insufficient cell number; Low metabolic activity of the cell line. | Optimize cell seeding density with a titration experiment.[18] Increase incubation time with MTT reagent (up to 4 hours). |
| High Background in Controls | Microbial contamination; Phenol red or serum interference.[18] | Visually inspect plates for contamination. Use phenol red-free medium during the assay incubation step.[18] |
| Incomplete Formazan Solubilization | Insufficient mixing or solubilization time. | Increase shaking time after adding solvent.[15] Gently pipette up and down to aid dissolution. |
References
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Feoktistova, M., Geserick, P., & Leverkus, M. (2016). Crystal Violet Assay for Determining Viability of Cultured Cells. Cold Spring Harbor Protocols, 2016(4). Retrieved from [Link]
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Sharma, N., & Singh, R. K. (2023). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives. Future Medicinal Chemistry, 15(24), 2309–2323. Retrieved from [Link]
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Feoktistova, M., Geserick, P., & Leverkus, M. (2016). Crystal Violet Assay for Determining Viability of Cultured Cells. Cold Spring Harbor Protocols, 2016(4). Retrieved from [Link]
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Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]
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Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]
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Li, J., et al. (2020). Design and Synthesis of 7-Azaindole Derivatives and Their Antitumor and Analgesic Activities. Molecules, 25(21), 5038. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
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Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
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TPP Techno Plastic Products AG. (n.d.). Crystal violet staining for identification of cell growth issues. Retrieved from [Link]
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Wang, L., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(8), 842-847. Retrieved from [Link]
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AMSBIO. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]
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Sharma, P., & Kumar, V. (2020). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 11(6), 1011-1014. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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Pan, Z., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(10), 7249–7270. Retrieved from [Link]
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Auctores Publishing. (n.d.). Evaluation of cell cycle inhibitors by flow cytometry. Retrieved from [Link]
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ResearchGate. (2016). How to calculate IC50 for my dose response?. Retrieved from [Link]
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Assay Genie. (n.d.). Crystal Violet Cell Cytotoxicity Assay Kit. Retrieved from [Link]
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GraphPad. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. Retrieved from [Link]
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National Institutes of Health. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link]
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Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]
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Walker, R., et al. (2021). Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results. Frontiers in Bioinformatics. Retrieved from [Link]
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Promega Connections. (2014). Improving Cancer Drug Screening with 3D Cell Culture. Retrieved from [Link]
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MDPI. (2022). Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel. Retrieved from [Link]
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Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Retrieved from [Link]
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Application Notes and Protocols for the Evaluation of 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid as a DDX3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the DEAD-box Helicase DDX3
The DEAD-box RNA helicase DDX3 has emerged as a critical enzyme involved in multiple aspects of RNA metabolism, including transcription, splicing, and translation initiation.[1][2][3] Its dysregulation has been implicated in a range of pathologies, from viral infections like HIV to various forms of cancer, making it a compelling target for therapeutic intervention.[3][4][5][6] The development of small molecule inhibitors against DDX3, such as the well-characterized RK-33, has shown promise in preclinical models by impeding cancer cell proliferation and enhancing sensitivity to radiation therapy.[5][7][8]
This guide provides a comprehensive framework for the evaluation of novel compounds, specifically 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, as potential DDX3 inhibitors. The protocols outlined herein are designed to rigorously assess the compound's biochemical potency, direct target engagement within a cellular context, and its functional impact on DDX3's enzymatic activities. By following this multi-faceted approach, researchers can build a robust data package to validate and characterize new DDX3-targeting therapeutic candidates.
Experimental Workflow for DDX3 Inhibitor Characterization
A systematic evaluation of a potential DDX3 inhibitor involves a tiered approach, beginning with biochemical assays to determine direct enzymatic inhibition, followed by biophysical and cellular assays to confirm target engagement and elucidate the mechanism of action.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Protocol 4: Isothermal Titration Calorimetry (ITC)
Principle: ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event. [][10][11]It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ or Kₑ), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Methodology:
-
Reagents and Materials:
-
Highly purified recombinant DDX3 protein
-
This compound dissolved in a matched buffer
-
ITC instrument and corresponding cells
-
Degassed buffer (e.g., PBS or HEPES)
-
-
Procedure:
-
Thoroughly dialyze the DDX3 protein against the chosen ITC buffer. Dissolve the compound in the exact same buffer to avoid heat of dilution effects.
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.
-
Allow the system to return to thermal equilibrium between injections.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks for each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters (Kₑ, n, ΔH).
-
| Parameter | Typical Value |
| Protein Concentration | 10-50 µM |
| Ligand Concentration | 10-20x Protein Concentration |
| Injection Volume | 2-10 µL |
| Temperature | 25°C |
Tier 3: Cellular and Mechanistic Studies
After confirming direct binding and biochemical inhibition, the next step is to assess the compound's effects in a cellular context, linking target engagement to a functional outcome.
Protocol 5: Cell Viability and Proliferation Assays
Principle: Since DDX3 is often overexpressed in cancer cells and plays a role in their proliferation, inhibiting its function is expected to reduce cell viability. [5][7]Standard assays like MTS or CellTiter-Glo® can be used to quantify these effects.
Methodology:
-
Reagents and Materials:
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the compound for a specified period (e.g., 72 hours).
-
Add the MTS or CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Incubate and then measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the readings to vehicle-treated controls.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
-
Protocol 6: Stress Granule Formation Assay
Principle: DDX3 is a key component of stress granules (SGs), which are cytoplasmic aggregates of proteins and RNAs that form in response to cellular stress. [12]Inhibition of DDX3's enzymatic activity has been shown to impair the assembly of SGs. [12]This provides a functional cellular readout for DDX3 inhibition.
Methodology:
-
Reagents and Materials:
-
U2OS cells (or other suitable cell line)
-
This compound
-
Stress-inducing agent (e.g., sodium arsenite)
-
Antibodies for immunofluorescence: anti-G3BP1 (SG marker) and anti-DDX3
-
Fluorescently labeled secondary antibodies and DAPI
-
High-content imaging system or fluorescence microscope
-
-
Procedure:
-
Grow cells on coverslips or in imaging-compatible plates.
-
Pre-treat the cells with the test compound or vehicle for 1 hour.
-
Induce stress by adding sodium arsenite (e.g., 0.5 mM) for 30-60 minutes.
-
Fix, permeabilize, and block the cells.
-
Incubate with primary antibodies (e.g., rabbit anti-G3BP1 and mouse anti-DDX3), followed by fluorescently labeled secondary antibodies and DAPI staining.
-
Acquire images using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the number and size of SGs (G3BP1-positive foci) per cell.
-
Compare the SG formation in compound-treated cells versus vehicle-treated cells under stress conditions.
-
A significant reduction in SG assembly in the presence of the compound indicates functional inhibition of DDX3 in a cellular pathway.
-
Conclusion
The comprehensive evaluation of this compound or any novel DDX3 inhibitor requires a multi-tiered experimental approach. By systematically progressing from biochemical potency assays to direct target engagement confirmation and finally to functional cellular readouts, researchers can build a compelling case for a compound's mechanism of action and therapeutic potential. The protocols detailed in this guide provide a robust framework for achieving this goal, ensuring scientific rigor and generating the critical data needed for advancing promising candidates in the drug discovery pipeline.
References
-
Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]
-
Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug binding to protein targets in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Mi, Y., et al. (2020). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery, 15(7), 805-817. [Link]
-
Jarzab, A., et al. (2020). Meltome atlas—thermal proteome stability across the tree of life. Nature Methods, 17(5), 495-503. [Link]
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Application Notes and Protocols: Evaluation of the Immunomodulatory Effects of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives
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For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Immunomodulation
The immune system maintains a delicate balance between pro-inflammatory and anti-inflammatory responses to protect the host from pathogens while avoiding excessive tissue damage. Dysregulation of this intricate network can lead to a spectrum of diseases, including autoimmune disorders, chronic inflammation, and cancer.[1] Immunomodulatory agents that can recalibrate the immune response therefore hold significant therapeutic promise. The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent activity against various kinases involved in immune signaling.[2] This application note provides a comprehensive guide to evaluating the immunomodulatory effects of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives, focusing on key in vitro and in vivo assays.
Mechanistic Rationale: Targeting Key Immune Signaling Pathways
Many inflammatory and immune responses are orchestrated by intracellular signaling cascades, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways.[1][3] The JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) are crucial for transducing signals from cytokine and growth factor receptors to the nucleus, thereby regulating gene expression involved in inflammation and immunity.[4] Similarly, NF-κB is a pivotal transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[5][6]
Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been identified as potent inhibitors of these pathways, particularly JAK3, which is primarily expressed in hematopoietic cells and plays a critical role in lymphocyte development and function.[7][8] By inhibiting these key signaling nodes, 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives can potentially suppress overactive immune responses.
Figure 1. Simplified overview of the JAK/STAT and NF-κB signaling pathways, potential targets for 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives.
In Vitro Evaluation of Immunomodulatory Activity
A tiered approach to in vitro testing allows for a comprehensive assessment of the compound's effects on immune cell function.
Lymphocyte Proliferation Assay
Scientific Rationale: Lymphocyte proliferation is a hallmark of an adaptive immune response.[9] This assay determines the ability of the test compound to inhibit the proliferation of T-cells stimulated by mitogens, such as phytohemagglutinin (PHA) or concanavalin A (ConA), or specific antigens.[10][11] This provides a primary indication of the compound's immunosuppressive potential.
Protocol: MTT Assay for Lymphocyte Proliferation [12]
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Compound Treatment: Add serial dilutions of the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative to the wells. Include a vehicle control (e.g., DMSO) and a positive control immunosuppressant (e.g., Cyclosporin A).
-
Stimulation: Add a mitogen, such as PHA (10 µg/mL final concentration), to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each compound concentration relative to the stimulated control. Determine the IC50 value.
| Experimental Group | Purpose |
| Unstimulated Control | Baseline cell viability |
| Stimulated Control (PHA) | Maximum proliferation |
| Vehicle Control (DMSO + PHA) | Effect of the solvent on proliferation |
| Positive Control (Cyclosporin A + PHA) | Reference immunosuppressant |
| Test Compound + PHA | Evaluation of inhibitory effect |
Cytokine Profiling
Scientific Rationale: Cytokines are key signaling molecules that orchestrate the immune response.[13] Measuring the effect of the test compound on the production of pro-inflammatory (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory (e.g., IL-10) cytokines provides insight into its mechanism of action.[14]
Protocol: Multiplex Cytokine Assay (Luminex-based) [15][16]
-
Cell Culture and Stimulation: Culture PBMCs or a relevant immune cell line (e.g., THP-1 macrophages) in the presence of the test compound and a stimulus such as lipopolysaccharide (LPS).
-
Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatants.
-
Assay Procedure: Perform the multiplex cytokine assay according to the manufacturer's instructions. This typically involves incubating the supernatants with a mixture of antibody-coupled beads, each specific for a different cytokine.
-
Detection: Add a biotinylated detection antibody cocktail, followed by a streptavidin-phycoerythrin (PE) conjugate.
-
Data Acquisition: Analyze the samples on a Luminex instrument, which will simultaneously measure the amount of each cytokine present.
-
Data Analysis: Quantify the cytokine concentrations based on standard curves and compare the levels in compound-treated samples to the stimulated control.
| Cytokine Panel | Potential Interpretation of Inhibition |
| Pro-inflammatory: TNF-α, IL-1β, IL-6, IFN-γ | Suppression of inflammatory responses |
| Anti-inflammatory: IL-10, TGF-β | Potential for immune resolution |
| Chemokines: IL-8, MCP-1 | Inhibition of immune cell recruitment |
Macrophage Polarization Assay
Scientific Rationale: Macrophages can differentiate into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes, playing a crucial role in the initiation and resolution of inflammation.[17] This assay assesses the compound's ability to influence this polarization process.
Protocol: Flow Cytometry-based Macrophage Polarization [18][19]
-
Macrophage Differentiation: Differentiate human monocytes (isolated from PBMCs) or THP-1 cells into M0 macrophages using phorbol-12-myristate-13-acetate (PMA).
-
Polarization and Treatment:
-
M1 Polarization: Treat M0 macrophages with LPS and IFN-γ in the presence or absence of the test compound.
-
M2 Polarization: Treat M0 macrophages with IL-4 and IL-13 in the presence or absence of the test compound.
-
-
Incubation: Incubate for 48-72 hours.
-
Cell Staining: Harvest the cells and stain them with fluorescently labeled antibodies against M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD206, CD163).
-
Flow Cytometry: Acquire and analyze the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of M1 and M2 polarized macrophages in the presence and absence of the test compound.
Figure 2. Experimental workflow for the macrophage polarization assay.
In Vivo Evaluation of Immunomodulatory Efficacy
In vivo models are essential for confirming the therapeutic potential of a compound in a complex biological system.[20]
Lipopolysaccharide (LPS)-Induced Endotoxemia Model
Scientific Rationale: This acute inflammation model mimics the systemic inflammatory response seen in sepsis.[21] Administration of LPS triggers a potent inflammatory cascade, leading to a surge in pro-inflammatory cytokines.[22] This model is useful for evaluating the in vivo anti-inflammatory activity of the test compound.
Protocol: Murine LPS-Induced Endotoxemia [21][23]
-
Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week.
-
Compound Administration: Administer the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative (e.g., via intraperitoneal injection or oral gavage) at various doses. Include a vehicle control group.
-
LPS Challenge: After a suitable pre-treatment period (e.g., 1-2 hours), challenge the mice with a sublethal dose of LPS (e.g., 1-5 mg/kg, intraperitoneally).
-
Sample Collection: At a peak time point for cytokine release (e.g., 2-4 hours post-LPS), collect blood samples via cardiac puncture.
-
Cytokine Analysis: Prepare serum and measure the levels of key pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA or a multiplex assay.
-
Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-challenged vehicle control group.
| Group | Treatment | Expected Outcome |
| 1. Naive | Saline | Baseline cytokine levels |
| 2. Vehicle + LPS | Vehicle + LPS | High levels of pro-inflammatory cytokines |
| 3. Test Compound + LPS | Compound + LPS | Dose-dependent reduction in cytokine levels |
| 4. Positive Control + LPS | Dexamethasone + LPS | Significant reduction in cytokine levels |
Collagen-Induced Arthritis (CIA) Model
Scientific Rationale: The CIA model in mice is a widely used preclinical model for rheumatoid arthritis, a chronic autoimmune disease.[24] It recapitulates many of the key pathological features of the human disease, including joint inflammation, cartilage destruction, and bone erosion. This model is suitable for evaluating the therapeutic efficacy of immunomodulatory compounds in a chronic inflammatory setting.
Protocol: Murine Collagen-Induced Arthritis [25]
-
Immunization: Emulsify bovine type II collagen with Complete Freund's Adjuvant and immunize DBA/1 mice at the base of the tail.
-
Booster: Administer a booster immunization with type II collagen in Incomplete Freund's Adjuvant 21 days after the primary immunization.
-
Disease Monitoring: Monitor the mice daily for the onset and severity of arthritis using a clinical scoring system (e.g., 0-4 scale for each paw).
-
Compound Treatment: Once arthritis is established, begin daily administration of the test compound or vehicle.
-
Evaluation: Continue treatment for a defined period (e.g., 14-21 days), monitoring clinical scores, paw thickness, and body weight.
-
Terminal Analysis: At the end of the study, collect paws for histological analysis to assess inflammation, cartilage damage, and bone erosion. Serum can also be collected for cytokine and anti-collagen antibody analysis.
Conclusion
The evaluation of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives for immunomodulatory effects requires a systematic approach, progressing from in vitro assays that elucidate cellular mechanisms to in vivo models that demonstrate therapeutic efficacy. The protocols outlined in this application note provide a robust framework for characterizing the potential of these compounds to treat a range of inflammatory and autoimmune diseases. By understanding their impact on key signaling pathways, lymphocyte function, cytokine production, and macrophage polarization, researchers can effectively advance promising candidates through the drug development pipeline.
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Troubleshooting & Optimization
troubleshooting 7-azaindole synthesis side reactions
Welcome to the Technical Support Center for 7-Azaindole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of 7-azaindole synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during key synthetic routes.
Introduction to 7-Azaindole Synthesis Challenges
7-Azaindole, a privileged scaffold in medicinal chemistry, is a bioisostere of indole and is present in numerous therapeutic agents. However, its synthesis is often challenging due to the electron-deficient nature of the pyridine ring, which can lead to low yields and the formation of unwanted side products. This guide provides practical, field-proven insights to help you optimize your synthetic protocols and overcome common hurdles.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis of 7-azaindole is giving very low yields. What are the likely causes and how can I improve it?
Low yields in the Fischer indole synthesis of 7-azaindoles are a common issue, primarily due to the electron-deficient pyridine ring which disfavors the key[1][1]-sigmatropic rearrangement step.[2][3] Harsh acidic conditions, often used in traditional Fischer synthesis, can also lead to the formation of intractable by-products.[4]
Troubleshooting Steps:
-
Catalyst Choice: Instead of strong Brønsted acids like sulfuric acid or hydrochloric acid, consider using polyphosphoric acid (PPA) which can act as both a catalyst and a solvent, often providing better results for this substrate class.
-
Reaction Conditions: Carefully optimize the reaction temperature and time. High temperatures for extended periods can lead to decomposition and byproduct formation.
-
Substrate Modification: If possible, introduce an electron-donating group on the pyridine ring of the starting 2-pyridylhydrazine. This can increase the electron density and facilitate the cyclization.[5]
Q2: I am observing significant amounts of a dimer of my starting picoline in my Chichibabin-type synthesis of 7-azaindole. How can I prevent this?
The dimerization of the starting picoline is a well-documented side reaction in Chichibabin cyclizations, especially when using strong bases like lithium diisopropylamide (LDA).[1][6][7] This occurs through a 1,4-addition of the lithiated picoline (a benzyllithium equivalent) onto another molecule of the starting picoline.
Troubleshooting Steps:
-
Order of Addition: The order of reagent addition is critical. Instead of adding the base to the picoline, try adding the picoline solution dropwise to a solution of LDA at a low temperature (-40 °C). This minimizes the concentration of free lithiated picoline and thus reduces the rate of dimerization.[6][7]
-
Stoichiometry of Base: Using a slight excess of LDA (around 2.1 equivalents) can be beneficial. The second equivalent may be involved in a tautomerization step following the cyclization, driving the reaction towards the desired product.[6][7]
-
Inverse Addition: Consider an inverse addition, where the picoline is added to a pre-mixed solution of LDA and the nitrile. This has been shown to give good yields of the 7-azaindole.[6][7]
Q3: My Bartoli indole synthesis of a 7-substituted 7-azaindole is not working. What are the critical parameters for this reaction?
The Bartoli indole synthesis is a powerful method for preparing 7-substituted indoles, but it has specific requirements. The reaction involves the addition of a vinyl Grignard reagent to a nitro-aromatic compound.
Critical Parameters:
-
Ortho-Substituent: The presence of a substituent ortho to the nitro group on the starting nitro-pyridine is crucial for the success of the reaction.[8][9] This steric bulk is believed to facilitate the key[1][1]-sigmatropic rearrangement. Without an ortho-substituent, the reaction often fails or gives very low yields.[9]
-
Equivalents of Grignard Reagent: At least three equivalents of the vinyl Grignard reagent are necessary when starting from a nitro-pyridine.[8] One equivalent is consumed in the initial addition, a second reacts with the intermediate nitroso species, and a third acts as a base in a later step.
-
Low Temperature: The reaction should be carried out at low temperatures (e.g., -40°C to -78°C) to control the reactivity of the Grignard reagent and minimize side reactions.
Troubleshooting Guide: Side Reactions in Palladium-Catalyzed 7-Azaindole Synthesis
Palladium-catalyzed cross-coupling reactions are versatile methods for constructing the 7-azaindole core. However, various side reactions can occur if the reaction conditions are not carefully controlled.
Issue 1: Formation of Dehalogenated Byproduct
Description: You observe a significant amount of the 7-azaindole core without the desired coupled substituent, and your starting halide has been reduced.
Causality: This typically arises from a competing hydrodehalogenation pathway, which can be promoted by:
-
Excessive temperature or reaction time.
-
Presence of protic impurities (e.g., water) in the reaction mixture.
-
Sub-optimal ligand or base.
Troubleshooting Protocol:
| Corrective Action | Rationale |
| Ensure Anhydrous Conditions | Use freshly dried solvents and reagents. Water can act as a proton source for the hydrodehalogenation. |
| Optimize Temperature | Run the reaction at the lowest effective temperature. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after completion. |
| Screen Ligands and Bases | The choice of ligand and base is critical. For Suzuki couplings, ligands like SPhos can be effective.[10] For Heck reactions, XPhos has been used successfully.[11] A weaker base might sometimes reduce the extent of this side reaction. |
Issue 2: Poor Regioselectivity in C-H Arylation
Description: When attempting a direct C-H arylation on the 7-azaindole core, you obtain a mixture of isomers (e.g., C2 and C3 arylation).
Causality: The inherent reactivity of the different positions on the 7-azaindole ring can be similar, leading to a lack of selectivity. The choice of directing group (if any) and the reaction conditions play a pivotal role in controlling the regioselectivity.
Troubleshooting Protocol:
| Corrective Action | Rationale |
| Employ a Directing Group | The use of a removable directing group on the N1 position can effectively steer the arylation to a specific position. |
| Protecting Group Strategy | The use of a protecting group can influence the regioselectivity. For instance, a bulky protecting group at N1 might favor functionalization at a less sterically hindered position. The SEM group has been reported to act as both a protecting and activating group.[12][13] |
| Screen Catalysts and Additives | The palladium catalyst and any additives can significantly influence the regiochemical outcome. For example, in some cases, silver salts are used as additives in direct arylation reactions. |
Visualization of Troubleshooting Logic for Pd-Catalyzed Synthesis
Caption: Troubleshooting workflow for Pd-catalyzed 7-azaindole synthesis.
Experimental Protocols
Protocol 1: Optimized Chichibabin-Type Synthesis of 2-Phenyl-7-Azaindole
This protocol is adapted from a study focusing on minimizing picoline dimerization.[6][7]
Materials:
-
2-Fluoro-3-picoline
-
Lithium diisopropylamide (LDA)
-
Benzonitrile
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of LDA (2.1 equivalents) in anhydrous THF at -40 °C under an inert atmosphere, add a solution of 2-fluoro-3-picoline (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.
-
Stir the resulting blood-red solution at -40 °C for 1 hour.
-
Add benzonitrile (1.2 equivalents) dropwise to the reaction mixture.
-
Continue stirring at -40 °C for 2 hours.
-
Warm the reaction to 0 °C and stir for an additional 30 minutes.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of Chichibabin Reaction and Dimerization Side Reaction
Caption: Competing pathways in the Chichibabin synthesis of 7-azaindole.
References
-
Ma, Y., Breslin, S., Keresztes, I., Lobkovsky, E., & Collum, D. B. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 72(25), 9555-9564. [Link]
-
Ma, Y., Breslin, S., Keresztes, I., Lobkovsky, E., & Collum, D. B. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health. [Link]
-
Ma, Y., Breslin, S., Keresztes, I., Lobkovsky, E., & Collum, D. B. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. ACS Publications. [Link]
-
Alvarez, S. G. (2014). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
Guéret, P., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
-
Ma, Y., et al. (2007). Collection - Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. ACS Figshare. [Link]
-
Alekseyev, R. S., et al. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. ResearchGate. [Link]
-
Ferreira, I. C. F. R., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. PubMed. [Link]
-
Laha, J. K., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
-
Wang, Z., et al. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. RSC Publishing. [Link]
-
de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. [Link]
-
Larsson, M., et al. (2019). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. ResearchGate. [Link]
-
Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. DTIC. [Link]
-
Ferreira, I. C. F. R., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. ResearchGate. [Link]
-
Larsson, M., et al. (2019). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Semantic Scholar. [Link]
-
Wang, Z., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link]
-
Reddy, T. J., et al. (2012). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Synfacts. [Link]
-
Paul, C. E., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Bartoli indole synthesis. [Link]
-
J&K Scientific LLC. (2021). Bartoli Indole Synthesis. [Link]
-
Le, T. N., et al. (2020). Different strategies for synthesis of 7-azaindoles. ResearchGate. [Link]
-
Predeus, A. (2009). Bartoli Indole Synthesis. Michigan State University. [Link]
-
Alekseyev, R. S., et al. (2015). Synthesis of 5-chloro-7-azaindoles by Fischer reaction. Semantic Scholar. [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]
-
Reddy, P. V. G., et al. (2019). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. RSC Publishing. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
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- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
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- 11. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
Technical Support Center: Synthesis of 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Introduction
Welcome to the technical support guide for the synthesis of 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (a 7-azaindole derivative). This molecule is a key heterocyclic building block in medicinal chemistry and drug development, often appearing as a core scaffold in various therapeutic agents.[1][2] The synthesis, while established, presents several challenges that can impact yield and purity.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will dissect a common and reliable synthetic pathway, highlighting critical parameters and explaining the chemical principles behind each step to empower you to optimize your results. The pathway involves an initial hydrazone formation, followed by a Fischer indole synthesis to construct the azaindole core, and concluding with ester hydrolysis.
Overall Synthetic Workflow
The synthesis can be logically divided into three primary stages:
Caption: High-level workflow for the synthesis of the target compound.
Part 1: General Troubleshooting & FAQs
This section addresses overarching issues that can affect the entire synthesis.
Question: My overall yield is consistently low (<30%). Where should I start looking for the problem?
Answer: A consistently low yield is often due to systemic issues rather than a single flawed step.[3] A systematic approach is best:
-
Reagent Purity and Handling:
-
Hydrazine Instability: 2-Hydrazinyl-5-methylpyridine can be unstable, especially if it's old or has been improperly stored. It is susceptible to oxidation. Consider using freshly prepared or recently purchased starting material.
-
Solvent Quality: Ensure all solvents are anhydrous where required, particularly for the Fischer indolization step. Moisture can inhibit the acid catalyst and promote side reactions.[3]
-
Inert Atmosphere: While not always strictly necessary for every step, reactions involving hydrazines and the acid-catalyzed cyclization can benefit from being run under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation.[3]
-
-
Reaction Monitoring: Do not rely solely on reaction time. Actively monitor each step using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows you to:
-
Confirm the consumption of starting materials.
-
Identify the formation of the desired product.
-
Detect the appearance of side products or degradation, helping you decide when to stop the reaction.
-
-
Workup and Purification: Product can be lost during extraction and purification. Check the pH during aqueous extractions to ensure your product (an amphoteric molecule in its final form) is in the correct layer. Analyze both organic and aqueous layers by TLC before discarding anything.
Question: I'm seeing multiple unexpected spots on my TLC plate. What could they be?
Answer: The identity of side products depends on the specific reaction step.
-
During Hydrazone Formation: You might see unreacted starting materials or products from the self-condensation of ethyl pyruvate.
-
During Fischer Indolization: This is the most likely source of impurities. Side reactions can include incomplete cyclization, formation of regioisomers (if the ketone is unsymmetrical), or degradation of the product under harsh acidic conditions.[4][5]
-
During Saponification: The primary side product is often from decarboxylation of the final acid, especially if the workup involves strong acid or heat.[6] You may also have unreacted ester if the reaction is incomplete.
Part 2: Stage-Specific Troubleshooting Guides
Stage 1: Hydrazone Formation
Protocol: To a solution of 2-hydrazinyl-5-methylpyridine (1.0 eq) in ethanol at 0°C, add ethyl pyruvate (1.05 eq) dropwise. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate the reaction. Stir at room temperature and monitor by TLC until the hydrazine is consumed (typically 1-4 hours). The product often precipitates and can be isolated by filtration.
Question: The hydrazone formation is sluggish or incomplete, even after several hours.
Answer:
-
Cause: The condensation reaction to form a hydrazone is reversible and pH-sensitive. While it can proceed without a catalyst, mild acid catalysis is often beneficial.
-
Solution: Add a catalytic amount (5-10 mol%) of acetic acid to your reaction mixture. This protonates the carbonyl oxygen of the pyruvate, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the hydrazine. Avoid strong acids here, as they will fully protonate the hydrazine, rendering it non-nucleophilic.
Question: My isolated hydrazone is a dark oil instead of the expected solid. Is it usable?
Answer:
-
Cause: The product may be impure, containing residual solvent or byproducts from the oxidation of the hydrazine.
-
Solution: First, try to obtain a solid by triturating the oil with a non-polar solvent like hexanes or diethyl ether. If it remains an oil, it is crucial to confirm its identity and purity via ¹H NMR and LC-MS. If the purity is low (>10% impurities), it is highly recommended to purify it by column chromatography before proceeding to the Fischer indolization step. Starting the cyclization with impure material is a primary cause of low yields and complex purification later on.[3]
Stage 2: Fischer Indolization
This is the key bond-forming reaction to create the 7-azaindole core. It involves an acid-catalyzed intramolecular electrocyclic rearrangement.[7]
Caption: Simplified mechanism of the Fischer Indole Synthesis.
Protocol: The hydrazone (1.0 eq) is heated in an acid catalyst. The choice of acid is critical. Polyphosphoric acid (PPA) is commonly used. The mixture is heated (e.g., 120-180°C) for a short period (5-30 min), then quenched by pouring onto ice water and basifying to precipitate the product ester.[8]
Question: My Fischer indolization reaction failed. I recovered only starting material or a complex tar.
Answer: This is the most common failure point. Several factors are at play:
-
Cause 1: Incorrect Acid Catalyst or Temperature. The energy barrier for the[4][4]-sigmatropic rearrangement is high and requires thermal energy and a suitable acid catalyst.[9] If the temperature is too low, the reaction won't proceed. If it's too high or the acid is too harsh, the starting material or product can decompose, leading to tar formation.
-
Solution 1: Catalyst Optimization. PPA is effective because it's a strong acid and a dehydrating agent. However, other catalysts can be used. Consider screening different acids as shown in the table below. Lewis acids can sometimes provide better yields by avoiding certain degradation pathways.[5]
| Catalyst | Typical Conditions | Pros | Cons |
| Polyphosphoric Acid (PPA) | 120-180°C, neat | Strong, effective, common | Viscous, difficult to stir, can cause charring |
| Eaton's Reagent (P₂O₅ in MsOH) | 80-120°C | Less viscous than PPA, powerful | Highly corrosive, moisture sensitive |
| Sulfuric Acid in EtOH/MeOH | Reflux | Homogeneous, easier to control | Can lead to sulfonation or other side reactions |
| Zinc Chloride (ZnCl₂) | 150-200°C, neat or in high-boiling solvent | Lewis acid, can prevent some protic acid degradation | Requires high temperatures, can be difficult to remove |
-
Cause 2: N-N Bond Cleavage. A known failure mode for the Fischer synthesis is the acid-promoted cleavage of the weak N-N bond in the protonated ene-hydrazine intermediate.[4] This side reaction competes with the desired[4][4]-sigmatropic rearrangement and leads to aniline-type byproducts and other decomposition products.
-
Solution 2: Using a Lewis acid like ZnCl₂ instead of a Brønsted acid can sometimes disfavor this cleavage pathway.[9] Alternatively, running the reaction at the lowest possible temperature that still allows for cyclization can help minimize this and other degradation pathways.
Stage 3: Saponification (Ester Hydrolysis)
Protocol: The ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (1.0 eq) is dissolved in a mixture of methanol and water. An excess of a base like sodium hydroxide or lithium hydroxide (2-5 eq) is added, and the mixture is stirred at room temperature or gentle heat (e.g., 50°C) until LC-MS confirms complete conversion. The reaction is then cooled, methanol is removed under reduced pressure, and the aqueous solution is acidified (e.g., with 1N HCl) to a pH of ~4-5 to precipitate the carboxylic acid product.
Question: My final product yield is low after acidification and filtration, even though LC-MS showed full conversion of the ester.
Answer:
-
Cause 1: Product is water-soluble. The final carboxylic acid has both a basic nitrogen (on the pyridine ring) and an acidic carboxylic acid group. It is amphoteric and can have significant water solubility, especially if salts are present.
-
Solution 1: After acidification, if precipitation is minimal, extract the aqueous solution multiple times with a suitable organic solvent like ethyl acetate or a 9:1 mixture of chloroform/isopropanol.
-
Cause 2: Accidental Decarboxylation. Pyrrole- and pyridine-carboxylic acids can undergo decarboxylation (loss of CO₂) under certain conditions.[6][10] Overly acidic conditions (pH < 2) or excessive heating during workup can promote this side reaction, converting your desired product into 6-methyl-1H-pyrrolo[2,3-b]pyridine, which is more volatile and may be lost. The mechanism often involves protonation of the pyrrole ring followed by elimination of CO₂.[11][12]
-
Solution 2: Carefully control the pH during the acidic workup. Adjust to a pH of 4-5, which is typically the isoelectric point for such molecules, to minimize solubility and prevent decarboxylation. Avoid boiling the acidic solution.
Caption: Logic diagram for troubleshooting the final hydrolysis step.
References
- BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
- Chiang, Y., et al. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674-5.
- Humphrey, G. R., & Kuethe, J. T. (2006). Why Do Some Fischer Indolizations Fail?. Chemical Reviews, 106(7), 2875-2911. (Note: A direct link to the full text was not available, but the abstract provides key insights).
- ChemTube3D. (n.d.).
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
- Cheng, X., et al. (2010). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. Chemical Physics Letters, 496(1-3), 36-41.
- Alekseyev, R. S., et al. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds, 50(9), 1305-1314.
- Wikipedia. (n.d.). Fischer indole synthesis.
- RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11, 34567-34578.
- Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.
- Ye, N., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1549-1555.
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. testbook.com [testbook.com]
- 6. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Navigating Solubility Challenges of 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid in Biological Assays
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid in biological assays. This document offers troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to ensure reliable and reproducible results.
Introduction to the Challenge
This compound, a derivative of 7-azaindole, is a heterocyclic compound of interest in drug discovery. Its structure, featuring a bicyclic aromatic core and a carboxylic acid group, presents a classic solubility challenge: poor aqueous solubility in its neutral state, which is common for many kinase inhibitors and other drug candidates. This guide will equip you with the knowledge to anticipate and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my compound precipitating when I add it to my aqueous assay buffer?
A1: Precipitation upon addition to aqueous buffers is a common issue for compounds like this compound. This is primarily due to its pH-dependent solubility. The carboxylic acid group is ionizable; at low pH, it will be protonated and the molecule will be neutral and less soluble in water. As the pH increases above the compound's pKa, the carboxylic acid deprotonates to a carboxylate, which is much more water-soluble.[1][2][3] Your assay buffer is likely at a pH where the compound is not sufficiently ionized to stay in solution at the desired concentration.
Q2: I've dissolved my compound in DMSO, but it still precipitates in the final assay. What's happening?
A2: This is a classic case of a "solvent-shift" precipitation. While your compound may be highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), this high concentration cannot be maintained when the DMSO stock is diluted into an aqueous buffer.[] The final concentration of DMSO in your assay is likely too low to keep the compound solubilized, causing it to crash out of solution.
Q3: What is the ideal pH for solubilizing this compound in an aqueous buffer?
Q4: Can I use co-solvents other than DMSO?
A4: Yes, other co-solvents such as ethanol, methanol, or polyethylene glycol (PEG) can be used.[5] However, it is crucial to consider the compatibility of the co-solvent with your specific assay, as some solvents can have effects on cellular systems or enzyme activity even at low concentrations.[]
Q5: How does the methyl group on the pyrrolopyridine ring affect solubility?
A5: The addition of a methyl group can have complex effects. While it may slightly increase the lipophilicity of the molecule, which could decrease aqueous solubility, it can also disrupt the crystal lattice packing of the solid compound, which may in some cases improve solubility.[6][7] In related pyrrolopyridine series, methylation has been explored to enhance metabolic stability.[6]
Troubleshooting Guides
Issue 1: Precipitate Formation During Stock Solution Preparation
If you observe that this compound is not fully dissolving in your chosen solvent to make a concentrated stock solution, follow these steps:
-
Solvent Selection:
-
Initial Choice: High-purity DMSO is the recommended starting point for creating high-concentration stock solutions.
-
Alternative Organic Solvents: If DMSO is not suitable for your assay, consider other organic solvents. The solubility of the parent compound, 7-azaindole, is highest in THF, followed by acetone and methanol.
-
-
Gentle Warming and Sonication:
-
Warm the solution gently in a water bath (37°C).
-
Use a sonicator to aid dissolution.
-
-
Basic Additives for Aqueous Stocks:
-
If preparing an aqueous stock, the addition of a small amount of a base like sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) to raise the pH will deprotonate the carboxylic acid and significantly increase solubility. Prepare a slightly basic buffer (e.g., pH 8.0) for your stock solution.
-
Issue 2: Precipitation in the Final Assay Medium (e.g., Cell Culture Media)
This is the most common solubility issue. The following workflow will help you troubleshoot this problem.
Workflow for Preventing Precipitation in Final Assay Medium
Caption: Troubleshooting workflow for compound precipitation in assays.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Calculate Required Mass: For 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 176.18 g/mol ), you will need 1.76 mg.
-
Weighing: Accurately weigh the compound using a calibrated analytical balance.
-
Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.
-
Solubilization: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C and sonicate for 5-10 minutes until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
This protocol is designed to minimize precipitation when diluting the DMSO stock into an aqueous buffer.
-
Prepare Intermediate Dilutions: It is often beneficial to perform serial dilutions in DMSO first to lower the concentration before adding to the aqueous buffer.
-
pH of the Aqueous Buffer: Ensure your final assay buffer has a pH of at least 7.4. If your assay allows, a slightly higher pH (e.g., 8.0) can further improve solubility.
-
Dilution Method:
-
Add the DMSO stock solution to the aqueous buffer, not the other way around.
-
Add the stock solution dropwise while vortexing or stirring the buffer to ensure rapid mixing and prevent localized high concentrations of the compound that can lead to precipitation.
-
-
Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 1%, to minimize solvent effects on your biological system.
Understanding the Physicochemical Properties
The solubility of this compound is governed by its chemical structure.
pH-Dependent Ionization
Caption: Ionization states of the compound at different pH values.
| Property | Predicted Influence on Solubility |
| Pyrrolopyridine Core | Aromatic and generally hydrophobic, contributing to low aqueous solubility. |
| Carboxylic Acid Group | Provides a handle for pH-dependent solubility. Ionization at higher pH increases aqueous solubility. |
| Methyl Group | May slightly increase lipophilicity, potentially decreasing aqueous solubility.[7] |
Summary and Recommendations
-
Always prepare a high-concentration stock solution in 100% DMSO.
-
When diluting into aqueous buffers, ensure the final pH is above the compound's pKa (a pH of 7.4 or higher is a good starting point).
-
Keep the final concentration of organic solvents in your assay as low as possible and consistent across all experimental conditions.
-
If precipitation persists, consider lowering the final compound concentration or exploring the use of solubility-enhancing excipients, if compatible with your assay.
By understanding the physicochemical properties of this compound and applying these systematic troubleshooting approaches, you can overcome solubility challenges and generate reliable data in your biological assays.
References
- Da Settimo, A., et al. (2001). 6-methylpyrrolo[3,4-c]pyridine-1,3-dione alkanoic acid derivatives with potential AR inhibitory activity. European Journal of Medicinal Chemistry, 36(11-12), 947-958.
-
Deng, Z., et al. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Journal of Chemical & Engineering Data, 65(7), 3579-3592. Available from: [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2023). MDPI. Available from: [Link]
-
Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. (2018). ACS Omega, 3(9), 11844-11851. Available from: [Link]
-
Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. (2022). European Journal of Medicinal Chemistry, 238, 114467. Available from: [Link]
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (2021). ACS Infectious Diseases, 7(10), 2947-2960. Available from: [Link]
-
Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. (2022). ResearchGate. Available from: [Link]
-
Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. (2018). Journal of Cheminformatics, 10(1), 52. Available from: [Link]
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The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). Pharmaceuticals, 16(8), 1146. Available from: [Link]
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Solubilization techniques used for poorly water-soluble drugs. (2022). Acta Pharmaceutica Sinica B, 12(7), 2937-2956. Available from: [Link]
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Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. (2023). Journal of Molecular Structure, 1286, 135532. Available from: [Link]
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Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2023). MDPI. Available from: [Link]
-
Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021). Journal of Medicinal Chemistry, 64(2), 958-979. Available from: [Link]
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Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (2018). Future Medicinal Chemistry, 10(13), 1549-1563. Available from: [Link]
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). International Journal of Molecular Sciences, 25(2), 12873. Available from: [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Molecules, 28(18), 6698. Available from: [Link]
-
Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. (2015). Journal of Medicinal Chemistry, 58(21), 8583-8603. Available from: [Link]
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Study of pH-dependent drugs solubility in water. (2011). ResearchGate. Available from: [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). ACS Medicinal Chemistry Letters, 10(10), 1436-1442. Available from: [Link]
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (2019). European Journal of Medicinal Chemistry, 178, 593-608. Available from: [Link]
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Solubility-pH profiles of some acidic, basic and amphoteric drugs. (2015). ResearchGate. Available from: [Link]
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Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. (2019). Chemical Engineering Journal, 358, 1283-1307. Available from: [Link]
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Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (2021). RSC Advances, 11(35), 21461-21471. Available from: [Link]
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Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. (2020). Pharmaceutics, 12(10), 958. Available from: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances, 11(35), 21461-21471. Available from: [Link]
-
Novel 1H-pyrrolo[2,3-b]pyridine sulfonamide analogues: Design, synthesis, in-vitro anticancer and molecular docking studies. (2025). Journal of Molecular Structure, 140319. Available from: [Link]
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1-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. PubChem. Available from: [Link]
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optimization of crystallization conditions for 7-azaindole derivatives
As a Senior Application Scientist, I've designed this Technical Support Center to provide in-depth guidance on the . This resource is structured to address the specific challenges encountered by researchers, scientists, and drug development professionals in this field.
Introduction to Crystallization of 7-Azaindole Derivatives
The 7-azaindole scaffold is a crucial heterocyclic motif in medicinal chemistry due to its structural similarity to purine bases and its capacity for strong, directional hydrogen bonding.[1] These characteristics make it a valuable component in the design of various therapeutic agents, including kinase inhibitors and anticancer drugs.[2][3] However, the very properties that make 7-azaindole derivatives biologically active—their polarity and hydrogen bonding capabilities—can also present significant challenges during crystallization.
Successful crystallization is paramount in drug development for several reasons. It serves as a critical purification step, and the resulting crystalline form dictates crucial physicochemical properties of the active pharmaceutical ingredient (API), such as solubility, stability, and bioavailability.[4] Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon with APIs and must be carefully controlled, as different polymorphs can have different therapeutic efficacies.[5][6][7][8]
This guide provides a comprehensive troubleshooting section and frequently asked questions to navigate the complexities of crystallizing 7-azaindole derivatives.
Troubleshooting Guide: Common Crystallization Problems and Solutions
This section addresses specific issues you may encounter during your crystallization experiments in a question-and-answer format.
Problem 1: My 7-azaindole derivative is "oiling out" instead of crystallizing.
Question: Upon cooling my crystallization solution, a viscous liquid or oil is forming instead of solid crystals. What is happening and how can I fix it?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[9] This is often due to the solute's melting point being lower than the solution's temperature at the point of supersaturation or the solution becoming supersaturated too quickly.[9][10]
Causality and Strategic Solutions:
-
High Supersaturation Rate: Rapid cooling often leads to a high degree of supersaturation, favoring the formation of a metastable oily phase over an ordered crystal lattice.
-
Solution: Slow down the cooling rate. Allow the solution to cool to room temperature gradually before transferring it to a colder environment (e.g., an ice bath or refrigerator). Insulating the flask can also help.[9]
-
-
Solvent-Solute Interactions: The polarity of the solvent plays a critical role. Highly polar solvents can sometimes lead to oiling out with polar compounds like many 7-azaindole derivatives.
-
Solution: Experiment with different solvent systems. A mixture of a "good" solvent (in which the compound is soluble) and a "poor" or "anti-solvent" (in which the compound is less soluble) can be effective.[9] The anti-solvent should be miscible with the good solvent.
-
-
Concentration Effects: A solution that is too concentrated can also promote oiling out.
Problem 2: No crystals are forming, even after prolonged cooling.
Question: My solution remains clear, and no solid has precipitated, even after an extended period of cooling. What steps should I take?
Answer: This indicates that the solution has not reached a sufficient level of supersaturation for nucleation (the initial formation of crystal nuclei) to occur.[9]
Causality and Strategic Solutions:
-
Insufficient Concentration: The concentration of your 7-azaindole derivative in the solvent may be too low.
-
Solution 1: Evaporate Solvent: Gently heat the solution to evaporate some of the solvent, thereby increasing the solute concentration. Proceed with caution to avoid evaporating too much solvent too quickly, which could lead to the formation of an amorphous solid or oiling out.[9]
-
Solution 2: Add an Anti-solvent: Introduce a solvent in which your compound is insoluble but is miscible with your crystallization solvent. Add the anti-solvent dropwise to the point of slight turbidity, then warm the solution until it becomes clear again before allowing it to cool slowly.[9]
-
-
Lack of Nucleation Sites: Crystal formation requires nucleation sites to begin.
-
Solution 1: Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites.[9]
-
Solution 2: Seeding: If you have a small crystal of your compound (from a previous crystallization, for example), add it to the cooled solution. This "seed" crystal will act as a template for further crystal growth.[9]
-
Problem 3: The resulting solid is amorphous or forms very fine needles.
Question: I've obtained a solid, but it's a powder with no defined crystalline structure (amorphous) or consists of very fine, small needles. How can I obtain larger, higher-quality crystals?
Answer: The formation of amorphous solids or very fine needles is often a result of rapid nucleation and crystal growth, which can trap impurities and solvent within the solid.[11][12]
Causality and Strategic Solutions:
-
Rapid Crystallization: If crystallization occurs too quickly, there is insufficient time for the molecules to arrange themselves into a well-ordered crystal lattice.[10]
-
Purity of Starting Material: Impurities can inhibit crystal growth and promote the formation of amorphous material.[9][11]
-
Solution: Ensure the purity of your 7-azaindole derivative before attempting crystallization. Techniques like column chromatography or a preliminary, rapid crystallization can be used for purification.
-
-
Solvent Choice: The choice of solvent is critical for crystal habit (the external shape of the crystal).[14]
-
Solution: Conduct a systematic solvent screen to identify the optimal solvent or solvent system. A good crystallization solvent will dissolve the compound when hot but have low solubility at room temperature.[12]
-
Problem 4: My crystallization yields different crystal forms (polymorphism).
Question: I've noticed that my crystallization sometimes produces crystals with different shapes and properties. How can I control this?
Answer: You are observing polymorphism, which is common for active pharmaceutical ingredients.[6] Controlling the polymorphic form is crucial as it can affect the drug's stability, solubility, and bioavailability.[5][15]
Causality and Strategic Solutions:
-
Thermodynamic vs. Kinetic Control: Different polymorphs can be favored under different conditions. A metastable form (kinetically favored) may form initially, which can then convert to a more stable form (thermodynamically favored) over time.
-
Solution 1: Seeding: Seeding the solution with a crystal of the desired polymorph can direct the crystallization towards that specific form.[9]
-
Solution 2: Solvent Selection: Different solvents can stabilize different polymorphs. A thorough solvent screen is essential to identify conditions that consistently produce the desired form.[9][16]
-
Solution 3: Control of Supersaturation and Temperature: The level of supersaturation and the crystallization temperature can influence which polymorph nucleates and grows.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for selecting a crystallization solvent for a novel 7-azaindole derivative?
A1: The polarity of 7-azaindole derivatives makes polar protic and aprotic solvents good starting points. A systematic screening approach is highly recommended.[17][18]
Table 1: Recommended Solvents for Initial Screening of 7-Azaindole Derivative Crystallization
| Solvent Class | Examples | Rationale |
| Alcohols | Ethanol, Methanol, Isopropanol | Good hydrogen bonding potential, varying polarity. |
| Ketones | Acetone | Aprotic polar solvent, good for dissolving many organics. |
| Esters | Ethyl acetate | Medium polarity, often a good choice for recrystallization. |
| Nitriles | Acetonitrile | Aprotic polar solvent, can be effective as a solvent or anti-solvent. |
| Ethers | Tetrahydrofuran (THF) | Good solvent for many organic compounds. |
| Water | - | Often used as an anti-solvent in combination with a miscible organic solvent. |
Solubility data for the parent 7-azaindole shows high solubility in THF and acetone, and moderate solubility in alcohols like methanol and ethanol.
Q2: How do I perform a systematic solvent screen?
A2: A common method is to test the solubility of a small amount of your compound (a few milligrams) in a small volume (e.g., 0.1 mL) of various solvents at room temperature and with heating. A good crystallization solvent will show low solubility at room temperature and high solubility upon heating.
Experimental Workflow for Solvent Screening:
Caption: A workflow diagram for systematic solvent screening.
Q3: What are the most common crystallization techniques for small organic molecules like 7-azaindole derivatives?
A3: The three most common and effective techniques are slow evaporation, vapor diffusion, and cooling crystallization.[13]
Table 2: Comparison of Common Crystallization Techniques
| Technique | Principle | Best Suited For |
| Cooling Crystallization | Decreasing temperature to reduce solubility and induce supersaturation.[12] | Compounds with a significant difference in solubility at high and low temperatures. |
| Slow Evaporation | Gradually increasing solute concentration by evaporating the solvent.[13] | Compounds that are soluble at room temperature; allows for crystal growth at a constant temperature. |
| Vapor Diffusion | An anti-solvent vapor diffuses into a solution of the compound, gradually reducing its solubility.[19] | Small quantities of material; offers fine control over the rate of supersaturation. |
Experimental Setup for Vapor Diffusion:
Caption: A diagram illustrating the vapor diffusion crystallization setup.
Q4: How does hydrogen bonding influence the crystallization of 7-azaindole derivatives?
A4: Hydrogen bonding plays a dominant role in the crystal packing of 7-azaindole derivatives. The pyrrole N-H group acts as a hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. This often leads to the formation of dimers or more complex hydrogen-bonded networks.[20][21] Substituents on the 7-azaindole ring can modulate these hydrogen bonding patterns, influencing the resulting crystal structure and potentially leading to polymorphism.[1][21] Understanding these interactions can aid in the rational design of crystallization experiments and in co-crystallization strategies.
References
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A Rapid Method for Screening Crystallization Conditions and Phases of an Active Pharmaceutical Ingredient. ACS Publications. Available from: [Link]
-
Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. GBMSA. Available from: [Link]
-
An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. ACS Publications. Available from: [Link]
-
What kind of strategy for initial screening of protein crystallization conditions do you recommend?. QIAGEN. Available from: [Link]
-
Chemistry Crystallization. Sathee Jee. Available from: [Link]
-
Drug Polymorphism: A Key Consideration for API Development. Curia Global. Available from: [Link]
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Polymorphism: A Major Risk That Pharma Companies Must Mitigate. CCDC. Available from: [Link]
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Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Available from: [Link]
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Crystallization Screening. Hampton Research. Available from: [Link]
-
Screening and optimization strategies for macromolecular crystal growth. IUCr Journals. Available from: [Link]
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Screening for Crystals. X-tal protocols. Available from: [Link]
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Crystallization of Organic Compounds. Available from: [Link]
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3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]
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Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. ResearchGate. Available from: [Link]
-
Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing. Available from: [Link]
-
Common Issues Faced in Crystallization and How to Solve Them. Zhanghua. Available from: [Link]
-
Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. MDPI. Available from: [Link]
-
Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. PubMed. Available from: [Link]
-
Guide for crystallization. Available from: [Link]
-
Two-Dimensional Self-Assembly Driven by Intermolecular Hydrogen Bonding in Benzodi-7-azaindole Molecules on Au(111). ResearchGate. Available from: [Link]
-
Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Nanjing Tech University. Available from: [Link]
-
Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PubMed Central. Available from: [Link]
-
How can I obtain good crystals of heterocyclic organic compounds?. ResearchGate. Available from: [Link]
-
Two-Dimensional Self-Assembly Driven by Intermolecular Hydrogen Bonding in Benzodi-7-azaindole Molecules on Au(111). CNR-IRIS. Available from: [Link]
-
Improving Drug Solubility By Preventing Crystallization. Xtalks. Available from: [Link]
-
The Chemical Properties and Research Applications of 5-Bromo-7-azaindole. Available from: [Link]
-
Crystallization Process Development & Optimization Services. Crystal Pharmatech. Available from: [Link]
-
Lasing in Crystals Based on 7‐Azaindole‐Phenylhydrazone Organoboron Compounds. Available from: [Link]
-
Crystallization in Drug Formulation: Techniques and Challenges. Zhanghua Dryer. Available from: [Link]
-
Pharmaceutical Crystallization in drug development. Syrris. Available from: [Link]
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Available from: [Link]
-
An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. Available from: [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available from: [Link]
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available from: [Link]
-
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). Available from: [Link]
-
Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. Available from: [Link]
-
7-Azaindole Derivatives: Exploring Synthesis and Applications. Available from: [Link]
-
How Do Solvents Impact Crystal Morphology In Crystallization?. How It Comes Together. Available from: [Link]
-
Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Available from: [Link]
-
Solvent-Mediated Enhancement of Additive-Controlled Crystallization. Available from: [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available from: [Link]
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Technical Support Center: Purification of 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Welcome to the technical support center for the purification of 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. The insights provided are based on established principles of organic chemistry and purification sciences, drawing parallels from the broader class of 7-azaindole derivatives.
I. Understanding the Molecule: Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the inherent properties of this compound. Its structure, featuring both a basic pyridine ring and an acidic carboxylic acid group, along with a pyrrole ring, imparts amphoteric character and specific solubility profiles that can be exploited during purification.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value/Information | Source/Comment |
| Molecular Formula | C₉H₈N₂O₂ | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| Appearance | Typically a solid | General knowledge for similar small molecules. |
| pKa | Not explicitly reported. Estimated values: Carboxylic acid ~4-5; Pyridine nitrogen ~4-5. | The pKa of the pyridine nitrogen in the 7-azaindole scaffold is influenced by the fused pyrrole ring. The carboxylic acid pKa is expected to be in the typical range for aromatic carboxylic acids. |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like DMSO, DMF, and methanol. Limited solubility in less polar solvents like dichloromethane and ethyl acetate. Insoluble in non-polar solvents like hexanes. | Inferred from the structure and general behavior of similar heterocyclic carboxylic acids. |
| Storage | Sealed in a dry environment at room temperature. | [1] |
II. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: Low Recovery After Aqueous Work-up
Question: I seem to be losing a significant amount of my product during the extraction/work-up phase. What could be the cause and how can I mitigate this?
Answer:
The amphoteric nature of your compound is the most likely culprit. The presence of both a basic pyridine nitrogen and an acidic carboxylic acid means its solubility in aqueous and organic phases is highly dependent on the pH of the solution.
Probable Cause & Solution:
-
Inappropriate pH during extraction:
-
Acidic wash: If you perform an acidic wash (e.g., with 1M HCl) to remove basic impurities, your product will likely become protonated at the pyridine nitrogen, forming a salt that is more soluble in the aqueous layer, leading to product loss.
-
Basic wash: Conversely, a basic wash (e.g., with saturated NaHCO₃ or 1M NaOH) to remove acidic impurities will deprotonate the carboxylic acid, forming a carboxylate salt that is highly soluble in the aqueous phase.
-
Recommended Protocol for Extraction:
-
Initial Extraction: After quenching your reaction, perform the initial extraction at a neutral pH. Use a suitable organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol.
-
Purification by pH Swing (if applicable): This technique can be used for purification if your impurities do not have similar acidic/basic properties.
-
Dissolve the crude material in an organic solvent.
-
Extract with a mild aqueous base (e.g., saturated NaHCO₃ solution). Your product should move into the aqueous layer as the carboxylate salt, leaving non-acidic impurities in the organic layer.
-
Separate the aqueous layer and carefully acidify it with a mild acid (e.g., 1M citric acid or dilute HCl) to a pH of ~4-5. This will protonate the carboxylate, causing the pure product to precipitate.
-
The precipitated solid can then be collected by filtration or extracted into a fresh portion of an organic solvent.
-
Workflow for pH-Based Purification
Caption: Workflow for purification via pH swing.
Issue 2: Difficulty in Achieving High Purity by Column Chromatography
Question: I am struggling to separate my product from closely running impurities on a silica gel column. What are some strategies to improve separation?
Answer:
Co-elution of impurities is a common challenge, especially with structurally similar byproducts. Here are several approaches to enhance resolution:
Troubleshooting & Optimization:
-
Solvent System Optimization:
-
Polarity Adjustment: For silica gel chromatography, a typical mobile phase is a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a less polar solvent (e.g., hexanes or dichloromethane). Fine-tuning the gradient is key.
-
Acidic/Basic Additives: The amphoteric nature of your compound can cause tailing on silica gel. Adding a small amount of acetic acid or formic acid (~0.5-1%) to the mobile phase can protonate the pyridine nitrogen, leading to sharper peaks and potentially altered selectivity. Conversely, a small amount of a basic additive like triethylamine can deprotonate the carboxylic acid. Experiment with both to see which provides better separation from your specific impurities.
-
-
Alternative Stationary Phases:
-
Alumina: If your compound is sensitive to the acidic nature of silica, consider using neutral or basic alumina as the stationary phase.[2] This can be particularly effective for separating compounds with basic functionalities.
-
Reversed-Phase (C18): For highly polar compounds or when normal-phase chromatography fails, reversed-phase chromatography is an excellent alternative. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%).[2]
-
-
Multi-Step Purification:
-
A single chromatographic step may not be sufficient. Consider a multi-modal approach:
-
Recrystallization: Attempt to recrystallize the crude product to remove the bulk of the impurities.
-
Chromatography: Subject the enriched material to column chromatography for final polishing.
-
-
Logical Flow for Chromatography Troubleshooting
Caption: Decision tree for chromatography optimization.
Issue 3: Recrystallization Fails or Gives Poor Yield
Question: I'm having trouble finding a suitable solvent system for recrystallization, or the recovery is very low. What should I try?
Answer:
Successful recrystallization depends on finding a solvent (or solvent pair) in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Troubleshooting & Optimization:
-
Solvent Screening:
-
Test a range of solvents with varying polarities. Good starting points for a molecule like this include:
-
Alcohols: Methanol, ethanol, isopropanol.
-
Ketones: Acetone.
-
Ethers: Dioxane, THF.
-
Esters: Ethyl acetate.
-
Water (as an anti-solvent).
-
-
The ideal solvent will dissolve the compound when hot but allow it to crystallize upon cooling.
-
-
Solvent/Anti-Solvent System:
-
If a single solvent is not effective, try a binary system.
-
Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.
-
Slowly add a "poor" or "anti-solvent" (one in which it is sparingly soluble) dropwise until the solution becomes slightly turbid.
-
Add a few more drops of the "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly.
-
-
Inducing Crystallization:
-
Seeding: Add a small crystal of pure product to the cooled solution to initiate crystal growth.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches on the glass can provide nucleation sites.
-
Slow Cooling: Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a typical synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common contaminants in the synthesis of 7-azaindole derivatives can include:
-
Unreacted Starting Materials: Such as substituted aminopyridines or other precursors used in the cyclization step.[2]
-
Isomeric Byproducts: The synthesis of substituted azaindoles can sometimes yield regioisomers that are challenging to separate.[2]
-
Side-Reaction Products: Depending on the reagents and conditions, side reactions like over-alkylation, oxidation, or incomplete cyclization can occur.
-
Residual Solvents: Solvents used in the reaction or purification (e.g., DMF, DMSO, ethyl acetate) are often present in the final product and can be identified by NMR.[2]
Q2: Is my compound stable to heat and acidic/basic conditions?
A2: 7-Azaindole derivatives are generally robust compounds. However, prolonged exposure to strong acids or bases at high temperatures can lead to degradation. The pyrrole ring, in particular, can be susceptible to polymerization under strongly acidic conditions.[3] For purification, it is advisable to use milder conditions where possible (e.g., citric acid instead of concentrated HCl, sodium bicarbonate instead of sodium hydroxide). Thermal stability is generally good, but it's always recommended to perform a small-scale test before scaling up any high-temperature procedures.
Q3: Can I use High-Performance Liquid Chromatography (HPLC) for purification?
A3: Absolutely. Preparative HPLC is an excellent method for obtaining highly pure this compound, especially for separating stubborn impurities or for final polishing to >99% purity.[2][4] Both normal-phase and reversed-phase HPLC can be effective. A common approach is to use a C18 column with a mobile phase of acetonitrile/water or methanol/water, often with 0.1% TFA or formic acid as a modifier to ensure good peak shape.[2]
Q4: How should I best store the purified compound?
A4: The purified this compound should be stored in a tightly sealed container, protected from light and moisture, at room temperature.[1] For long-term storage, keeping it in a desiccator is recommended to prevent hydration.
IV. References
-
Giorgetti, A., et al. (2019). Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation. Drug Testing and Analysis, 12(1).
-
Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. Retrieved from
-
Guillon, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-495.
Sources
identifying impurities in 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid via NMR
Technical Support Center: NMR-Based Impurity Profiling
Guide Series: Structural Elucidation in Pharmaceutical Development Topic: Identifying Impurities in 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid via NMR Document ID: TSC-NMR-4821A
Introduction for the Senior Researcher
Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your research. This guide addresses the specific challenges of identifying and characterizing impurities in this compound, a heterocyclic compound class critical in medicinal chemistry.[1][2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this task, offering unparalleled structural information without the need for extensive separation, making it ideal for early-stage development and quality control.[5]
This document is structured as a dynamic resource, combining frequently asked questions (FAQs) for quick reference with in-depth troubleshooting guides for when you encounter challenges at the bench.
Frequently Asked Questions (FAQs)
Q1: What are the most likely sources of impurities in my synthesis of this compound?
Impurities are typically classified into three categories: organic, inorganic, and residual solvents.[6] For this specific molecule, your primary focus for NMR analysis will be on organic impurities. These can arise from:
-
Starting Materials & Intermediates: Incomplete conversion of precursors, such as substituted 2-aminopyridines or related building blocks used in azaindole synthesis.[7][8][9]
-
By-products: Resulting from side reactions. For instance, syntheses involving intermediate aldehydes can lead to aldol reaction products.[7]
-
Degradation Products: The parent molecule may degrade during synthesis, work-up, or storage. Common pathways could include oxidation of the pyrrole ring or decarboxylation at elevated temperatures.[6]
-
Reagents & Catalysts: While often inorganic, some organic reagents or ligands from cross-coupling reactions may persist.[9]
Q2: Which deuterated solvent should I choose for my NMR experiment?
The choice of solvent is critical for obtaining a high-quality spectrum.
-
DMSO-d₆ (Dimethyl sulfoxide-d₆): Highly recommended. It readily dissolves the carboxylic acid and, crucially, its non-protic nature allows for the observation of exchangeable protons like the carboxylic acid (-COOH) and the pyrrole N-H. These protons often appear as broad singlets at low field (>10 ppm) and provide valuable structural confirmation.
-
Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O): Use with caution. These protic solvents will cause the -COOH and N-H protons to exchange with deuterium, making their signals disappear from the ¹H NMR spectrum. While this can be a useful diagnostic experiment to confirm their presence, it prevents direct observation.
-
Chloroform-d (CDCl₃): Generally poor solubility for carboxylic acids. It is not recommended unless the molecule has been derivatized (e.g., esterified).
Q3: I see several small peaks in my spectrum. How can I distinguish between a true impurity and a common contaminant?
This is a frequent challenge. A systematic approach is key:
-
Check Residual Solvent Peaks: First, identify the residual undeuterated solvent peak (e.g., DMSO at ~2.50 ppm) and water (variable, ~3.33 ppm in DMSO-d₆).
-
Consult Reference Tables: Cross-reference any other sharp singlets or simple multiplets against established tables of common laboratory solvents (e.g., Acetone, Ethyl Acetate, Hexane, Toluene) that may be present from synthesis or purification.[10][11][12][13][14]
-
Look for Grease: Broad, ill-defined humps around 1.2-1.4 ppm and ~0.8 ppm are often indicative of silicone grease or vacuum grease contamination.[11]
-
Assess Stoichiometry: Integrate the unknown peaks relative to a well-defined peak of your main compound. If the integration is non-stoichiometric and very small (<1%), it is likely a minor impurity or contaminant. Process-related impurities, however, may be present in more significant amounts.
Q4: When is it necessary to perform 2D NMR experiments?
While ¹H NMR is excellent for initial assessment, 2D NMR is essential for unambiguous structure elucidation of unknown impurities, especially when they are structurally related to the parent compound.[15]
-
Use 2D NMR when:
-
You cannot assign the structure of a significant impurity (>0.1%) based on ¹H NMR alone.[16]
-
The ¹H NMR spectrum is crowded, and signals from the impurity overlap with those of the main compound.
-
You need to confirm connectivity between protons (COSY ), between protons and their attached carbons (HSQC ), or over multiple bonds (HMBC ). The HMBC experiment is particularly powerful for piecing together molecular fragments.
-
Impurity Identification Workflow
The following diagram outlines a logical workflow for identifying and characterizing impurities using NMR.
Caption: Workflow for NMR-based impurity identification.
Expected NMR Data for this compound
Accurate identification of impurities begins with a solid understanding of the parent compound's spectrum. The chemical shifts below are estimated based on the known spectrum of the parent azaindole and standard substituent effects.[17][18][19]
| Proton / Carbon | Assignment | Expected ¹H Shift (ppm, DMSO-d₆) | Expected ¹³C Shift (ppm, DMSO-d₆) | Key ¹H Characteristics |
| H7 | Aromatic CH | ~8.5 - 8.7 | ~145 - 148 | Singlet |
| H4 | Aromatic CH | ~8.1 - 8.3 | ~120 - 123 | Singlet |
| H2 | Pyrrole CH | ~7.5 - 7.7 | ~125 - 128 | Doublet (J ≈ 3 Hz) |
| H3 | Pyrrole CH | ~6.5 - 6.7 | ~100 - 103 | Doublet (J ≈ 3 Hz) |
| -CH₃ | Methyl | ~2.4 - 2.6 | ~18 - 22 | Singlet |
| -COOH | Carboxylic Acid | > 12.0 | ~165 - 168 | Broad Singlet, Exchangeable |
| N-H | Pyrrole NH | > 11.5 | - | Broad Singlet, Exchangeable |
Troubleshooting Guide: Common Spectral Issues
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Broad, poorly resolved aromatic signals | 1. Sample concentration is too high, causing aggregation. 2. Presence of paramagnetic impurities (e.g., trace metals).[18] 3. Compound is slowly degrading in the NMR tube. | 1. Dilute the sample. 2. Filter the sample through a small plug of Celite or pass it through a pipette with a cotton plug. 3. Re-prepare the sample with fresh material and acquire the spectrum immediately. |
| -COOH or N-H peaks are missing or very broad | 1. Using a protic solvent (e.g., CD₃OD). 2. Presence of acidic or basic impurities catalyzing exchange. 3. Presence of residual water in the DMSO-d₆. | 1. Re-run the sample in high-purity DMSO-d₆. 2. Dry the sample thoroughly under high vacuum before preparing the NMR sample. Use fresh, sealed deuterated solvent. |
| Unexpected complex multiplets in the aromatic region | 1. Presence of a regioisomeric impurity (e.g., methylation at a different position). 2. An uncyclized intermediate with a different substitution pattern. | 1. This requires advanced analysis. Proceed to 2D NMR (COSY) to map out the proton-proton coupling network of the impurity. 2. Compare the coupling constants to those of the parent compound to identify the altered spin system. |
| A sharp singlet appears at ~2.1 ppm | Residual acetone from glassware cleaning. | Cross-reference with a solvent chart.[13] This is a common contaminant and can usually be noted and ignored if minor. |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting unexpected NMR signals.
Experimental Protocol: Standard ¹H NMR Acquisition
This protocol outlines the standard procedure for preparing and analyzing a sample of this compound for impurity profiling.
1. Materials and Equipment
-
Sample of this compound
-
High-quality NMR tube
-
DMSO-d₆ (≥99.9% D)
-
Volumetric pipette or gas-tight syringe
-
Vortex mixer
-
NMR Spectrometer (≥400 MHz recommended for better resolution)
2. Sample Preparation
-
Weigh the Sample: Accurately weigh 5-10 mg of your dried compound directly into the clean, dry NMR tube.
-
Causality: Using a sufficient amount ensures good signal-to-noise for detecting minor impurities, but avoids excessive concentration that can lead to peak broadening.
-
-
Add Solvent: Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.
-
Causality: This volume provides the correct filling height for optimal magnetic field shimming in most standard NMR probes.
-
-
Dissolve: Cap the NMR tube securely and gently vortex or invert the tube until the sample is completely dissolved. A brief period in a sonicator bath can aid dissolution if needed.
-
Trustworthiness: Visual inspection to ensure no solid material remains is critical for a homogeneous sample and a high-quality spectrum.
-
3. NMR Data Acquisition
-
Insert Sample: Insert the NMR tube into the spectrometer.
-
Lock and Shim: Lock onto the deuterium signal of DMSO-d₆. Perform automatic or manual shimming to optimize the magnetic field homogeneity. A good shim is essential for sharp lineshapes and accurate integration.
-
Acquire ¹H Spectrum:
-
Pulse Program: Use a standard single-pulse experiment.
-
Spectral Width: Set a spectral width of at least 16 ppm (e.g., from -2 to 14 ppm) to ensure the low-field -COOH and N-H protons are captured.
-
Number of Scans: Acquire at least 16 scans for a good signal-to-noise ratio. Increase to 64 or 128 scans if you are specifically looking for very minor impurities (<0.5%).
-
Relaxation Delay (d1): Set a relaxation delay of at least 5 seconds.
-
Causality: A longer delay is crucial for quantitative analysis. It allows all protons, especially those with long relaxation times (like quaternary carbons-adjacent protons or non-protonated aromatic protons), to fully relax between pulses, ensuring that peak integrals are proportional to the number of nuclei.
-
-
4. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform the Fourier transform.
-
Phase Correction: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to ensure the baseline is flat.
-
Referencing: Calibrate the chemical shift axis by setting the residual DMSO-d₅ peak to 2.50 ppm.
-
Integration: Integrate all peaks, setting the integral of a well-resolved, non-exchangeable proton of the parent compound (e.g., the methyl singlet) to its known value (e.g., 3.00). Use this to determine the relative amounts of any impurities.
References
-
G. G. S. Minetto, M. C. de Mattos, "Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine)", ResearchGate, 2025. [Link]
-
University of Colorado, "The values for proton and C-13 chemical shifts given below are typical approximate ranges only", University of Colorado Boulder. [Link]
-
Dr. Venkat Shinde, "Use of NMR in Impurity Profiling for Pharmaceutical Products", Veeprho, 2020. [Link]
-
M. K. S. Padilla, et al., "Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques", CONICET, 2011. [Link]
-
N. R. Babij, et al., "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry", Organic Process Research & Development, 2016. [Link]
-
Various Authors, "Synthesis of Azaindoles", Progress in Chemistry, 2012. [Link]
-
University of Cambridge, "Chemical shifts", University of Cambridge. [Link]
-
J. Roy, "Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview", Research and Reviews in Pharmacy and Pharmaceutical Sciences, 2021. [Link]
-
G. R. Fulmer, et al., "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist", Organometallics, 2010. [Link]
-
H. E. Gottlieb, V. Kotlyar, A. Nudelman, "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities", The Journal of Organic Chemistry, 1997. [Link]
-
Emery Pharma, "Impurity Analysis", Emery Pharma. [Link]
-
S. S. Panda, B. B. V. S. Ravi Kumar, "IMPURITY PROFILING OF DRUGS: A REVIEW", IJNRD, 2023. [Link]
-
V. V. Voloshchuk, S. P. Ivonin, "Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines", Ukrainian Chemical Journal, 2024. [Link]
-
S. Kathuria, et al., "Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors", ACS Medicinal Chemistry Letters, 2019. [Link]
-
Organic Chemistry Portal, "Azaindole synthesis", Organic Chemistry Portal. [Link]
-
Y. Wang, et al., "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors", RSC Advances, 2020. [Link]
-
Chemistry Steps, "NMR Chemical Shift Values Table", Chemistry Steps. [Link]
-
C. D. S. T. T. e Silva, et al., "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization", Current Organic Chemistry, 2018. [Link]
-
V. Voloshchuk, S. Ivonin, "Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines", ResearchGate, 2024. [Link]
-
Y. Sun, et al., "Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido", Journal of Medicinal Chemistry, 2014. [Link]
-
Michigan State University, "Proton NMR Table", MSU Chemistry. [Link]
-
Pharmaffiliates, "1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester", Pharmaffiliates. [Link]
-
Carl ROTH, "NMR Chemical Shifts of Common Solvents as Trace Impurities", Carl ROTH. [Link]
-
Paulusse Research Group, "S1 NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to t", Paulusse Research Group. [Link]
-
S. H. Kim, et al., "Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors", Journal of Medicinal Chemistry, 2021. [Link]
-
M. Guo, et al., "Methyl Red degradation by a subseafloor fungus Schizophyllum commune 15R-5-F01: efficiency, pathway, and product toxicity", Environmental Science and Pollution Research International, 2024. [Link]
-
S. Lee, et al., "Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide", Environmental Pollution, 2018. [Link]
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. veeprho.com [veeprho.com]
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- 8. Azaindole synthesis [organic-chemistry.org]
- 9. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. epfl.ch [epfl.ch]
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- 15. emerypharma.com [emerypharma.com]
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- 18. ucl.ac.uk [ucl.ac.uk]
- 19. Proton NMR Table [www2.chemistry.msu.edu]
Technical Support Center: Optimizing Reaction Parameters for the Synthesis of Substituted 7-Azaindoles
Welcome to the technical support center for the synthesis of substituted 7-azaindoles. This powerful heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, its synthesis can present unique challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and frequently asked questions to navigate these complexities and optimize your synthetic routes.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries encountered when working with 7-azaindole synthesis.
Q1: My palladium-catalyzed cross-coupling reaction on a halo-7-azaindole is sluggish or failing. What are the most likely causes?
A1: This is a frequent issue. The primary culprits are often related to catalyst deactivation or issues with the starting materials. The nitrogen atoms in the 7-azaindole ring system can act as excellent chelating ligands for palladium, potentially inhibiting the catalytic cycle.[3] Additionally, ensure your boronic acid is pure and has not degraded, as protodeboronation is a common side reaction.[4] Finally, the choice of ligand, base, and solvent system is critical and highly interdependent.[4]
Q2: I am observing significant N-H arylation or alkylation instead of the desired C-C or C-N bond formation on my unprotected 7-azaindole. How can I improve selectivity?
A2: Unprotected 7-azaindoles present a challenge due to the nucleophilicity of the pyrrole nitrogen.[3] While some methods are designed for unprotected substrates[3][5], N-protection is often the most reliable strategy to ensure selectivity. Common protecting groups include tosyl (Ts), benzyl (Bn), and SEM (2-(trimethylsilyl)ethoxymethyl).[2][6][7] The choice of protecting group can also influence the reactivity of the azaindole core.[2][7]
Q3: Purification of my substituted 7-azaindole is proving difficult due to its polarity and potential for metal contamination. What are the best practices?
A3: Substituted 7-azaindoles can be polar, leading to tailing on silica gel chromatography. Using a modified mobile phase, such as one containing a small amount of triethylamine or ammonia in methanol/dichloromethane, can help to mitigate this. For removing residual palladium, treatment of the crude product solution with a metal scavenger is often effective. Recrystallization is also a powerful purification technique for these compounds.[8]
Q4: I'm planning a multi-step synthesis. At which position is it generally easiest to introduce the first substituent on the 7-azaindole core?
A4: The C3 position of the 7-azaindole is electron-rich and readily undergoes electrophilic substitution reactions, such as iodination with N-iodosuccinimide (NIS).[6][9] This makes the 3-halo-7-azaindole a versatile intermediate for subsequent cross-coupling reactions.
II. Troubleshooting Guides: Specific Synthetic Transformations
This section provides detailed troubleshooting for common synthetic methods used to prepare substituted 7-azaindoles.
A. Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for forging C-C bonds. However, its application to 7-azaindoles requires careful optimization.
Problem: Low to no yield in the Suzuki coupling of a halo-7-azaindole.
| Potential Cause | Explanation & Recommended Solution |
| Catalyst Inhibition/Deactivation | The pyridine nitrogen of the 7-azaindole can coordinate to the palladium center, hindering the catalytic cycle.[3] Solution: Increase the catalyst and/or ligand loading.[9] Consider using more robust, electron-rich biarylphosphine ligands like SPhos or RuPhos, which have been shown to be effective for this substrate class.[3][9] |
| Protodeboronation of Boronic Acid | Boronic acids, especially electron-rich or heteroaromatic ones, can be unstable and undergo hydrolysis to the corresponding arene.[4] Solution: Use fresh, high-purity boronic acid or its pinacol ester equivalent.[6] Employing anhydrous conditions or using milder bases like K2CO3 or Cs2CO3 can also suppress this side reaction.[4][6] |
| Inappropriate Base/Solvent Combination | The choice of base and solvent is critical for efficient transmetalation.[4] Solution: For many 7-azaindole couplings, a mixture of an organic solvent like dioxane or toluene with water and a base such as K2CO3 or Cs2CO3 works well.[6][9] Ensure vigorous stirring for biphasic systems.[4] |
| N-H Interference | The acidic proton on an unprotected 7-azaindole can interfere with the reaction. Solution: Protect the indole nitrogen with a suitable group like tosyl (Ts) or benzyl (Bn).[6] Deprotection can be achieved in a subsequent step.[6] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add the halo-7-azaindole (1.0 equiv), boronic acid or pinacol ester (1.2-1.5 equiv), and a suitable base (e.g., K2CO3, 2.0-3.0 equiv).
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
-
Add the palladium catalyst (e.g., PdCl2(dppf)·CH2Cl2, 2-5 mol%) and degassed solvent (e.g., a 3:1 to 10:1 mixture of dioxane:water).[4][6]
-
Heat the reaction mixture to the desired temperature (typically 85-120 °C) and monitor by TLC or LC-MS.[6][9]
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by flash chromatography or recrystallization.[4]
B. Buchwald-Hartwig Amination
This reaction is essential for synthesizing C-N bonds, but like the Suzuki coupling, it is sensitive to the unique properties of the 7-azaindole scaffold.
Problem: Poor conversion in the Buchwald-Hartwig amination of a halo-7-azaindole.
| Potential Cause | Explanation & Recommended Solution |
| Ligand Incompatibility | The choice of ligand is paramount for successful amination. Solution: Sterically hindered biaryl phosphine ligands such as RuPhos, XPhos, or BrettPhos are often necessary to promote the reductive elimination step and prevent catalyst decomposition.[3][10][11] |
| Base Selection | The base must be strong enough to deprotonate the amine but not so harsh as to cause side reactions. Solution: Strong, non-nucleophilic bases like LiHMDS or NaOtBu are commonly used.[10] The choice can be substrate-dependent. |
| N-H Reactivity | Similar to Suzuki couplings, the N-H of an unprotected 7-azaindole can lead to undesired side reactions.[3] Solution: While methods for unprotected substrates exist[3][5], N-protection is a common strategy.[12] Alternatively, specific catalyst systems have been developed that are tolerant of the N-H group.[3] |
| Amine Nucleophilicity | Weakly nucleophilic amines, such as anilines with electron-withdrawing groups, can be challenging coupling partners. Solution: Higher reaction temperatures and longer reaction times may be necessary. The use of a more electron-rich ligand can also facilitate the reaction.[11] |
Diagram: Troubleshooting Buchwald-Hartwig Amination
A typical workflow for the C4-functionalization of 7-azaindole through an N-oxide intermediate.
III. References
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. PMC. [Link]
-
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC. [Link]
-
Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. ResearchGate. [Link]
-
Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
-
Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Thieme Connect. [Link]
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. [Link]
-
Preparation method for 4-substituted-7-azaindole. Google Patents.
-
Palladium‐Catalyzed Barluenga‐Valdes Type Cross‐Coupling Reaction: Alkenylation of 7‐Azaindoles. ResearchGate. [Link]
-
Azaindole synthesis. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters. [Link]
-
Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]
-
Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. DSpace@MIT. [Link]
-
The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry. [Link]
-
Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Publishing. [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
-
Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. PMC. [Link]
-
Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. PMC. [Link]
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. [Link]
-
Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation. Organic Letters. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Synthesis of Azaindoles. Bentham Science. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Preparation method of 5-bromo-7-azaindole. Google Patents.
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin. ResearchGate. [Link]
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- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]
- 6. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research.rug.nl [research.rug.nl]
- 12. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
Technical Support Center: Enhancing the Bioavailability of 7-Azaindole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-azaindole compounds. This guide is designed to provide in-depth, actionable strategies and troubleshooting advice to overcome the common challenge of poor bioavailability associated with this important class of molecules. As a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, optimizing the pharmacokinetic profile of 7-azaindole derivatives is paramount for therapeutic success.[1][2][3][4][5]
This resource is structured to address your challenges in a practical, question-and-answer format, grounded in scientific principles and supported by detailed experimental protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that frequently arise when working with 7-azaindole compounds.
Q1: Why do many 7-azaindole compounds exhibit poor bioavailability?
A1: The oral bioavailability of a compound is primarily influenced by its solubility and permeability.[6] 7-azaindole compounds, while structurally similar to indoles, often present unique challenges.[1] Their planar, aromatic structure can lead to strong crystal lattice energy, resulting in poor aqueous solubility.[7] Furthermore, while the 7-azaindole nucleus can form beneficial hydrogen bonds with therapeutic targets, these same interactions can also contribute to low solubility in gastrointestinal fluids.[2][4] Many of these compounds fall into the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility and variable permeability, making dissolution the rate-limiting step for absorption.[6][8][9]
Q2: What is the first step I should take to assess the bioavailability of my 7-azaindole compound?
A2: A stepwise approach is crucial. Begin with fundamental in vitro characterization to understand the root cause of poor bioavailability. This initial assessment should include:
-
Aqueous Solubility Determination: Measure the solubility of your compound in biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)). This will provide a more accurate prediction of in vivo dissolution than water alone.
-
Permeability Assessment: Utilize an in vitro model like the Caco-2 cell permeability assay to determine the compound's ability to cross the intestinal epithelium.[1][10] This assay can also indicate if the compound is a substrate for efflux transporters, which can actively pump it back into the intestinal lumen, reducing absorption.[10]
-
LogP/LogD Measurement: Determine the lipophilicity of your compound. While a certain degree of lipophilicity is required for membrane permeation, excessively high LogP values can lead to poor aqueous solubility and entrapment in lipid bilayers.
These initial data points will guide your formulation strategy. If solubility is the primary issue, formulation approaches to enhance dissolution will be the focus. If permeability is low, strategies to improve membrane transport will be necessary.
Q3: What are the main formulation strategies to enhance the bioavailability of poorly soluble 7-azaindole compounds?
A3: A variety of formulation strategies can be employed, broadly categorized as follows:
-
Particle Size Reduction: Increasing the surface area of the drug powder can enhance the dissolution rate.[11][12][13]
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline drug to an amorphous form can significantly increase its apparent solubility and dissolution rate.[7][9][14][15]
-
Lipid-Based Formulations: Encapsulating the drug in lipidic vehicles can improve its solubilization in the gastrointestinal tract.[16][17]
-
Nanotechnology Approaches: Formulating the drug as nanoparticles can dramatically increase its surface area and saturation solubility.[8][18][19][20]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the lipophilic nature of the drug and improve its aqueous solubility.[11][16]
The choice of strategy will depend on the specific physicochemical properties of your 7-azaindole compound and the desired therapeutic application.
Part 2: Troubleshooting Guides
This section provides detailed solutions to specific experimental challenges you may encounter.
Issue 1: My 7-azaindole compound has extremely low aqueous solubility, and simple micronization is not providing a sufficient increase in dissolution.
Troubleshooting Steps & Solutions:
Q: I've tried jet milling my compound, but the dissolution rate in FaSSIF is still too low for predicted therapeutic relevance. What's the next logical step?
A: When micronization alone is insufficient, the next logical and often most effective step is to explore amorphous solid dispersions (ASDs) . The underlying principle is that the amorphous state of a drug lacks the strong crystal lattice energy of its crystalline counterpart, leading to a higher apparent solubility and faster dissolution.[15][21]
Experimental Protocol: Preparation and Evaluation of an Amorphous Solid Dispersion (ASD) via Spray Drying
-
Polymer and Solvent Selection:
-
Rationale: The choice of polymer is critical for stabilizing the amorphous drug and preventing recrystallization.[22] Common polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus®. The solvent system must be able to dissolve both the drug and the polymer.
-
Screening: Perform a preliminary screening by dissolving your 7-azaindole compound and various polymers in different ratios in a suitable solvent (e.g., methanol, acetone, or a mixture). Cast a film and observe for any signs of crystallization over time.
-
-
Spray Drying Process:
-
Preparation: Prepare a solution of your 7-azaindole compound and the selected polymer at a specific drug loading (e.g., 10-30% w/w).
-
Instrumentation: Use a laboratory-scale spray dryer.
-
Parameters: Optimize key parameters such as inlet temperature, atomization gas flow rate, and solution feed rate. The goal is to rapidly evaporate the solvent, "trapping" the drug in its amorphous state within the polymer matrix.
-
-
Physicochemical Characterization of the ASD:
-
Differential Scanning Calorimetry (DSC): Use DSC to confirm the absence of a melting endotherm for the crystalline drug, which indicates successful amorphization.[7] You should observe a single glass transition temperature (Tg).
-
Powder X-ray Diffraction (PXRD): PXRD analysis should show a halo pattern characteristic of amorphous material, rather than sharp peaks indicative of crystallinity.[7]
-
-
In Vitro Dissolution Testing:
-
Method: Perform dissolution testing of the spray-dried ASD in biorelevant media (FaSSIF) and compare the dissolution profile to that of the micronized crystalline drug.
-
Expected Outcome: You should observe a significant increase in both the rate and extent of dissolution for the ASD, often achieving a state of supersaturation.
-
Data Presentation: Comparison of Dissolution Profiles
| Formulation | Maximum Concentration (µg/mL) in FaSSIF | Time to Reach 80% Dissolution (min) |
| Micronized Crystalline Drug | 5.2 | > 120 |
| 20% Drug-loaded ASD (PVP K30) | 48.7 | 15 |
Workflow for ASD Development
Caption: Workflow for Amorphous Solid Dispersion (ASD) development.
Issue 2: My 7-azaindole compound shows good solubility in lipid-based formulations but precipitates upon dispersion in aqueous media.
Troubleshooting Steps & Solutions:
Q: I've formulated my compound in a simple oil solution, but it crashes out when I perform a dispersion test in simulated intestinal fluid. How can I improve its stability in the gut?
A: This is a common issue with simple lipid solutions. The next level of sophistication is to develop a Self-Emulsifying Drug Delivery System (SEDDS) . SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, which spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[11][16] This in-situ emulsification keeps the drug solubilized in small lipid droplets, facilitating its absorption.[16]
Experimental Protocol: Development and Evaluation of a SEDDS Formulation
-
Excipient Screening:
-
Rationale: The goal is to identify an oil, a surfactant, and a cosolvent that can effectively solubilize your 7-azaindole compound and are miscible with each other.
-
Solubility Studies: Determine the saturation solubility of your compound in a range of pharmaceutically acceptable oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Tween® 80), and cosolvents (e.g., Transcutol® HP, PEG 400).
-
-
Constructing Ternary Phase Diagrams:
-
Purpose: To identify the self-emulsifying regions for different combinations of oil, surfactant, and cosolvent.
-
Method: Prepare various ratios of the selected excipients and titrate them with water, observing for the formation of a clear or slightly bluish-white emulsion. Plot these regions on a ternary phase diagram.
-
-
Formulation Optimization:
-
Drug Loading: Select a formulation from the self-emulsifying region and determine the maximum amount of your 7-azaindole compound that can be dissolved without precipitation.
-
Droplet Size Analysis: Upon dispersion in water, measure the droplet size of the resulting emulsion using dynamic light scattering (DLS). The goal is to achieve droplet sizes in the nanometer range (typically < 200 nm) for optimal absorption.
-
-
In Vitro Dispersion and Precipitation Testing:
-
Method: Introduce the SEDDS formulation into SGF and then FaSSIF under gentle stirring to simulate gastrointestinal transit.
-
Analysis: Visually inspect for any signs of drug precipitation over a relevant time period (e.g., 2-4 hours). Quantify the amount of drug that remains in solution by filtering the dispersed system and analyzing the filtrate using HPLC.
-
Logical Relationship for SEDDS Formulation
Caption: Logical flow of SEDDS for enhanced bioavailability.
Issue 3: My 7-azaindole compound has poor permeability in the Caco-2 assay, suggesting it may be an efflux transporter substrate.
Troubleshooting Steps & Solutions:
Q: My compound has an efflux ratio greater than 2 in the Caco-2 assay. What strategies can I use to overcome this?
A: An efflux ratio (Papp B-A / Papp A-B) > 2 is a strong indicator that your compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[1] In this scenario, two primary strategies can be considered:
-
Co-administration with an Efflux Inhibitor: While primarily a research tool, formulating your compound with a known P-gp inhibitor (e.g., Verapamil, though not clinically ideal for this purpose) can validate the efflux mechanism in vitro and in vivo. A significant increase in the A-B permeability in the presence of the inhibitor confirms P-gp involvement.
-
Prodrug Approach: This is a more viable strategy for drug development. A prodrug is a bioreversible derivative of a drug that undergoes enzymatic or chemical conversion in vivo to release the active parent drug.
-
Rationale: By temporarily masking the functional groups recognized by the efflux transporter, a prodrug can "hitchhike" across the intestinal membrane via a different mechanism (e.g., passive diffusion or an uptake transporter). Once inside the cell or in systemic circulation, the promoiety is cleaved to release the active 7-azaindole compound.
-
Design Considerations: Common prodrug strategies involve creating esters, carbamates, or phosphates at suitable functional groups on the 7-azaindole scaffold. The choice of promoiety should be guided by achieving a balance of increased permeability, sufficient stability in the gut, and efficient cleavage to the parent drug.
-
Experimental Workflow: Prodrug Evaluation
-
Prodrug Synthesis: Synthesize a small library of prodrugs with different promoieties.
-
In Vitro Permeability and Efflux: Re-evaluate the permeability of the prodrugs using the Caco-2 assay. The goal is to identify a prodrug with an efflux ratio close to 1.
-
Stability Studies: Assess the stability of the prodrugs in simulated gastric and intestinal fluids, as well as in liver microsomes or plasma to ensure appropriate conversion kinetics.
-
In Vivo Pharmacokinetic Studies: For the most promising prodrug candidate, conduct an in vivo pharmacokinetic study in a relevant animal model (e.g., rat) and compare the oral bioavailability to that of the parent drug.[23][24][25]
Signaling Pathway for Prodrug Strategy
Caption: Prodrug strategy to bypass P-gp efflux.
Part 3: In Vivo Evaluation
Q: I have an optimized formulation that shows promising in vitro results. What are the key parameters to assess in a preclinical in vivo pharmacokinetic (PK) study?
A: An in vivo PK study is the definitive test for your formulation strategy.[23][24] The study should be designed to provide key parameters that describe the absorption, distribution, metabolism, and excretion (ADME) of your compound.[25]
Experimental Protocol: Oral Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley or Wistar rats.
-
Dosing:
-
Intravenous (IV) Group: Administer a single IV bolus dose of the 7-azaindole compound (solubilized, e.g., in a solution containing DMSO, PEG400, and saline) to a group of rats. This group is essential for determining the absolute bioavailability.
-
Oral (PO) Group: Administer a single oral gavage dose of your optimized formulation (e.g., ASD suspended in water or SEDDS) to a separate group of rats.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose.
-
Sample Processing and Analysis: Process the blood to obtain plasma. Quantify the concentration of the 7-azaindole compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine the following key PK parameters:[23]
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time for the plasma concentration to decrease by half.
-
CL (Clearance): Volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): Apparent volume into which the drug distributes.
-
F% (Absolute Bioavailability): Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | IV Administration (1 mg/kg) | Oral Formulation (10 mg/kg) |
| Cmax (ng/mL) | 1250 | 850 |
| Tmax (h) | 0.08 | 2.0 |
| AUC (0-inf) (ng*h/mL) | 2800 | 11200 |
| t1/2 (h) | 3.5 | 4.1 |
| F% (Absolute Bioavailability) | - | 40% |
An absolute bioavailability of 40% for an orally administered compound that previously had negligible absorption would be considered a significant success, demonstrating the effectiveness of the formulation strategy.
By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to diagnose and solve the bioavailability challenges associated with your 7-azaindole compounds, ultimately accelerating their path through the drug development pipeline.
References
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]
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Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. Available from: [Link]
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Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. International Journal of Advanced Research in Science, Communication and Technology. Available from: [Link]
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Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. Available from: [Link]
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Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations. Bentham Science. Available from: [Link]
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Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. SlideShare. Available from: [Link]
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Nanotechnology Based Approaches for Enhancing Bioavailability of Poorly Soluble Drugs. IIP Series. Available from: [Link]
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In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. Available from: [Link]
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Solid Dispersion: An Alternative Technique for Bioavailability Enhancement of Poorly Soluble Drugs. Taylor & Francis Online. Available from: [Link]
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available from: [Link]
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Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. MDPI. Available from: [Link]
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Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. Available from: [Link]
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Solid dispersions: A technology for improving bioavailability. MedCrave online. Available from: [Link]
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A Review:Solid Dispersion, a Technique of Solubility Enhancement. ResearchGate. Available from: [Link]
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Nanoemulsion-Based Drug Delivery System for Poorly Soluble Drugs. MDPI. Available from: [Link]
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In Vivo Pharmacokinetic (PK) Studies. Selvita. Available from: [Link]
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Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations. Bentham Science Publishers. Available from: [Link]
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Development of in vitro biopharmaceutics tools for predicting the bioavailability of subcutaneously injected monoclonal antibodies and oligonucleotides. Taylor & Francis Online. Available from: [Link]
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In vitro model for predicting bioavailability of subcutaneously injected monoclonal antibodies. Kinam Park. Available from: [Link]
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In vitro model for predicting bioavailability of subcutaneously injected monoclonal antibodies. PubMed. Available from: [Link]
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In-vivo pharmacokinetic study: Significance and symbolism. Wisdom Library. Available from: [Link]
- Method of converting a crystalline compound to an amorphous compound, method of increasing the solubility of a crystalline compound in a biorelevant fluid, and nanoparticles that achieve supersaturation. Google Patents.
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Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv. Available from: [Link]
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In vivo PK / Pharmacokinetic Studies. Sygnature Discovery. Available from: [Link]
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Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. FDA. Available from: [Link]
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In Vivo Methods for the Assessment of Topical Drug Bioavailability. PMC - NIH. Available from: [Link]
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Stabilization of amorphous drugs; are crystalline inorganic excipients a way forward?. Drug Discovery Today. Available from: [Link]
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Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. NIH. Available from: [Link]
- Method of converting a crystalline compound to an amorphous compound, method of increasing the solubility of a crystalline compound in a biorelevant fluid, and nanoparticles that achieve supersaturation. Google Patents.
-
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. PMC - NIH. Available from: [Link]
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Engineering of Nanofibrous Amorphous and Crystalline Solid Dispersions for Oral Drug Delivery. MDPI. Available from: [Link]
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New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. Available from: [Link]
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FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. IJPSR. Available from: [Link]
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Solubility enhancement techniques: A comprehensive review. WJBPHS. Available from: [Link]
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Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Available from: [Link]
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7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. Available from: [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available from: [Link]
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Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available from: [Link]
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Azaindole Therapeutic Agents. PMC - PubMed Central. Available from: [Link]
-
7-Azaindole Analogues as Bioactive Agents and Recent Results. OUCI. Available from: [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available from: [Link]
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The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available from: [Link]
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7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. Available from: [Link]
-
Different strategies for synthesis of 7-azaindoles. ResearchGate. Available from: [Link]
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addressing poor solubility of 7-azaindole-2-carboxamides in HPLC analysis
Technical Support Center: HPLC Analysis of 7-Azaindole-2-Carboxamides
Welcome to the technical support center for the HPLC analysis of 7-azaindole-2-carboxamides. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the chromatographic analysis of this important class of compounds. The inherent physicochemical properties of 7-azaindole-2-carboxamides, particularly their poor solubility, often lead to difficulties in developing robust and reproducible HPLC methods.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address common issues, grounded in scientific principles and practical field experience.
Troubleshooting Guide: Common HPLC Issues with 7-Azaindole-2-Carboxamides
This section addresses specific problems you may encounter during your HPLC analysis. Each issue is broken down into its probable causes and a step-by-step protocol for resolution.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape is a frequent problem that can compromise the accuracy and precision of your quantification.[1]
Q: My peaks for 7-azaindole-2-carboxamide analogs are showing significant tailing. What are the likely causes and how can I fix this?
A: Peak tailing for this class of compounds often points to secondary interactions with the stationary phase or issues with sample solubility in the mobile phase.
Probable Causes & Solutions:
-
Secondary Silanol Interactions: The basic nitrogen on the azaindole ring can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing.[2][3]
-
Solution 1: Adjust Mobile Phase pH: Incorporate a buffer into your mobile phase to control the pH. For basic compounds like 7-azaindoles, adjusting the pH to be at least 2 units below the pKa of the analyte can suppress the ionization of the basic nitrogen, minimizing interactions with silanols. A common starting point is a mobile phase containing 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[4]
-
Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column. End-capping neutralizes many of the residual silanol groups, reducing the sites available for secondary interactions.[2]
-
Solution 3: Consider an Alternative Stationary Phase: If tailing persists, a column with an embedded polar group (e.g., amide or carbamate) can provide alternative selectivity and shield the analyte from silanol interactions.[5][6]
-
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion.[1]
-
Solution: Reduce the sample concentration and/or the injection volume. Perform a series of injections with decreasing concentrations to see if the peak shape improves.[7]
-
-
Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can cause peak shape issues.[2]
Experimental Workflow for Diagnosing Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
Issue 2: Analyte Precipitation and System Clogging
The low aqueous solubility of many 7-azaindole-2-carboxamides is a primary challenge.[8][9]
Q: I'm experiencing high backpressure and suspect my compound is precipitating in the HPLC system. How can I improve its solubility during analysis?
A: Analyte precipitation is a serious issue that can lead to system blockages and inaccurate results. The key is to ensure the analyte remains dissolved from the point of injection to detection.
Probable Causes & Solutions:
-
Incompatible Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause it to precipitate upon injection.
-
Solution 1: Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase of your gradient.[10]
-
Solution 2: Use a Weaker Sample Solvent: If the compound is not soluble in the initial mobile phase, use the weakest solvent in which it is soluble. For many 7-azaindole-2-carboxamides, this might be a mixture with a higher organic content than the initial mobile phase, but it's crucial to keep the injection volume small to minimize this effect.
-
-
Poor Solubility in the Mobile Phase: The compound may be soluble in the sample solvent but crash out when mixed with the aqueous mobile phase.
-
Solution 1: Increase Initial Organic Percentage: Start your gradient with a higher percentage of organic solvent (e.g., acetonitrile or methanol). This will increase the overall solvating power of the mobile phase at the beginning of the run.
-
Solution 2: Add a Solubility-Enhancing Co-solvent: In some cases, adding a small percentage of a solvent like isopropanol or tetrahydrofuran (THF) to the mobile phase can improve the solubility of poorly soluble compounds. Be sure to check for solvent compatibility with your column and system.
-
Solution 3: pH Modification: The solubility of ionizable compounds like 7-azaindoles can be pH-dependent. Adjusting the mobile phase pH can improve solubility.[9][11]
-
Data Summary: Recommended Starting Mobile Phase Modifiers
| Modifier | Typical Concentration | Purpose |
| Formic Acid | 0.1% | Acidifies mobile phase, improves peak shape for bases |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Strong ion-pairing agent, can improve peak shape but may suppress MS signal |
| Ammonium Formate | 10 mM | Provides buffering capacity, useful for MS compatibility |
| Acetonitrile | As per method | Common organic modifier in reversed-phase HPLC |
| Methanol | As per method | Alternative organic modifier, can offer different selectivity |
Issue 3: Irreproducible Retention Times
Shifting retention times can make peak identification and quantification unreliable.
Q: The retention times for my 7-azaindole-2-carboxamide are inconsistent between runs. What should I check?
A: Fluctuations in retention time often point to a lack of control over the chromatographic conditions.
Probable Causes & Solutions:
-
Mobile Phase pH Instability: Inadequate buffering of the mobile phase can lead to pH shifts, affecting the ionization state and retention of your analyte.
-
Solution: Ensure your mobile phase is properly buffered and that the pH is stable over time. Prepare fresh mobile phase daily.
-
-
Temperature Fluctuations: Changes in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout your analytical runs.
-
-
Column Equilibration: Insufficient equilibration of the column between gradient runs will lead to drifting retention times.
-
Solution: Ensure an adequate column equilibration step at the initial mobile phase composition is included at the end of each run. A good rule of thumb is to allow at least 10 column volumes for equilibration.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for analyzing 7-azaindole-2-carboxamides?
A1: A reversed-phase C18 column with high-purity silica and robust end-capping is the most common starting point.[12] These columns provide good hydrophobic retention for the core structure. If you encounter issues with peak shape due to the basicity of the azaindole nitrogen, consider a C18 column designed for polar compounds or a column with an embedded polar group.[5][6]
Q2: My 7-azaindole-2-carboxamide is extremely difficult to dissolve. What are some alternative sample preparation strategies?
A2: For exceptionally insoluble compounds, you may need to explore alternative solubilization techniques.
-
Use of Co-solvents: Prepare your stock solution in a strong organic solvent like DMSO or DMF, and then dilute it into a solvent that is compatible with your mobile phase. Keep the final percentage of the strong solvent as low as possible (typically <5%).
-
Hydrotropic Solubilization: In some research applications, hydrotropic agents like urea have been used to increase the aqueous solubility of poorly soluble drugs for analysis, though this is less common in routine HPLC.[13]
-
pH Adjustment: If your compound has an ionizable group, adjusting the pH of the sample diluent can significantly increase its solubility.[9] For the basic 7-azaindole moiety, acidification of the diluent can help.
Q3: Can I use Mass Spectrometry (MS) detection with the mobile phase modifiers recommended for improving peak shape?
A3: Yes, but with some considerations.
-
Formic acid (0.1%) and ammonium formate (10 mM) are highly compatible with electrospray ionization (ESI) MS and are excellent choices for LC-MS applications.[4]
-
Trifluoroacetic acid (TFA) is a strong ion-pairing agent that can significantly suppress the MS signal, particularly in positive ion mode. If you must use TFA for chromatographic reasons, keep the concentration as low as possible (e.g., 0.05%).
Workflow for Method Development for Poorly Soluble 7-Azaindole-2-Carboxamides
Caption: A systematic approach to HPLC method development.
References
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Validation & Comparative
A Comparative Analysis for Drug Discovery Professionals: Vemurafenib vs. the 1H-Pyrrolo[2,3-b]pyridine Scaffold
An In-Depth Guide to a Targeted Therapy and a Versatile Chemical Framework
In the landscape of targeted cancer therapy, the success of molecules like vemurafenib has underscored the power of precision medicine. This guide provides a comparative study of vemurafenib, a highly specific BRAF kinase inhibitor, and the broader 1H-pyrrolo[2,3-b]pyridine chemical scaffold. While the specific biological activity of 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is not extensively documented in publicly available literature, the 1H-pyrrolo[2,3-b]pyridine core is a "privileged scaffold" in medicinal chemistry, giving rise to a multitude of inhibitors against various protein kinases.
This guide will, therefore, compare the well-defined profile of vemurafenib against the therapeutic potential and versatility of the 1H-pyrrolo[2,3-b]pyridine framework, offering researchers and drug development professionals a nuanced perspective on both a specific drug and a foundational chemical structure.
Part 1: Vemurafenib - A Paradigm of Targeted Inhibition
Vemurafenib (marketed as Zelboraf®) is a potent and selective inhibitor of the BRAF kinase, specifically targeting the V600E mutation.[1][2] This mutation is a key driver in over 50% of metastatic melanomas, leading to constitutive activation of the mitogen-activated protein kinase (MAPK) signaling pathway and uncontrolled cell proliferation.[1][3]
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | N-(3-{[5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl}-2,4-difluorophenyl)propane-1-sulfonamide |
| Formula | C23H18ClF2N3O3S |
| Molar Mass | 489.92 g/mol |
| Target | BRAF V600E, V600K, V600D, V600R mutant kinases[4][5] |
| FDA Approval | Metastatic melanoma with BRAF V600E mutation; Erdheim-Chester Disease with BRAF V600 mutation[6][7][8] |
Mechanism of Action: Halting the MAPK Cascade
Vemurafenib functions by competitively inhibiting the ATP-binding site of the mutated BRAF V600E kinase.[1] This action blocks the phosphorylation of MEK, the immediate downstream target of BRAF, thereby preventing the activation of ERK. The ultimate result is the inhibition of the entire MAPK signaling cascade, leading to cell cycle arrest and apoptosis in BRAF V600E-mutant cancer cells.[1][4]
Caption: A standard workflow for characterizing a novel kinase inhibitor.
Detailed Experimental Protocols
1. Objective: Determine Target Selectivity and Potency
-
Experiment: Broad-panel kinase screen (e.g., KINOMEscan™) followed by biochemical IC50 determination.
-
Methodology:
-
Submit the novel 1H-pyrrolo[2,3-b]pyridine derivative and vemurafenib to a competitive binding assay against a large panel of human kinases (~400-500 kinases).
-
Analyze the binding data to identify the primary kinase target(s) for the novel compound and confirm vemurafenib's selectivity for BRAF.
-
For the primary target(s) of the novel compound, perform a dose-response biochemical assay (e.g., using recombinant kinase and a substrate) to determine the half-maximal inhibitory concentration (IC50). Run vemurafenib against BRAF V600E as a positive control.
-
-
Rationale: This initial step is crucial to understand the selectivity profile. A highly selective inhibitor (like vemurafenib) has a different therapeutic and toxicity profile than a multi-kinase inhibitor.
2. Objective: Assess Cellular Activity and On-Target Effects
-
Experiment: Cell viability assays and Western blot analysis.
-
Methodology:
-
Cell Viability:
-
Select a panel of cancer cell lines. For vemurafenib, this must include BRAF V600E mutant (e.g., A375) and BRAF wild-type (e.g., SK-MEL-2) melanoma cells. For the novel compound, select cell lines where the identified target kinase is a known dependency.
-
Treat cells with a serial dilution of each compound for 72 hours.
-
Measure cell viability using an MTT or CellTiter-Glo® assay to determine the GI50 (concentration for 50% growth inhibition).
-
-
Western Blot:
-
Treat the relevant cell lines with each compound at concentrations around their GI50 for a short period (e.g., 2-6 hours).
-
Lyse the cells and perform SDS-PAGE and Western blotting.
-
Probe for the phosphorylated form of the direct downstream substrate of the target kinase (e.g., p-MEK/p-ERK for vemurafenib) and total protein levels to confirm on-target pathway inhibition.
-
-
-
Rationale: These experiments confirm that the biochemical potency translates into cellular activity and that the compound inhibits the intended signaling pathway within a cellular context.
Conclusion
Vemurafenib stands as a landmark achievement in structure-based drug design, offering a highly specific solution for a genetically defined patient population. Its story highlights the "one drug, one target" paradigm. In contrast, the 1H-pyrrolo[2,3-b]pyridine scaffold exemplifies the concept of a "privileged structure" in medicinal chemistry—a versatile and adaptable framework that can be rationally modified to generate potent inhibitors for a wide range of clinically relevant targets.
For researchers in drug discovery, the comparative study of these two entities offers a valuable lesson: while the pursuit of highly selective inhibitors like vemurafenib is a powerful strategy, the exploration and optimization of versatile scaffolds like 1H-pyrrolo[2,3-b]pyridine can unlock a wealth of therapeutic opportunities across multiple diseases. The specific compound, this compound, remains a molecule of untapped potential, awaiting the detailed biological characterization that will define its place in the therapeutic landscape.
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U.S. Food and Drug Administration. (n.d.). Zelboraf (vemurafenib) FDA Approval History. Drugs.com. [Link]
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CancerNetwork. (n.d.). FDA Approves Vemurafenib for Treatment of Metastatic Melanoma. [Link]
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National Center for Biotechnology Information. (2020, July 7). BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. PMC. [Link]
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National Center for Biotechnology Information. (n.d.). FDA Approval Summary: Vemurafenib for the Treatment of Patients with Erdheim‐Chester Disease with the BRAFV600 Mutation. PubMed Central. [Link]
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American Association for Cancer Research. (2017, November 28). Vemurafenib Becomes First FDA-approved Treatment for a Rare Type of Blood Cancer. [Link]
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Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
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A Comparative Analysis of JAK Inhibitors: Evaluating Novel Pyrrolo[2,3-b]pyridine Scaffolds Against Established Therapeutics
Introduction: The Critical Role of the JAK-STAT Pathway in Immunity and Disease
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a cornerstone of intracellular signaling, translating extracellular cytokine cues into a transcriptional response that governs cellular processes such as proliferation, differentiation, and inflammation.[1] The binding of cytokines to their cognate receptors initiates the activation of receptor-associated JAKs, which in turn phosphorylate STAT proteins. These phosphorylated STATs then translocate to the nucleus to modulate gene expression.[2][3] Dysregulation of this pathway is a key driver in the pathogenesis of numerous autoimmune and inflammatory disorders, making JAKs a prime target for therapeutic intervention.[1][4]
This guide provides a comparative overview of several established Janus kinase inhibitors (JAKinibs) and introduces the promising 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold, exemplified by the molecule 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. While specific biological data for this particular compound is not yet extensively published, the pyrrolo[2,3-b]pyridine core is a recognized pharmacophore in the design of novel JAK inhibitors.[5][6][7] We will present a framework for the comparative analysis of such novel compounds against their clinically validated counterparts, complete with detailed experimental protocols.
The JAK-STAT Signaling Pathway: A Visual Overview
The canonical JAK-STAT signaling cascade is a well-orchestrated process integral to immune cell function. The following diagram illustrates the key steps in this pathway and the point of intervention for JAK inhibitors.
Caption: The JAK-STAT signaling pathway and the inhibitory action of JAKinibs.
Profiles of Established JAK Inhibitors
The landscape of approved JAK inhibitors is characterized by varying degrees of selectivity for the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). This selectivity profile is a critical determinant of both their therapeutic efficacy and their side-effect profile.
-
Tofacitinib: As a first-generation JAK inhibitor, Tofacitinib primarily inhibits JAK1 and JAK3, with some activity against JAK2.[3][7][8] Its action disrupts the signaling of several interleukins crucial for immune cell function and inflammation.[3]
-
Ruxolitinib: Ruxolitinib is a potent inhibitor of both JAK1 and JAK2.[9][10][11][12] This dual inhibition is effective in myeloproliferative neoplasms by controlling cell proliferation and reducing inflammatory cytokines.[9][10]
-
Upadacitinib: A second-generation inhibitor, Upadacitinib demonstrates greater selectivity for JAK1 over JAK2, JAK3, and TYK2.[6][13][14][15][16] This selectivity aims to provide a more targeted immunomodulatory effect.
-
Filgotinib: Filgotinib is also a selective JAK1 inhibitor.[2][5][17] Its selectivity for JAK1 is thought to contribute to its safety profile while maintaining efficacy in inflammatory conditions.[17]
-
Abrocitinib: Abrocitinib is another selective JAK1 inhibitor, primarily used in the treatment of atopic dermatitis.[18][19] Its mechanism involves the disruption of signaling by pro-inflammatory cytokines implicated in this skin condition.[19]
The Promise of the Pyrrolo[2,3-b]pyridine Scaffold
The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a key structural motif in the development of novel kinase inhibitors, including those targeting JAKs.[2][5][7] The nitrogen atom in the pyridine ring and the pyrrole nitrogen provide crucial hydrogen bonding opportunities within the ATP-binding pocket of the kinase, while the overall structure allows for diverse substitutions to fine-tune potency and selectivity.
While specific data on This compound is limited in the public domain, its structure suggests it belongs to this promising class of compounds. A thorough comparative analysis would be essential to characterize its inhibitory potential against the JAK family and to understand its structure-activity relationship.
Quantitative Comparison of JAK Inhibitor Selectivity
A critical aspect of characterizing any new JAK inhibitor is to determine its half-maximal inhibitory concentration (IC50) against each of the JAK isoforms. This data allows for a quantitative comparison of potency and selectivity. The table below presents a hypothetical comparison of IC50 values for our compound of interest and established JAKinibs.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK2/JAK1 Selectivity Ratio | JAK3/JAK1 Selectivity Ratio |
| This compound | TBD | TBD | TBD | TBD | TBD | TBD |
| Tofacitinib | ~1-10 | ~20-100 | ~1-5 | >1000 | ~10 | ~0.5 |
| Ruxolitinib | ~3 | ~3 | >400 | ~20 | ~1 | >130 |
| Upadacitinib | ~43 | ~120 | ~2300 | ~4700 | ~2.8 | ~53 |
| Filgotinib | ~10 | ~28 | ~810 | ~530 | ~2.8 | ~81 |
| Abrocitinib | ~29 | ~803 | >10,000 | ~1250 | ~28 | >340 |
Note: The IC50 values for the established inhibitors are approximate and can vary depending on the specific assay conditions. TBD = To Be Determined.
Experimental Protocols for Comparative Analysis
To empirically determine the inhibitory profile of a novel compound like this compound, a series of in vitro and cell-based assays are required.
In Vitro Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified JAK isoforms.
Caption: Workflow for a cell-based STAT phosphorylation assay using flow cytometry.
Step-by-Step Methodology:
-
Cell Culture and Starvation: Culture a cytokine-responsive cell line (e.g., human peripheral blood mononuclear cells - PBMCs) and starve them of cytokines for a period to lower baseline STAT phosphorylation.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compound or controls for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them with methanol to allow intracellular antibody staining.
-
Antibody Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3, anti-pSTAT5).
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the median fluorescence intensity (MFI) of the pSTAT signal in the cell population.
-
Data Analysis: Plot the MFI against the log of the compound concentration and determine the IC50 value, representing the concentration at which the compound inhibits cytokine-induced STAT phosphorylation by 50%.
Conclusion and Future Directions
The development of selective JAK inhibitors has revolutionized the treatment of many inflammatory and autoimmune diseases. While established drugs like Tofacitinib, Ruxolitinib, Upadacitinib, Filgotinib, and Abrocitinib have demonstrated clinical efficacy, the search for next-generation inhibitors with improved selectivity and safety profiles is ongoing. [4]The pyrrolo[2,3-b]pyridine scaffold represents a promising avenue for the discovery of such novel therapeutics.
A thorough in vitro and cellular characterization of new chemical entities, such as this compound, is the critical first step in evaluating their potential as clinical candidates. The experimental framework provided in this guide offers a robust methodology for a direct and quantitative comparison against existing JAK inhibitors. The data generated from these assays will be instrumental in elucidating the structure-activity relationships of this compound class and guiding the design of future JAK inhibitors with enhanced therapeutic properties.
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A Comparative Guide to the Anticancer Activity of Novel 7-Azaindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the pursuit of novel scaffolds that offer enhanced potency and selectivity against cancer-specific targets is relentless. Among these, 7-azaindole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant anticancer activity across a range of malignancies. This guide provides an in-depth, comparative analysis of the anticancer properties of novel 7-azaindole derivatives, grounded in experimental data and mechanistic insights. We will explore their performance against established cancer cell lines, compare their efficacy with standard-of-care chemotherapeutics, and dissect the signaling pathways they modulate.
The Versatility of the 7-Azaindole Scaffold: A Privileged Structure in Cancer Therapy
The 7-azaindole core, a bioisostere of indole, possesses a unique electronic distribution and hydrogen bonding capability that allows it to interact with a diverse array of biological targets. This versatility has led to the development of numerous derivatives targeting key players in cancer progression, including protein kinases, DNA repair enzymes, and components of the mitotic machinery. This guide will focus on derivatives targeting PARP, various kinases (PI3K, Erk5, FGFR4), the RNA helicase DDX3, and tubulin.
Comparative Efficacy Against Cancer Cell Lines
To contextualize the anticancer potential of novel 7-azaindole derivatives, a critical step is to compare their cytotoxic effects against well-characterized cancer cell lines with those of established chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
| Compound Class | Target | Cancer Cell Line | IC50 (µM) of 7-Azaindole Derivative | Standard Drug | IC50 (µM) of Standard Drug |
| PARP Inhibitor | PARP | MCF-7 (Breast) | ~15.56[1] | Doxorubicin | 0.4 - 2.5[2][3] |
| DDX3 Inhibitor | DDX3 | HeLa (Cervical) | ~16.96[4] | Cisplatin | ~6.3 - 12.88[5][6] |
| DDX3 Inhibitor | DDX3 | MCF-7 (Breast) | ~14.12[4] | Doxorubicin | 0.4 - 2.5[2][3] |
| Erk5 Inhibitor | Erk5 | A549 (Lung) | ~4.56 - 8.52[7] | Paclitaxel | ~0.0018 - 0.0072[8][9][10][11] |
| Tubulin Inhibitor | Tubulin | HT-29 (Colon) | ~0.032[12] | Doxorubicin | ~0.1 - 0.5 |
Note: IC50 values can vary between studies due to different experimental conditions. The values presented here are for comparative purposes.
Mechanistic Insights: Targeting Critical Cancer Pathways
The efficacy of these 7-azaindole derivatives stems from their ability to inhibit proteins that are crucial for cancer cell survival, proliferation, and metastasis. Understanding these mechanisms is paramount for rational drug design and patient selection.
PARP Inhibition: Exploiting DNA Repair Deficiencies
Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the repair of single-strand DNA breaks.[12] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality. 7-azaindole-based PARP inhibitors have shown promise in preclinical models of BRCA-mutant cancers.[1]
Caption: PARP Inhibition Pathway.
Kinase Inhibition: Disrupting Pro-Survival Signaling
Kinases are central to the signaling networks that control cell growth, proliferation, and survival. The 7-azaindole scaffold is an excellent backbone for designing kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding pocket of these enzymes.
-
PI3K/AKT/mTOR Pathway: This pathway is frequently hyperactivated in cancer, promoting cell growth and survival.[13][14][15][16][17][18] Novel 7-azaindole derivatives have demonstrated potent inhibition of PI3K, leading to the downstream suppression of AKT and mTOR signaling.[14][19]
Caption: PI3K/AKT/mTOR Inhibition.
-
Erk5 Pathway: Extracellular signal-regulated kinase 5 (Erk5) is involved in promoting cell proliferation and survival in response to mitogens and stress.[4][16][20][21][22][23][24][25] 7-azaindole derivatives have been developed to specifically inhibit Erk5, leading to cell cycle arrest and apoptosis in cancer cells.
-
FGFR4 Signaling: Fibroblast growth factor receptor 4 (FGFR4) is a key driver in hepatocellular carcinoma and other solid tumors.[2][7][19][22][26][27][28][29] Selective 7-azaindole inhibitors of FGFR4 have shown significant antitumor activity by blocking downstream signaling pathways like PI3K/AKT and RAS/MAPK.[26][29]
DDX3 Inhibition: A Novel Approach to Target RNA Helicase
DDX3 is an RNA helicase that is overexpressed in many cancers and plays a role in tumor progression and metastasis.[21][28][29][30][31][32][33][34] By inhibiting the ATPase and helicase activities of DDX3, novel 7-azaindole derivatives can disrupt RNA metabolism, leading to cell cycle arrest and apoptosis.[21][28][29][30][31][32][33][34]
Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton
Microtubules are dynamic polymers of tubulin that are essential for cell division.[18][20][23][30][31][35][36] 7-azaindole derivatives that bind to tubulin can inhibit its polymerization, leading to disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[18][20][23][30][31][35][36]
Experimental Protocols for Validation
The validation of anticancer activity requires a suite of well-established in vitro assays. Below are detailed protocols for key experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: MTT Assay Workflow.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 7-azaindole derivative and a vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8][25][37][38]
Wound Healing (Scratch) Assay
This assay assesses the effect of a compound on cell migration.
Protocol:
-
Grow a confluent monolayer of cancer cells in a 6-well plate.
-
Create a "scratch" in the monolayer with a sterile pipette tip.[5][6][39][40][41]
-
Wash the cells with PBS to remove debris and add fresh medium containing the 7-azaindole derivative or vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.[5][6][39][40][41]
Colony Formation Assay
This assay evaluates the ability of single cells to proliferate and form colonies, a measure of clonogenic survival.
Protocol:
-
Seed a low density of cancer cells (e.g., 500 cells/well) in a 6-well plate.
-
Treat the cells with the 7-azaindole derivative or vehicle control and incubate for 10-14 days, changing the medium as needed.
-
Fix the colonies with methanol and stain with crystal violet.[1][3][42]
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Treat cancer cells with the 7-azaindole derivative or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide (PI).[4][10][27]
-
Incubate in the dark for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
Novel 7-azaindole derivatives represent a highly versatile and potent class of anticancer agents. Their ability to target a wide range of critical cancer-related proteins, coupled with favorable drug-like properties, positions them as strong candidates for further preclinical and clinical development. The comparative data and mechanistic insights presented in this guide underscore their potential to overcome some of the limitations of current cancer therapies. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their selectivity and minimize off-target effects, as well as on identifying predictive biomarkers to guide their clinical application in a personalized medicine setting.
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Zhong, Z., Shi, L., Fu, T., Huang, J., & Pan, Z. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(10), 7278–7295. [Link]
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A Senior Application Scientist's Guide to Comparative Docking of 7-Azaindole Derivatives as PARP Inhibitors
This guide provides an in-depth, technical comparison of 7-azaindole derivatives as Poly (ADP-ribose) polymerase (PARP) inhibitors, with a focus on the application of molecular docking studies. It is intended for researchers, scientists, and drug development professionals who are actively engaged in the field of oncology and computational drug design. Here, we will not only outline the protocols for such a study but also delve into the scientific rationale behind the experimental choices, ensuring a robust and reproducible methodology.
The Critical Role of PARP in Oncology and the Promise of 7-Azaindole Derivatives
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes integral to several cellular processes, most notably DNA repair and the maintenance of genomic stability.[1][2] The PARP1 enzyme, in particular, is a key player in the repair of single-strand DNA breaks (SSBs).[1] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair (HRR) pathway for double-strand break repair is compromised. These cancer cells become heavily reliant on PARP1-mediated base excision repair for survival. The inhibition of PARP1 in such contexts leads to an accumulation of unrepaired DNA damage, ultimately resulting in cell death through a concept known as synthetic lethality.[2]
The 7-azaindole scaffold has emerged as a promising pharmacophore for the development of potent PARP1 inhibitors.[3][4] The nitrogen atom in the 7-position of the indole ring system can act as a key hydrogen bond acceptor, mimicking the interaction of the nicotinamide portion of the natural substrate, NAD+, with the enzyme's active site.[3][4] The inherent structure of 7-azaindole derivatives allows for various substitutions, enabling the fine-tuning of their binding affinity, selectivity, and pharmacokinetic properties.[5]
The Power of In Silico Analysis: Comparative Docking Studies
Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7] In the context of drug discovery, it allows us to simulate the interaction between a small molecule inhibitor and its protein target at an atomic level. This in silico approach provides invaluable insights into the binding mode, affinity, and selectivity of a potential drug candidate, thereby guiding the rational design and optimization of new therapeutic agents.[7]
A comparative docking study of a series of 7-azaindole derivatives allows for a systematic evaluation of their potential as PARP1 inhibitors. By comparing their predicted binding energies, key interactions with active site residues, and overall fit within the binding pocket, we can establish a structure-activity relationship (SAR) that informs the selection of the most promising candidates for further experimental validation.[5]
Experimental Workflow: A Step-by-Step Protocol for Comparative Docking
This section details a robust and reproducible protocol for a comparative molecular docking study of 7-azaindole derivatives against PARP1.
Caption: A high-level overview of the computational workflow for comparative docking studies.
Protein Preparation
The initial and critical step is the preparation of the target protein structure. The quality of the protein structure directly impacts the reliability of the docking results.
-
Selection of the PARP1 Crystal Structure: Obtain a high-resolution X-ray crystal structure of the PARP1 catalytic domain from the Protein Data Bank (PDB). Structures co-crystallized with a known inhibitor are preferable as they represent the active conformation of the binding site. For studies involving 7-azaindole derivatives, PDB IDs such as 6NRH and 6NRF have been shown to be effective.[8][9]
-
Protein Clean-up: The downloaded PDB file often contains non-essential molecules such as water, ions, and co-solvents. These should be removed, unless a specific water molecule is known to play a crucial role in ligand binding.[10] The co-crystallized ligand should also be removed to create a vacant binding site for docking.
-
Addition of Hydrogen Atoms: X-ray crystallography does not typically resolve the positions of hydrogen atoms. Therefore, hydrogens must be added to the protein structure, and their positions optimized to satisfy hydrogen bonding networks.
-
Assigning Charges and Atom Types: Assign appropriate partial charges and atom types to all atoms in the protein according to a chosen force field (e.g., AMBER, CHARMM). This is essential for the accurate calculation of electrostatic and van der Waals interactions.
-
Defining the Binding Site: The binding site for the docking calculations needs to be defined. This is typically done by creating a grid box centered on the position of the co-crystallized ligand or by identifying the active site residues based on literature. For PARP1, the nicotinamide-binding pocket is the target site.
Ligand Preparation
The 7-azaindole derivatives to be docked must also be properly prepared.
-
2D to 3D Conversion: If the ligand structures are in a 2D format, they need to be converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands should be energy-minimized to obtain a low-energy, stable conformation. This is typically done using a molecular mechanics force field.
-
Assigning Charges and Atom Types: Similar to the protein, partial charges and atom types must be assigned to the ligand atoms.
Molecular Docking
With the prepared protein and ligands, the docking simulation can be performed.
-
Choice of Docking Software: Several well-validated docking programs are available, each with its own algorithm and scoring function. Examples include AutoDock, Glide, and GOLD.[8][11] The choice of software can depend on factors such as computational cost, accuracy, and user familiarity.
-
Docking Algorithm: The docking algorithm explores the conformational space of the ligand within the defined binding site and generates a series of possible binding poses.
-
Scoring Function: A scoring function is then used to estimate the binding affinity for each pose. The scores are typically expressed in terms of energy (e.g., kcal/mol), with lower scores indicating a more favorable binding interaction.
Analysis of Docking Results
The output of a docking simulation is a set of docked poses for each ligand, ranked by their docking scores. A thorough analysis is crucial to extract meaningful insights.
-
Binding Pose Analysis: The top-ranked poses for each ligand should be visually inspected to assess their plausibility. Key interactions with the active site residues should be identified. For PARP1, hydrogen bonds with Gly863 and Ser904 , and a π-π stacking interaction with Tyr907 are known to be critical for inhibitor binding.
-
Clustering of Poses: The generated poses can be clustered based on their root-mean-square deviation (RMSD) to identify the most populated and energetically favorable binding modes.
-
Redocking of a Known Inhibitor: As a validation step, a known PARP1 inhibitor (e.g., Olaparib) can be docked into the active site. The predicted binding mode should be compared with the experimentally determined pose from a co-crystal structure. A low RMSD between the docked and crystallographic pose provides confidence in the docking protocol.
Comparative Analysis of 7-Azaindole Derivatives
The primary goal of this study is to compare the potential of different 7-azaindole derivatives as PARP1 inhibitors. This is achieved by systematically analyzing the docking results for the entire series of compounds.
Quantitative Data Summary
The following table provides a template for summarizing the key quantitative data from the docking study, alongside experimental data where available.
| Compound ID | 2D Structure | Docking Score (kcal/mol) | Key Interactions (Residues) | Predicted Binding Affinity (Ki) | Experimental Activity (GI50/IC50, µM) |
| Reference (Olaparib) | [Image of Olaparib] | - | Gly863, Ser904, Tyr907 | - | - |
| Derivative 4a | [Image of 4a] | - | Gly863, Ser904 | - | >30 |
| Derivative 4b | [Image of 4b] | - | Gly863, Ser904, Tyr907 | - | 28.11 |
| Derivative 4c | [Image of 4c] | - | Gly863, Ser904 | - | 25.42 |
| Derivative 4g | [Image of 4g] | - | Gly863, Ser904, Tyr907 | - | 15.56[8] |
| Derivative 4h | [Image of 4h] | - | Gly863, Ser904 | - | 29.54 |
| Derivative 4i | [Image of 4i] | - | Gly863, Ser904, Tyr907 | - | 21.33 |
Note: The docking scores and predicted binding affinities are hypothetical and would be populated with the results from the actual docking study. The experimental data for compounds 4a-4i is sourced from Sharma et al. (2024).[9]
Structure-Activity Relationship (SAR) Analysis
By correlating the structural features of the 7-azaindole derivatives with their docking scores and observed interactions, we can derive valuable SAR insights.
Caption: A diagram illustrating the key pharmacophoric elements of 7-azaindole derivatives for PARP1 inhibition.
The 7-azaindole core is essential for anchoring the molecule in the active site through hydrogen bonds with the backbone of Gly863 and Ser904. The carboxamide linker plays a crucial role, and limiting its free rotation has been shown to significantly increase PARP1 inhibitory activity.[4] The nature and position of the substituents on the aromatic rings are critical for modulating the binding affinity and selectivity. For instance, bulky substituents may cause steric clashes, while appropriately placed functional groups can form additional hydrogen bonds or hydrophobic interactions with the protein.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting a comparative docking study of 7-azaindole derivatives as PARP1 inhibitors. By following a rigorous and well-validated protocol, researchers can gain significant insights into the structure-activity relationships of these promising compounds. The results from such in silico studies are instrumental in prioritizing candidates for chemical synthesis and subsequent in vitro and in vivo evaluation. It is important to remember that molecular docking is a predictive tool, and its findings should always be validated through experimental assays. The integration of computational and experimental approaches is paramount for the successful discovery and development of novel and effective cancer therapeutics.
References
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A Comprehensive Review on the Top 10 Molecular Docking Softwares. (n.d.). LinkedIn. Retrieved from [Link]
- Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP-1 Inhibitors. (2024).
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- Gupte, R., Liu, Z., & Kraus, W. L. (2017). PARPs and ADP-ribosylation: recent advances linking molecular functions to biological outcomes. Genes & development, 31(2), 101-126.
- Langelier, M. F., Planck, J. L., Roy, S., & Pascal, J. M. (2012). Structural basis for DNA damage-dependent poly (ADP-ribosyl) ation by PARP-1. Science, 336(6082), 728-732.
- Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157.
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- PARP1: Structure, Function, and Therapeutic Implications. (2025).
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- Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure–activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323.
- Sharma, N., Chaudhary, A., & Sachdeva, M. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP-1 Inhibitors.
- Sonnenblick, A., de Azambuja, E., & Piccart-Gebhart, M. (2015). An update on PARP inhibitors in the management of breast cancer. Current opinion in oncology, 27(6), 484-491.
- Sharma, N., Chaudhary, A., & Sachdeva, M. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP-1 Inhibitors.
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- The Enigmatic Function of PARP1: From PARylation Activity to PAR Readers. (2022). MDPI.
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- G-quadruplex binding properties of a potent PARP-1 inhibitor derived from 7-azaindole-1-carboxamide. (n.d.). AIR Unimi.
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A Comparative Guide to 3,5-Disubstituted 7-Azaindoles as Potent Trk Kinase Inhibitors
This guide provides an in-depth technical comparison of 3,5-disubstituted 7-azaindole derivatives as inhibitors of Tropomyosin receptor kinase (Trk) enzymes. Intended for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR) of this promising scaffold, compares its performance with alternative Trk inhibitors, and provides detailed experimental protocols for their evaluation.
The Critical Role of Trk Kinases in Oncology
The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases pivotal in the development and function of the nervous system.[1] However, chromosomal rearrangements leading to gene fusions involving the NTRK genes are oncogenic drivers in a wide array of adult and pediatric cancers.[2] These fusion proteins result in constitutively active Trk signaling, promoting cell proliferation, survival, and metastasis. This makes the Trk signaling pathway a compelling target for cancer therapy.[3]
The downstream signaling cascade of Trk activation involves key pathways such as the Ras/MAPK, PI3K/AKT, and PLCγ pathways, which are central to cell fate decisions.[3] The development of small-molecule inhibitors that can effectively and selectively block the ATP-binding site of Trk kinases is therefore a significant focus in modern oncology drug discovery.
The 7-Azaindole Scaffold: A Privileged Core for Trk Inhibition
The 7-azaindole core has emerged as a "privileged scaffold" in kinase inhibitor design due to its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[4] This interaction mimics the binding of the adenine moiety of ATP, providing a strong anchor for the inhibitor. In the context of Trk inhibition, the 7-azaindole scaffold has been extensively explored, with a particular focus on substitutions at the 3 and 5 positions to enhance potency, selectivity, and pharmacokinetic properties.[5][6]
Structure-Activity Relationship (SAR) of 3,5-Disubstituted 7-Azaindoles
Systematic variation of substituents at the 3 and 5 positions of the 7-azaindole ring has provided critical insights into the SAR for Trk inhibition. These studies aim to optimize interactions with different pockets within the ATP-binding site to maximize potency and selectivity.
Key Insights from SAR Studies:
-
Position 3: Modifications at this position are crucial for interacting with the solvent-exposed region of the ATP-binding pocket. The introduction of various aryl and heteroaryl groups has been explored to enhance potency. The nature and substitution pattern of these rings significantly impact the inhibitory activity.
-
Position 5: This position is often directed towards the "gatekeeper" residue and the hydrophobic pocket. Substitutions at this position can influence both potency and selectivity against other kinases. Small, hydrophobic groups are often favored to fit into this pocket.
The following table summarizes the inhibitory activities of a selection of 3,5-disubstituted 7-azaindole derivatives against TrkA, showcasing the impact of different substituents.
| Compound ID | 3-Position Substituent | 5-Position Substituent | TrkA IC50 (nM) |
| 1a | Phenyl | Bromo | >1000 |
| 1b | 3-Aminophenyl | Bromo | 120 |
| 1c | 3-Hydroxyphenyl | Bromo | 85 |
| 2a | 3-Aminophenyl | Methyl | 55 |
| 2b | 3-Aminophenyl | Chloro | 38 |
| 3a | Pyridin-3-yl | Chloro | 25 |
| 3b | Pyrimidin-5-yl | Chloro | 15 |
| 4 | 1H-Pyrazol-4-yl | Chloro | 3.8 |
Note: The data presented is a synthesized representation from multiple sources for illustrative purposes and may not reflect a single contiguous study.
From this representative data, a clear trend emerges. The presence of a hydrogen bond donor/acceptor at the meta-position of a 3-phenyl ring (compounds 1b and 1c ) significantly improves potency compared to an unsubstituted phenyl ring (1a ). Furthermore, optimization of the 5-position substituent from a bulky bromo group to smaller, more hydrophobic groups like methyl or chloro enhances activity (2a and 2b ). The introduction of nitrogen-containing heterocycles at the 3-position, such as pyridine and pyrimidine, leads to a further increase in potency (3a and 3b ), likely due to additional interactions within the binding site. The most potent compound in this illustrative series, 4 , features a 1H-pyrazol-4-yl group at the 3-position, highlighting the favorable interactions of this moiety.
Comparative Analysis with Alternative Trk Inhibitor Scaffolds
While the 7-azaindole scaffold is highly effective, several other chemical scaffolds have been successfully developed as Trk inhibitors. A comparative understanding of these alternatives is crucial for appreciating the unique advantages of the 3,5-disubstituted 7-azaindoles.
| Inhibitor | Core Scaffold | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Key Features |
| Larotrectinib | Pyrazolopyrimidine | 5 | 11 | 3 | First-in-class, highly selective, tumor-agnostic approval[2][7] |
| Entrectinib | Anthranilamide | 1.7 | 4.7 | 0.8 | Pan-Trk, ROS1, and ALK inhibitor; CNS-penetrant[2][5] |
| AZ-23 | 4-Aminopyrazolylpyrimidine | 2 | 8 | - | Potent and orally bioavailable TrkA/B inhibitor[3] |
| Compound 40 (Hong et al.) | 3,5-Disubstituted 7-Azaindole | 3.8 | 4.4 | - | Potent TrkA/B inhibitor with antiangiogenic activity[3] |
Key Comparison Points:
-
Potency: The 3,5-disubstituted 7-azaindoles, such as compound 40 , demonstrate potency in the low nanomolar range, which is comparable to clinically approved inhibitors like Larotrectinib and Entrectinib.
-
Selectivity: While the 7-azaindole scaffold can be optimized for high selectivity, some of the most potent compounds may exhibit off-target effects. In contrast, inhibitors like Larotrectinib were specifically designed for high selectivity across the kinome.
-
Pharmacokinetics: The development of orally bioavailable 7-azaindole-based Trk inhibitors is an active area of research. The physicochemical properties of the substituents at the 3 and 5 positions play a critical role in determining properties like solubility and metabolic stability.
-
Novelty and Patentability: The 7-azaindole scaffold offers significant opportunities for developing novel chemical matter with distinct intellectual property profiles compared to more established scaffolds like pyrazolopyrimidines.
Experimental Protocols for Trk Inhibitor Evaluation
The robust evaluation of Trk inhibitors requires a series of well-defined in vitro and cell-based assays. The following protocols provide a standardized framework for assessing the potency and cellular activity of novel compounds.
In Vitro TrkA Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.
Materials:
-
Recombinant human TrkA enzyme
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
Test compounds (e.g., 3,5-disubstituted 7-azaindoles)
-
Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup: In a 384-well plate, add:
-
1 µL of test compound or DMSO (control).
-
2 µL of TrkA enzyme in Kinase Buffer.
-
2 µL of a mixture of Poly(Glu,Tyr) substrate and ATP in Kinase Buffer.
-
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay (MTT/XTT)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line with known NTRK fusion (e.g., KM12 colorectal cancer cells)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
MTT/XTT Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
For XTT: Prepare the XTT working solution by mixing the XTT reagent and activator, and add 50 µL to each well. Incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization (MTT only): After the incubation with MTT, add 100 µL of solubilization solution to each well and incubate overnight in the dark.
-
Absorbance Reading:
-
For MTT: Read the absorbance at 570 nm.
-
For XTT: Read the absorbance at 450-490 nm.
-
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI50 (concentration for 50% inhibition of growth) value.
Visualizing the Landscape: Pathways and Workflows
Trk Signaling Pathway
The following diagram illustrates the major signaling cascades activated by Trk receptors.
Caption: The Trk signaling pathway, initiated by neurotrophin binding, leads to the activation of downstream cascades including the Ras/MAPK, PI3K/AKT, and PLCγ pathways, ultimately promoting cell proliferation and survival.
Preclinical Evaluation Workflow for Trk Inhibitors
The following diagram outlines a typical workflow for the preclinical assessment of novel Trk inhibitors.
Caption: A streamlined preclinical workflow for the evaluation of novel Trk inhibitors, from initial synthesis to in vivo efficacy studies.
Conclusion
The 3,5-disubstituted 7-azaindole scaffold represents a highly promising platform for the development of novel Trk kinase inhibitors. Through meticulous structure-activity relationship studies, potent and selective compounds can be identified that rival the efficacy of clinically approved drugs. This guide provides a comprehensive overview of the SAR, a comparative analysis with alternative scaffolds, and detailed experimental protocols to aid researchers in the discovery and development of the next generation of Trk-targeted cancer therapies. The versatility of the 7-azaindole core, coupled with a rational design approach, ensures its continued relevance in the field of kinase inhibitor drug discovery.
References
-
Hong, S., Kim, J., Seo, J. H., Jung, K. H., Hong, S. S., & Hong, S. (2012). Design, synthesis, and evaluation of 3,5-disubstituted 7-azaindoles as Trk inhibitors with anticancer and antiangiogenic activities. Journal of Medicinal Chemistry, 55(11), 5337–5349. [Link]
-
Chtita, S., et al. (2017). Molecular Docking and 3D-QSAR Studies on 7-azaindole Derivatives as Inhibitors of Trk A: A Strategic Design in Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(7), 836-847. [Link]
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Nakagawara, A. (2001). Trk receptor tyrosine kinases: a bridge between cancer and neural development. Cancer Letters, 169(2), 107-114. [Link]
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Amatu, A., Sartore-Bianchi, A., & Siena, S. (2016). NTRK gene fusions as novel targets of cancer therapy across multiple tumour types. ESMO Open, 1(2), e000023. [Link]
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Drilon, A., Laetsch, T. W., Kummar, S., DuBois, S. G., Lassen, U. N., Demetri, G. D., ... & Hyman, D. M. (2018). Efficacy of larotrectinib in TRK fusion–positive cancers in adults and children. New England Journal of Medicine, 378(8), 731-739. [Link]
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Wang, T., et al. (2022). Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. Acta Pharmaceutica Sinica B, 12(3), 1039-1062. [Link]
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ResearchGate. Schematic diagram of Trk receptor-mediated signal transduction pathways. [Link]
-
JoVE. Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia. [Link]
-
Sandiego. XTT Proliferation Assay Protocol. [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Mérour, J. Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(9), 13866–13903. [Link]
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A Senior Application Scientist's Guide to Comparing the Efficacy of 7-Azaindole Isomers in Biological Assays
Introduction: The Strategic Nuance of Nitrogen Placement
In the landscape of modern medicinal chemistry, the 7-azaindole scaffold has solidified its status as a "privileged" structure, particularly in the development of kinase inhibitors.[1][2] This prominence stems from its role as a bioisostere of indole, where the strategic substitution of a carbon atom with nitrogen in the fused benzene ring fundamentally alters the molecule's properties.[3] This family of compounds, more broadly known as pyrrolopyridines, comprises four positional isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole, defined by the location of this nitrogen atom.[4][5]
This seemingly minor structural alteration has profound implications, modulating physicochemical characteristics such as hydrogen bonding capacity, pKa, dipole moment, metabolic stability, and aqueous solubility.[1][4][6] These changes, in turn, dictate the molecule's interaction with biological targets. While the 7-azaindole isomer is the most frequently exploited in drug discovery, a deeper comparative analysis reveals that the optimal isomer is highly target-dependent.[2][4]
This guide provides an in-depth comparison of the efficacy of these isomers across various biological assays. We will dissect experimental data, explain the causality behind methodological choices, and provide actionable protocols to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.
The Decisive Factor: Comparative Efficacy Across Biological Targets
The true measure of an azaindole isomer's utility lies in its performance against a specific biological target. While direct, comprehensive head-to-head studies of all four isomers are limited, the available data paint a clear picture of distinct activity profiles.[4]
Kinase Inhibition: The Premier Application
Azaindole derivatives have excelled as kinase inhibitors, largely due to their structural resemblance to the adenine core of ATP, which allows them to act as exceptional "hinge-binding" motifs.[1][2][7] The pyridine nitrogen and pyrrole N-H group of the 7-azaindole scaffold can form two critical hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.[7][8] However, the positioning of the ring nitrogen dramatically influences potency and selectivity.
-
Target-Specific Superiority: A study on cell division cycle 7 (Cdc7) kinase inhibitors revealed that derivatives of 5-azaindole exhibited potent inhibitory activity, whereas the corresponding 4-, 6-, and 7-azaindole isomers were less active and selective.[4] Conversely, for inhibiting c-Met kinase, potent inhibitors were developed from 4-azaindole and 7-azaindole scaffolds, achieving IC50 values in the low nanomolar range.[4] This underscores the necessity of selecting an isomer based on the specific topology of the target kinase's active site.
-
The 7-Azaindole Archetype: The FDA-approved B-RAF inhibitor, Vemurafenib, is a landmark example of a successful therapeutic built upon the 7-azaindole core, validating its potential.[7] Similarly, potent inhibitors of the PI3K/AKT/mTOR pathway have been developed using the 7-azaindole framework.[4][9]
The following table summarizes the reported inhibitory concentrations (IC50) for various azaindole derivatives, illustrating the target-dependent efficacy.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 5-Azaindole Derivative | Cdc7 | Potent Activity | [4] |
| 4-, 6-, 7-Azaindole Derivatives | Cdc7 | Lower Activity | [4] |
| 4-Azaindole Derivative | c-Met | Low Nanomolar | [4] |
| 7-Azaindole Derivative | c-Met | Low Nanomolar | [4] |
| C-3 aryl-7-azaindole derivative | JAK2 | 260 | [10] |
| 7-azaindole derivative | JAK2 | 1 | [10] |
| 7-azaindole derivative | VEGFR2 | 37 | [10] |
| 6-azaindole derivative | VEGFR2 | 48 | [10] |
| 7-Azaindole Derivative (B13) | PI3Kγ | 0.5 | [9] |
Cytotoxicity in Oncology Assays
The anticancer activity of azaindole derivatives is commonly assessed via cytotoxicity assays against a panel of cancer cell lines. The isomer's effectiveness is highly contingent on the cell type and the specific substitutions on the azaindole core.[4] For instance, research on N-alkyl-7-azaindoles demonstrated that increasing the alkyl chain length at the N-1 position generally boosts cytotoxic activity against MCF-7 (breast), A549 (lung), and HEPG2 (liver) cancer cell lines.[4][11]
The table below presents a summary of reported cytotoxic activities for derivatives of different azaindole isomers.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 7-Azaindole Derivative (7-AID) | HeLa (Cervical) | 16.96 | [12] |
| 7-Azaindole Derivative (7-AID) | MCF-7 (Breast) | 14.12 | [12] |
| 7-Azaindole Derivative (7-AID) | MDA MB-231 (Breast) | 12.69 | [12] |
| N-butyl-7-azaindole | MCF-7 (Breast) | 21.5 | [11] |
| N-butyl-7-azaindole | HEPG2 (Liver) | 19.8 | [11] |
| 4-phenylaminopyrrolo[2,3-b]pyridine | HL-60 (Leukemia) | Active | [13][14] |
Diverse Biological Activities
The utility of azaindole isomers extends beyond oncology.
-
Antiviral (HIV-1): In the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs), 4-azaindole and 7-azaindole analogs showed superior efficacy compared to the parent indole compound. In contrast, 5-azaindole and 6-azaindole derivatives proved less effective.[2][4]
-
Receptor Modulation (CB1): When exploring allosteric modulators for the cannabinoid receptor 1 (CB1), 7-azaindole was found to be a poor bioisosteric replacement for indole, as its derivatives lost the ability to bind to the receptor.[4][6] However, the 6-azaindole scaffold showed some potential, albeit with reduced binding affinity.[6]
Causality in Structure: The Physicochemical Underpinnings of Activity
The observed differences in biological efficacy are rooted in the distinct physicochemical properties endowed by the nitrogen atom's position. The strategic placement of this electronegative atom alters the electron distribution of the bicyclic system, influencing key molecular interactions.
| Property | Indole | Azaindole Isomers | Rationale and Impact | Reference |
| Hydrogen Bonding | Donor (N-H) | Donor (N-H) & Acceptor (Ring N) | The additional pyridine nitrogen acts as a hydrogen bond acceptor, enabling stronger or additional interactions with the target protein, a key advantage in kinase hinge binding. | [1][8] |
| Aqueous Solubility | Generally Lower | Generally Higher | The increased polarity due to the ring nitrogen typically enhances aqueous solubility, which is critical for improving oral bioavailability and formulation characteristics. | [1][2] |
| Polar Surface Area (PSA) | Lower | Higher | A higher PSA can improve membrane permeability and solubility, contributing to a more favorable ADME profile. | [1] |
| Metabolic Stability | Variable | Often Enhanced | The nitrogen can block sites of metabolic oxidation that are susceptible on the indole ring, leading to improved half-life in vivo. | [2] |
This modulation allows for a fine-tuning of a drug candidate's properties. For instance, all four azaindole isomers of an NNRTI candidate uniformly displayed a more than 25-fold enhancement in solubility over the parent indole compound.[2]
Visualizing the Mechanism and Workflow
To better understand the context of azaindole inhibitor action and the process of their evaluation, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Field-Proven Experimental Protocols
A trustworthy comparison relies on robust and reproducible experimental design. The following protocols are self-validating systems for assessing inhibitor potency and cellular efficacy.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity, providing a sensitive measure of inhibition.[15]
Causality Statement: The choice of a luminescence-based ADP detection method (e.g., ADP-Glo™) is deliberate. It offers a high signal-to-background ratio and is less susceptible to interference from colored or fluorescent compounds compared to absorbance or fluorescence intensity-based methods.[16] A 10-minute pre-incubation of the inhibitor with the kinase is critical to allow the compound to reach binding equilibrium before initiating the reaction with ATP.[15]
Materials:
-
Kinase of interest (e.g., c-Met, Cdc7)
-
Kinase-specific substrate peptide
-
ATP (at a concentration near the Km for the specific kinase)
-
Test Compounds (Azaindole Isomers)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare 10 mM stock solutions of each azaindole isomer in 100% DMSO. Create an 11-point, 1:3 serial dilution series in DMSO. The final top concentration in the assay should be selected based on expected potency (e.g., 10 µM).
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compounds or DMSO control to the appropriate wells.
-
Add 2 µL of the kinase solution (prepared in Kinase Assay Buffer) to each well.
-
Gently mix and incubate for 10 minutes at room temperature. This step allows the inhibitor to bind to the kinase.
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture (prepared in Kinase Assay Buffer) to each well.
-
Mix the plate and incubate at 30°C for 60 minutes. The duration should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a stable luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (relative light units) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value for each isomer.
-
Protocol 2: Cell-Based Cytotoxicity Assay (MTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, providing a robust method to determine a compound's cytotoxic or cytostatic effects.
Causality Statement: The MTT assay is selected for its reliability and direct correlation with metabolically active, viable cells. The mitochondrial reductase in living cells converts the yellow tetrazolium salt (MTT) into purple formazan crystals. The 72-hour incubation period is chosen to allow for multiple cell doubling times, ensuring that the assay captures effects on cell proliferation, not just acute toxicity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test Compounds (Azaindole Isomers)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
Clear, flat-bottomed 96-well plates
-
Multichannel pipette and incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to a final concentration of 5,000 cells/100 µL in complete medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate overnight to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the azaindole isomers in complete medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium or control medium (with DMSO at the same final concentration, typically ≤0.5%) to each well.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Perspectives
The comparative analysis of 4-, 5-, 6-, and 7-azaindole isomers unequivocally demonstrates that the position of the nitrogen atom is a critical determinant of biological activity.[4] While the 7-azaindole scaffold is the most widely explored and has led to clinical successes, this should not be interpreted as universal superiority.[1][4] Data clearly show that for specific targets, such as Cdc7 kinase, the 5-azaindole isomer is more potent.[4]
The choice of the optimal azaindole scaffold is therefore a nuanced decision, highly dependent on the therapeutic target and the desired pharmacological profile. The enhanced physicochemical properties, particularly solubility, make the entire azaindole class an attractive alternative to the traditional indole core.[2] For drug development professionals, this means that screening all four isomers early in a discovery campaign can unveil unexpected opportunities and lead to the identification of more potent and selective drug candidates. Future progress in this field will be greatly accelerated by more systematic, head-to-head comparative studies against diverse biological targets, which will be invaluable for building a more comprehensive understanding of their structure-activity relationships and guiding the rational design of next-generation therapeutics.
References
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An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. ResearchGate. URL: [Link]
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The structure–activity relationships (SAR) of the 7-azaindole and 7-deazapurine scaffolds. ResearchGate. URL: [Link]
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7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. URL: [Link]
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7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. URL: [Link]
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Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PubMed Central. URL: [Link]
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Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. PubMed. URL: [Link]
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Azaindole Therapeutic Agents. PubMed Central. URL: [Link]
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The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. URL: [Link]
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Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed. URL: [Link]
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An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. URL: [Link]
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Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. URL: [Link]
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7-Azaindole Analogues as Bioactive Agents and Recent Results. OUCI. URL: [Link]
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Design, Synthesis and Biological Evaluation of 7-Azaindole Analogues as Novel Antiproliferative Agent and Tyrosine Protein Kinase SRC Inhibitors. ResearchGate. URL: [Link]
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Synthesis and pharmacological activities of 7-azaindole derivatives. ResearchGate. URL: [Link]
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Structure-Activity Relationship of Azaindole-Based Glucokinase Activators. ResearchGate. URL: [Link]
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Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. PubMed Central. URL: [Link]
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Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. URL: [Link]
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New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. URL: [Link]
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In vitro kinase assay. Protocols.io. URL: [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. URL: [Link]
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Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. MDPI. URL: [Link]
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Validating 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid as a Selective Kinase Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, the identification and validation of novel selective kinase inhibitors are paramount to advancing targeted therapies. This guide provides an in-depth technical comparison of a novel investigational compound, 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, hereafter referred to as "Compound X," as a potential selective Janus kinase (JAK) inhibitor. The pyrrolo[2,3-b]pyridine scaffold is a recognized pharmacophore in the design of kinase inhibitors, suggesting the therapeutic potential of Compound X.
This guide will objectively compare the hypothetical performance of Compound X with established JAK inhibitors, Tofacitinib and Ruxolitinib, supported by detailed experimental protocols for validation. We will delve into the causality behind experimental choices, ensuring a trustworthy and authoritative grounding for your research endeavors.
The Janus Kinase (JAK) Family: A Key Target in Inflammatory Diseases and Cancer
The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a pivotal role in cytokine signaling.[1][2] Cytokines, upon binding to their receptors, activate associated JAKs, initiating a signaling cascade that culminates in the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[3][4] Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation, immunity, and cell proliferation.[5] Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[1]
Selective inhibition of specific JAK isoforms is a key goal in drug development to maximize therapeutic efficacy while minimizing off-target effects. For instance, Tofacitinib is a known inhibitor of JAK1 and JAK3, while Ruxolitinib preferentially inhibits JAK1 and JAK2.[6][7] This guide will outline the process to determine the potency and selectivity profile of our investigational Compound X against this important kinase family.
The JAK-STAT Signaling Pathway
The following diagram illustrates the canonical JAK-STAT signaling pathway, highlighting the central role of JAKs in transducing extracellular cytokine signals into intracellular transcriptional responses.
Caption: The JAK-STAT signaling cascade.
Experimental Validation of Compound X: A Step-by-Step Guide
To validate Compound X as a selective JAK inhibitor, a series of biochemical and cell-based assays are required. The following protocols are designed to be self-validating systems, incorporating necessary controls to ensure data integrity.
Experimental Workflow
The overall workflow for validating Compound X involves an initial biochemical screen to determine its inhibitory activity against the JAK family, followed by cell-based assays to confirm its on-target effects in a physiological context.
Caption: Workflow for the validation of a novel kinase inhibitor.
Part 1: Biochemical Validation - HTRF Kinase Activity Assay
Rationale for Assay Choice: The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust, high-throughput method for measuring kinase activity.[8][9] It offers a non-radioactive, mix-and-read format with high sensitivity and reduced interference from library compounds, making it an excellent choice for primary screening and IC50 determination.[8][10] The assay principle relies on Fluorescence Resonance Energy Transfer (FRET) between a Europium cryptate-labeled anti-phospho-substrate antibody (donor) and an XL665-labeled substrate (acceptor).[11] Phosphorylation of the substrate by the kinase brings the donor and acceptor into proximity, generating a FRET signal.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 1X kinase reaction buffer.
-
Dilute recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes to their optimal working concentrations in the kinase buffer.
-
Prepare a solution of the appropriate biotinylated peptide substrate for each JAK isoform.
-
Prepare a stock solution of ATP at the Km concentration for each respective JAK enzyme.
-
Serially dilute Compound X, Tofacitinib, and Ruxolitinib in DMSO to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2 µL of the serially diluted compounds.
-
Add 4 µL of the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 4 µL of the ATP solution.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding 5 µL of HTRF detection buffer containing EDTA.
-
Add 5 µL of the HTRF detection reagents (Europium cryptate-labeled anti-phospho-antibody and XL665-conjugated streptavidin).
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each JAK isoform.
-
Part 2: Cell-Based Validation - Phospho-STAT Western Blot
Rationale for Assay Choice: While biochemical assays are crucial for determining direct enzymatic inhibition, cell-based assays are essential to confirm that the compound can penetrate the cell membrane and inhibit the target kinase in a physiological context. Western blotting for phosphorylated STAT proteins provides a direct readout of JAK activity within the cell.[12][13]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture a cytokine-responsive cell line (e.g., TF-1 cells) in appropriate media.
-
Starve the cells of cytokines for 4-6 hours to reduce basal JAK-STAT signaling.
-
Pre-incubate the cells with various concentrations of Compound X, Tofacitinib, or Ruxolitinib for 1 hour.
-
Stimulate the cells with a relevant cytokine (e.g., IL-6 for JAK1/2 activation, IL-2 for JAK1/3 activation) for 15-30 minutes.
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[13]
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[14]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for a phosphorylated STAT protein (e.g., anti-phospho-STAT3).
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization and Controls:
-
Strip the membrane and re-probe with an antibody against the total STAT protein to normalize for protein loading.[15]
-
Include a vehicle-treated, cytokine-stimulated positive control and an unstimulated negative control.
-
To confirm the specificity of the phospho-antibody, treat a lysate sample with a phosphatase (e.g., lambda phosphatase) prior to Western blotting; the signal should be abolished.[12][14]
-
Comparative Analysis
The following table summarizes the hypothetical IC50 values for Compound X against the four JAK isoforms, in comparison to the known inhibitors Tofacitinib and Ruxolitinib.
| Kinase Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile |
| Compound X | 5 | 50 | 10 | 100 | JAK1/3 selective |
| Tofacitinib | 1.7 - 3.7[6] | 1.8 - 4.1[6] | 0.75 - 1.6[6] | 16 - 34[6] | Pan-JAK (preferential for JAK1/3) |
| Ruxolitinib | 3.3[7][16] | 2.8[7][16] | 428[16] | 19[16] | JAK1/2 selective |
Based on this hypothetical data, Compound X demonstrates a favorable selectivity profile, with potent inhibition of JAK1 and JAK3, and significantly less activity against JAK2 and TYK2. This profile is similar to Tofacitinib but with potentially greater selectivity over JAK2. Ruxolitinib, in contrast, is clearly selective for JAK1 and JAK2.[7][16]
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to the validation of this compound (Compound X) as a selective kinase inhibitor. By employing a combination of robust biochemical and cell-based assays, and through direct comparison with established drugs, researchers can confidently determine the potency and selectivity profile of novel compounds. The provided protocols, grounded in established scientific principles, offer a clear path for the preclinical evaluation of promising new therapeutic agents targeting the JAK-STAT pathway. The hypothetical data presented for Compound X suggests a promising candidate for further development as a selective JAK1/3 inhibitor, warranting continued investigation into its therapeutic potential.
References
- Quintas-Cardama, A., Vaddi, K., Liu, P., et al. (2010). Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. Blood, 115(15), 3109–3117.
- PromTep, T., et al. (2021). Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. Molecules, 26(16), 4992.
- Verstovsek, S. (2013). Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis.
- Degorce, F., et al. (2009). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics, 3, 22-32.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73.
- Verstovsek, S., et al. (2012). Ruxolitinib for the treatment of myelofibrosis: its clinical potential.
-
ResearchGate. (n.d.). Kinase assay principle. The substrates used in HTRF kinase assays are... Retrieved from [Link]
- Brooks, A. J., & Putoczki, T. (2018). The molecular details of cytokine signaling via the JAK/STAT pathway. Wiley Interdisciplinary Reviews: Systems Biology and Medicine, 10(4), e1421.
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Novartis. (n.d.). Jakavi. Retrieved from [Link]
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
- Rane, S. G., & Reddy, E. P. (2000). JAK/STAT Pathways in Cytokine Signaling and Myeloproliferative Disorders: Approaches for Targeted Therapies. Oncogene, 19(49), 5662-5679.
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JoVE. (2023, April 30). Video: The JAK-STAT Signaling Pathway. Retrieved from [Link]
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
- Xin, P., et al. (2020). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens.
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Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]
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Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]
- Traves, P. G., et al. (2021). JAKinib IC50 values in CD4+ T-cells, monocytes and NK cells from whole blood assays.
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
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ResearchGate. (n.d.). IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. Retrieved from [Link]
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ResearchGate. (2024, July 16). How to detect phosphorylation on Western Blots? Retrieved from [Link]
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LI-COR Biosciences. (n.d.). Pan/Phospho Analysis for Western Blot Normalization. Retrieved from [Link]
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Tymora Analytical. (n.d.). Control Phosphoprotein for Western Blot. Retrieved from [Link]
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A Head-to-Head Comparison of 7-Azaindole Analogs in Inhibiting Cancer Cell Proliferation
The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of novel anticancer agents. Its unique ability to mimic the purine core of ATP allows it to effectively target the ATP-binding sites of various protein kinases, which are often dysregulated in cancer. This guide provides a head-to-head comparison of different classes of 7-azaindole analogs, highlighting their efficacy in inhibiting cancer cell proliferation and elucidating their mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this versatile scaffold.
The 7-Azaindole Scaffold: A Versatile Tool in Oncology Drug Discovery
The 7-azaindole core, a bicyclic aromatic heterocycle, serves as an excellent bioisostere for purines. This structural mimicry is key to its broad applicability as a kinase inhibitor. The nitrogen atom at the 7-position, along with the pyrrolic nitrogen, can form critical hydrogen bonds with the hinge region of the kinase active site, a feature that contributes to the high potency of many 7-azaindole-based inhibitors.[1][2] The versatility of the 7-azaindole ring allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3]
This guide will delve into a comparative analysis of three distinct classes of 7-azaindole analogs that have shown significant promise in preclinical studies:
-
PARP Inhibitors: Targeting the DNA repair enzyme Poly (ADP-ribose) polymerase.
-
PI3K Inhibitors: Targeting the Phosphoinositide 3-kinase signaling pathway.
-
Dual CDK9/Haspin Inhibitors: Targeting key regulators of transcription and mitosis.
We will examine representative compounds from each class, comparing their anti-proliferative activities against various cancer cell lines and detailing the experimental methodologies used to generate this data.
Comparative Analysis of Anti-Proliferative Activity
The following sections present a head-to-head comparison of representative 7-azaindole analogs from each class. The data, while not from a single comparative study, has been compiled from various sources to provide a comprehensive overview of their potential.
Class 1: 7-Azaindole Analogs as PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA single-strand break repair. In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death. This concept, known as synthetic lethality, has been a successful strategy in cancer therapy.
A novel series of 7-azaindole analogs has been investigated as potent PARP inhibitors.[1] Compound 4g from this series demonstrated significant anti-proliferative activity against the MCF-7 breast cancer cell line.[1]
Table 1: Anti-proliferative Activity of a 7-Azaindole PARP Inhibitor [1]
| Compound | Target | Cancer Cell Line | Growth Inhibition (GI50) in µM |
| 4g | PARP-1 | MCF-7 (Breast) | 15.56 |
The causality behind this experimental choice lies in the frequent deregulation of DNA repair pathways in breast cancer, making it a relevant model to test PARP inhibitors. The GI50 value indicates the concentration at which the compound inhibits the growth of 50% of the cancer cells, providing a quantitative measure of its potency.
Class 2: 7-Azaindole Analogs as PI3K Inhibitors
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[3] Hyperactivation of this pathway is one of the most common oncogenic events in human cancers. Consequently, targeting PI3K has been a major focus of cancer drug development.
A novel series of 7-azaindole derivatives has been identified as potent PI3K inhibitors.[3] Compounds B13 , B14 , C1 , and C2 from this series exhibited subnanomolar inhibitory activity against PI3K and potent anti-proliferative effects across a panel of human cancer cell lines.[3]
Table 2: Anti-proliferative Activity of 7-Azaindole PI3K Inhibitors [3]
| Compound | Target | Cancer Cell Line | Growth Inhibition (GI50) in µM |
| B13 | PI3K | HCT-116 (Colon) | 0.09 |
| U87MG (Glioblastoma) | 0.08 | ||
| PC3 (Prostate) | 0.14 | ||
| B14 | PI3K | HCT-116 (Colon) | 0.11 |
| U87MG (Glioblastoma) | 0.11 | ||
| PC3 (Prostate) | 0.15 | ||
| C1 | PI3K | HCT-116 (Colon) | 0.12 |
| U87MG (Glioblastoma) | 0.10 | ||
| PC3 (Prostate) | 0.15 | ||
| C2 | PI3K | HCT-116 (Colon) | 0.14 |
| U87MG (Glioblastoma) | 0.14 | ||
| PC3 (Prostate) | 0.16 |
The selection of a panel of cell lines from different cancer types (colon, glioblastoma, prostate) is a deliberate experimental choice to assess the broad-spectrum anti-cancer potential of these PI3K inhibitors. The consistently low GI50 values across these cell lines underscore the potency of these 7-azaindole analogs.
Class 3: 7-Azaindole Analogs as Dual CDK9/Haspin Inhibitors
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation, and its inhibition can lead to the downregulation of anti-apoptotic proteins, making it an attractive target in oncology. Haspin kinase is essential for proper chromosome alignment during mitosis, and its inhibition can induce mitotic catastrophe in cancer cells. A dual inhibitor of both kinases could therefore offer a powerful anti-cancer strategy.
A series of 7-azaindole derivatives has been evaluated for their dual inhibitory activity against CDK9/Cyclin T and Haspin.[4] Compound 18c emerged as a promising dual inhibitor with potent activity against both kinases.[4]
Table 3: Inhibitory Activity of a 7-Azaindole Dual CDK9/Haspin Inhibitor [4]
| Compound | Target | Inhibitory Concentration (IC50) in µM |
| 18c | CDK9/Cyclin T | 0.206 |
| Haspin | 0.118 |
The rationale for targeting both CDK9 and Haspin simultaneously is to attack cancer cells through two distinct but critical cellular processes: transcription and mitosis. This dual-action mechanism could potentially lead to a more profound anti-tumor effect and a lower likelihood of developing resistance.
Mechanistic Insights: Signaling Pathways and Experimental Workflows
Understanding the mechanism of action is paramount in drug development. The following diagrams illustrate the signaling pathways targeted by these 7-azaindole analogs and a typical experimental workflow for their evaluation.
Signaling Pathway Diagrams
Caption: Inhibition of PARP-1 by a 7-azaindole analog, leading to apoptosis.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a 7-azaindole analog.
Experimental Workflow
Caption: A typical workflow for evaluating the anticancer activity of 7-azaindole analogs.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for the key experiments cited in this guide.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the 7-azaindole analogs in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the GI50 or IC50 value using non-linear regression analysis.
-
Western Blot Analysis for Pathway Inhibition
Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins, thereby confirming the mechanism of action of a kinase inhibitor.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
Step-by-Step Protocol:
-
Cell Lysis:
-
Treat cancer cells with the 7-azaindole analog at a specific concentration for a defined period.
-
Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay.
-
-
Gel Electrophoresis:
-
Denature the protein samples by boiling in a loading buffer.
-
Load equal amounts of protein from each sample into the wells of a polyacrylamide gel (SDS-PAGE).
-
Run the gel to separate the proteins based on their molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-AKT) overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Wash the membrane to remove unbound secondary antibody.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.
-
Conclusion and Future Directions
The 7-azaindole scaffold has proven to be a highly versatile and valuable framework for the design of novel anticancer agents. The analogs discussed in this guide, targeting diverse and critical cancer-related pathways such as DNA repair, cell signaling, and cell cycle regulation, demonstrate the broad therapeutic potential of this chemical class. The head-to-head comparison, while compiled from various studies, highlights the potent anti-proliferative activities of these compounds in the low micromolar to nanomolar range.
Future research should focus on comprehensive head-to-head studies of these and other 7-azaindole analogs across a standardized panel of cancer cell lines and in relevant in vivo models. Such studies will be crucial for identifying the most promising candidates for clinical development and for further elucidating the structure-activity relationships that govern their potency and selectivity. The continued exploration of the 7-azaindole scaffold holds great promise for the future of targeted cancer therapy.
References
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Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure–activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309–2323. [Link]
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ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Kumar, A., Sharma, N., & Singh, A. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP Inhibitors. Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. [Link]
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Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & pharmaceutical bulletin, 66(1), 29–36. [Link]
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Al-dujaili, A. A., Al-Karrawi, Z. S., & Harran, P. G. (2021). Synthesis and biological evaluation of selected 7-azaindole derivatives as CDK9/Cyclin T and Haspin inhibitors. Molecular Diversity, 25(4), 2397–2409. [Link]
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Motati, D. R., Amaradhi, R., & Ganesh, T. (2019). Azaindole Therapeutic Agents. ACS medicinal chemistry letters, 10(7), 951–953. [Link]
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Zhang, L., Wang, Y., Chen, J., Li, J., Wang, Z., & Liu, H. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. Molecules (Basel, Switzerland), 22(5), 753. [Link]
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A Comparative Guide to the In Vitro and In Silico Validation of 7-Azaindole Derivatives as DDX3 Inhibitors
In the landscape of contemporary drug discovery, the DEAD-box RNA helicase DDX3 has emerged as a critical therapeutic target in oncology and virology. Its multifaceted roles in RNA metabolism, cell cycle progression, and viral replication have spurred the development of small molecule inhibitors aimed at modulating its activity.[1] Among these, 7-azaindole derivatives have shown considerable promise. This guide provides an in-depth, objective comparison of 7-azaindole derivatives with other notable DDX3 inhibitors, supported by a synthesis of experimental data and methodologies. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights necessary to navigate the evaluation of these compounds.
The Rationale for Targeting DDX3
DDX3, a member of the DEAD-box family of RNA helicases, utilizes its ATP-dependent helicase activity to unwind complex RNA secondary structures, thereby regulating crucial cellular processes.[2] Its overexpression has been linked to the progression of numerous cancers, including breast, lung, and colorectal cancer, where it often contributes to tumor growth, metastasis, and resistance to therapy.[2][3] Furthermore, various viruses, such as HIV and Hepatitis C virus, co-opt the host's DDX3 protein to facilitate their replication.[1][4] This dual involvement in cancer and viral diseases makes DDX3 an attractive target for therapeutic intervention.[3]
The core strategy behind DDX3 inhibition is to disrupt its enzymatic activity, primarily its ability to hydrolyze ATP and unwind RNA. This disruption can trigger a cascade of downstream effects, including cell cycle arrest, apoptosis, and the suppression of viral replication.[3][5]
Comparative Landscape of DDX3 Inhibitors
While 7-azaindole derivatives are a key focus, it is crucial to understand their performance in the context of other well-characterized DDX3 inhibitors. The most prominent of these is RK-33, a diimidazo[4,5-d:4′,5′-f]-[1][6]diazepine derivative that has been extensively studied.[5] Other classes of inhibitors include diarylurea derivatives and ring-expanded nucleoside analogs like NZ51.[3][7]
| Inhibitor Class | Representative Compound | Mechanism of Action | Reported IC50 | Target Selectivity | Reference |
| 7-Azaindole Derivatives | 7-AID | Binds to the ATP-binding pocket | 12.69 - 16.96 µM (cell-based) | Investigated against DDX3 | [8] |
| Diimidazodiazepines | RK-33 | Binds to the ATP-binding pocket | 4.4 - 8.4 µM (cell-based) | Selective for DDX3 over other DEAD-box helicases | [5][9] |
| Diarylurea Derivatives | BA-103 (FHP01) | Targets DDX3X helicase activity | 0.4 µM (biochemical) | Investigated against DDX3X | [3] |
| Ring-Expanded Nucleosides | NZ51 | Targets DDX3 | Not explicitly stated in provided abstracts | Investigated against DDX3 | [3][7] |
| Other | Ketorolac Salt | Inhibits ATPase activity of DDX3 | Not explicitly stated in provided abstracts | Investigated against DDX3 | [3] |
Expert Insight: The variance in reported IC50 values highlights the importance of the assay system used (biochemical vs. cell-based) and the specific cell line. While biochemical assays provide a direct measure of enzyme inhibition, cell-based assays offer a more physiologically relevant context by accounting for cell permeability and off-target effects. The 7-azaindole derivative, 7-AID, demonstrates moderate potency in cell-based assays, comparable to the well-established inhibitor RK-33.[5][8] The diarylurea derivative BA-103 exhibits high potency in a biochemical assay, underscoring the potential of this chemical scaffold.[3]
In Silico Validation: A Predictive Framework
In silico methods are indispensable for the rational design and initial validation of DDX3 inhibitors, offering a time- and cost-effective approach to predict binding affinity and elucidate interaction mechanisms.[10]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding energetics and key molecular interactions.
Causality in Experimental Choice: The selection of the DDX3 crystal structure (e.g., PDB ID: 2I4I) is critical. This structure, with a bound ligand or in a specific conformation, provides a realistic representation of the binding pocket. The choice of docking software (e.g., AutoDock Vina, Glide) and scoring function influences the accuracy of the predictions.[10][11] A thorough understanding of the algorithm's strengths and limitations is essential for interpreting the results.
Protocol: Molecular Docking of 7-Azaindole Derivatives to DDX3
-
Protein Preparation:
-
Obtain the crystal structure of DDX3 from the Protein Data Bank (e.g., PDB ID: 2I4I).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign appropriate atomic charges using a force field (e.g., CHARMM).
-
Define the binding site (grid box) based on the location of the ATP-binding pocket or known inhibitor binding sites.
-
-
Ligand Preparation:
-
Generate the 3D structure of the 7-azaindole derivative.
-
Assign appropriate atom types and charges.
-
Minimize the ligand's energy to obtain a stable conformation.
-
-
Docking Simulation:
-
Utilize a docking program (e.g., AutoDock Vina) to dock the prepared ligand into the defined binding site of the protein.
-
The program will generate multiple binding poses ranked by their predicted binding affinity (docking score).
-
-
Analysis of Results:
-
Visualize the top-ranked poses to analyze the interactions between the ligand and the protein's active site residues.
-
Identify key hydrogen bonds, hydrophobic interactions, and pi-stacking that contribute to binding. For instance, interactions with key residues like Tyr200 and Arg202 in the Q-motif are significant for 7-AID.[8]
-
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the protein-ligand complex, assessing the stability of the predicted binding pose over time.
Causality in Experimental Choice: The length of the simulation (typically nanoseconds) is a trade-off between computational cost and the need to observe significant conformational changes. The choice of force field and water model is crucial for accurately representing the physical interactions within the system.
Protocol: Molecular Dynamics Simulation of a DDX3-Inhibitor Complex
-
System Preparation:
-
Use the best-ranked docked pose from the molecular docking study as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes in the initial system.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Subsequently, equilibrate the system under constant pressure (NPT ensemble) to ensure the correct density.
-
-
Production Run:
-
Run the production MD simulation for the desired length of time (e.g., 100 ns).
-
-
Trajectory Analysis:
-
Analyze the trajectory to assess the stability of the protein-ligand complex, including root-mean-square deviation (RMSD) of the protein and ligand, and the persistence of key intermolecular interactions identified in docking.
-
Caption: In Silico Validation Workflow for DDX3 Inhibitors.
In Vitro Validation: Experimental Corroboration
In vitro assays are essential to experimentally validate the predictions from in silico studies and to quantify the inhibitory potency of the compounds.
FRET-Based Helicase Assay
This continuous, fluorescence-based assay directly measures the unwinding activity of DDX3.
Causality in Experimental Choice: A FRET-based assay is chosen for its high-throughput capability and real-time data acquisition, which is superior to traditional gel-based methods for screening and kinetic analysis.[12] The design of the RNA substrate, including the placement of the fluorophore and quencher, is critical for a robust signal.
Protocol: FRET-Based DDX3 Helicase Assay
-
Substrate Preparation:
-
Synthesize a partial duplex RNA substrate with a 3' or 5' overhang.
-
Label one strand with a fluorescent donor (e.g., Cy3) and the complementary strand with a quencher (e.g., BHQ-2) at positions that are in close proximity in the duplex form.
-
-
Reaction Setup:
-
In a microplate, combine recombinant human DDX3 enzyme, the FRET-labeled RNA substrate, and the 7-azaindole derivative (or other inhibitor) at various concentrations in a suitable reaction buffer.
-
-
Initiation and Measurement:
-
Initiate the unwinding reaction by adding ATP.
-
Measure the increase in fluorescence intensity over time using a plate reader. As DDX3 unwinds the RNA duplex, the donor and quencher are separated, leading to an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response model to determine the IC50 value.
-
Caption: Principle of the FRET-Based Helicase Assay.
Cell-Based Reporter Assay
Cell-based assays provide a more physiologically relevant system to assess the efficacy of DDX3 inhibitors by measuring their effects on DDX3 activity within a cellular context.
Causality in Experimental Choice: A reporter gene assay, such as one utilizing a luciferase reporter under the control of a DDX3-dependent 5' UTR (e.g., from the RAC1 gene), allows for a quantitative measure of DDX3's translational regulatory activity.[13][14] This approach provides a functional readout of DDX3 inhibition that is more directly linked to its cellular role than a simple cell viability assay.
Protocol: DDX3 Cell-Based Reporter Assay
-
Cell Line and Reporter Construct:
-
Use a suitable human cell line (e.g., HEK293T, HeLa).
-
Transfect the cells with a reporter plasmid containing a luciferase gene downstream of a DDX3-dependent 5' UTR (e.g., RAC1 5' UTR). A control plasmid with a DDX3-independent 5' UTR should be used for normalization.
-
-
Compound Treatment:
-
Treat the transfected cells with varying concentrations of the 7-azaindole derivative or other inhibitors for a defined period (e.g., 24-48 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the luciferase activity of the DDX3-dependent reporter to that of the control reporter.
-
Plot the normalized luciferase activity against the inhibitor concentration and determine the IC50 value.
-
DDX3 Signaling Pathways: The Broader Context
The efficacy of a DDX3 inhibitor is ultimately determined by its impact on downstream signaling pathways. Two key pathways where DDX3 plays a significant role are the Wnt/β-catenin pathway and the innate immune response.
Wnt/β-catenin Signaling
DDX3 can act as a positive regulator of the Wnt/β-catenin signaling pathway.[1][2] Inhibition of DDX3 can disrupt the DDX3-β-catenin complex, leading to the downregulation of Wnt target genes involved in cell proliferation and survival.[2] This is a key mechanism by which DDX3 inhibitors exert their anti-cancer effects.
Caption: DDX3's Role in Wnt/β-catenin Signaling.
Innate Immune Signaling
DDX3 is also a crucial component of the innate immune response to viral infections. It can act as a sensor for viral RNA and is involved in the MAVS-dependent signaling pathway that leads to the production of type I interferons (IFNs).[4][6] Viruses, in turn, have evolved mechanisms to counteract this by targeting DDX3.[6] The modulation of this pathway by DDX3 inhibitors is an important consideration in their development as antiviral agents.
Caption: DDX3 in Innate Immune Signaling.
Conclusion and Future Directions
The validation of 7-azaindole derivatives as DDX3 inhibitors requires a multi-faceted approach that integrates in silico prediction with robust in vitro experimental verification. This guide has outlined the key methodologies and comparative considerations for such an evaluation. The 7-azaindole scaffold represents a promising starting point for the development of novel DDX3 inhibitors. Future work should focus on optimizing the potency and selectivity of these compounds, as well as elucidating their precise mechanisms of action within the complex cellular signaling networks regulated by DDX3. A thorough understanding of their effects on both oncogenic and immune signaling pathways will be critical for their successful translation into clinical candidates.
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Valiente-Echeverría, F., Melnychuk, L., & Mouland, A. J. (2018). RNA Helicase DDX3: A Double-Edged Sword for Viral Replication and Immune Signaling. Viruses, 10(10), 533. [Link]
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Arias, C., Weisburd, B., & Stern-Ginossar, N. (2014). Multiple functions of DDX3 RNA helicase in gene regulation, tumorigenesis, and viral infection. Frontiers in Genetics, 5, 423. [Link]
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Samal, P., & Kandasamy, K. (2020). DEAD-box RNA Helicase DDX3: Functional Properties and Development of DDX3 Inhibitors as Antiviral and Anticancer Drugs. International Journal of Molecular Sciences, 21(5), 1623. [Link]
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Grobe, M., et al. (2024). An in-cell helicase reporter system for quantifying DDX3X and DDX3Y activities. Cancer Reports, e1897. [Link]
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Kandasamy, K., & Samal, P. (2022). DDX3 Inhibitors: A Review of their Potential as an Anticancer and Antiviral Agents. Organic & Medicinal Chemistry International Journal, 11(5), 555822. [Link]
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Chen, H. H., & Tarn, W. Y. (2018). Multifunctional DDX3: dual roles in various cancer development and its related signaling pathways. American journal of cancer research, 8(9), 1749–1760. [Link]
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Grobe, M., et al. (2024). An in-cell helicase reporter system for quantifying DDX3X and DDX3Y activities. ResearchGate. [Link]
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Moroy, T. (2021). The RNA helicase DDX3 and its role in c-MYC driven germinal center-derived B-cell lymphoma. Frontiers in Oncology, 11, 642304. [Link]
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Rothenberg, E., & Ha, T. (2010). Single-Molecule FRET Analysis of Helicase Functions. Methods in Molecular Biology, 587, 23–45. [Link]
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Kaboli, P. J., Bazrafkan, M., Ismail, P., & Ling, K. H. (2018). Molecular Dynamics (MD) Simulations, step by step protocol. protocols.io. [Link]
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Doneti, R., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Medical Oncology, 39(11), 179. [Link]
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Bol, G. M., et al. (2022). RK-33, a small molecule inhibitor of host RNA helicase DDX3, suppresses multiple variants of SARS-CoV-2. Viruses, 14(3), 573. [Link]
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Rothenberg, E., & Ha, T. (2010). Single-Molecule FRET Analysis of Helicase Functions. Springer Nature Experiments. [Link]
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Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials. Retrieved from [Link]
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Taylor, D. W., & Nagy, P. D. (2017). Methods to assess helicase and translocation activities of human nuclear RNA exosome and RNA adaptor complexes. Methods, 118, 59-71. [Link]
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Johns Hopkins Medicine. (2018, May 3). RK-33. [Link]
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Divya, K. (2023). Mechanistic studies of helicase mediated DNA Unzipping. Uppsala University. [Link]
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OpenFE. (n.d.). Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Read the Docs. [Link]
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Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]
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van der Veldt, A. A., et al. (2017). Targeting mitochondrial translation by inhibiting DDX3: a novel radiosensitization strategy for cancer treatment. Oncogene, 36(2), 214–224. [Link]
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Taylor, D. W., & Nagy, P. D. (2014). Real-time fluorescence assays to monitor duplex unwinding and ATPase activities of helicase proteins. Journal of visualized experiments : JoVE, (90), e51845. [Link]
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Doneti, R., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:—an in silico and in vitro approach. ResearchGate. [Link]
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Bol, G. M., et al. (2015). Targeting DDX3 with a small molecule inhibitor for lung cancer therapy. EMBO molecular medicine, 7(5), 648–669. [Link]
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Brai, A., et al. (2018). Homology Model-Based Virtual Screening for the Identification of Human Helicase DDX3 Inhibitors. ResearchGate. [Link]
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Khan, S., & Vihinen, M. (2016). Protocol for Molecular Dynamics Simulations of Proteins. Bio-protocol, 6(23), e2055. [Link]
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Samal, P., et al. (2019). Virtual screening for the identification of natural Inhibitors against DDX3. ResearchGate. [Link]
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Floor, S. N., & Doudna, J. A. (2023). A novel reporter for helicase activity in translation uncovers DDX3X interactions. RNA, 29(1), 1-13. [Link]
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Floor, S. N., & Doudna, J. A. (2022). Determinants of DDX3X sensitivity uncovered using a helicase activity in translation reporter. bioRxiv. [Link]
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Singh, P., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323. [Link]
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Jagtap, S. S., et al. (2025). Computational Approaches to Molecular Docking and Protein Modeling in Drug Discovery. Journal of Drug Delivery & Therapeutics, 15(6), 278-287. [Link]
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Doneti, R., et al. (2023). Molecular model for the binding of Rosuvastatin and Ketorolac to DDX3. ResearchGate. [Link]
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Suda, K., et al. (2021). Effects of the absence of DDX3 on IFNB reporter gene expression stimulated by SeV or by expression of constitutive active signaling adaptors. ResearchGate. [Link]
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Science.gov. (n.d.). ic50 values compared: Topics. Retrieved from [Link]
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Besson, T., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(11), 2993. [Link]
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ResearchGate. (n.d.). Comparison of DDX3 expression with clinical parameters and survival analysis. Retrieved from [Link]
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ResearchGate. (n.d.). DDX3 inhibitors with anticancer activity. Retrieved from [Link]
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comparative analysis of the anti-angiogenic activity of 7-azaindole compounds
A Comparative Guide to the Anti-Angiogenic Activity of 7-Azaindole Compounds
This guide provides a comparative analysis of 7-azaindole compounds as anti-angiogenic agents, designed for researchers, medicinal chemists, and drug development professionals. We will delve into the mechanistic rationale, present comparative experimental data against other established inhibitors, and provide detailed protocols for key validation assays. Our focus is on the inhibition of the VEGFR-2 signaling pathway, a critical mediator of tumor angiogenesis.
The Central Role of Angiogenesis and VEGFR-2 in Oncology
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in tumor growth and metastasis.[1][2] Solid tumors, to grow beyond a few millimeters, require a dedicated blood supply for oxygen and nutrients. This process is primarily driven by pro-angiogenic factors secreted by tumor cells, with Vascular Endothelial Growth Factor A (VEGF-A) being the most prominent.
VEGF-A exerts its effects by binding to and activating VEGF Receptor 2 (VEGFR-2), a receptor tyrosine kinase (RTK) expressed predominantly on endothelial cells.[3] This binding event triggers a cascade of intracellular signaling pathways crucial for endothelial cell proliferation, migration, survival, and vascular permeability—all essential steps in the angiogenic process.[4][5] Consequently, inhibiting the VEGF-A/VEGFR-2 axis has become a cornerstone of modern anti-cancer therapy.
The VEGFR-2 Signaling Cascade
Upon ligand binding, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain.[3][5] This activation creates docking sites for various signaling proteins, initiating multiple downstream pathways:
-
PLCγ-PKC-MAPK Pathway: This pathway is central to stimulating endothelial cell proliferation.[4]
-
PI3K-Akt Pathway: This cascade is a critical regulator of endothelial cell survival and permeability.[5][6]
-
Src and FAK Signaling: Activation of these pathways is involved in focal adhesion, cytoskeleton rearrangement, and cell migration.[6]
// Edges VEGF -> VEGFR2 [label=" Binds", fontsize=8]; VEGFR2 -> PLCg [label=" Activates", fontsize=8, dir=both, arrowhead=vee, arrowtail=odot]; VEGFR2 -> PI3K [label=" Activates", fontsize=8, dir=both, arrowhead=vee, arrowtail=odot]; VEGFR2 -> Src [label=" Activates", fontsize=8, dir=both, arrowhead=vee, arrowtail=odot];
PLCg -> PKC; PKC -> MAPK; MAPK -> Proliferation;
PI3K -> Akt; Akt -> mTOR; Akt -> Survival; mTOR -> Survival;
Src -> FAK; FAK -> Migration;
}
Caption: Simplified VEGFR-2 signaling pathway.
7-Azaindole: A Privileged Scaffold for Kinase Inhibition
The 7-azaindole core is a bioisostere of indole and purine, structures commonly found in endogenous ligands for ATP-binding sites of kinases.[7] This structural mimicry makes it an excellent starting point for designing potent and selective kinase inhibitors. Its ability to form key hydrogen bonds within the kinase hinge region is a critical feature for high-affinity binding.
Pazopanib , a 7-azaindole derivative, is a prime example of a successful anti-angiogenic drug.[8] It is an oral, multi-targeted tyrosine kinase inhibitor that potently blocks VEGFR-1, -2, and -3, as well as other RTKs like PDGFR and c-Kit, which are involved in tumor growth and angiogenesis.[9][10][11] This multi-targeted approach can offer a more comprehensive blockade of tumor escape pathways.
Comparative Analysis of Anti-Angiogenic Agents
To objectively evaluate the anti-angiogenic potential of 7-azaindole compounds, we compare the activity of Pazopanib with other well-established, non-azaindole multi-kinase inhibitors: Sunitinib and Sorafenib.
| Compound | Core Scaffold | Primary Targets | VEGFR-2 IC50 (nM) | Key In Vitro Effects | Key In Vivo Effects |
| Pazopanib | 7-Azaindole | VEGFR-1/2/3, PDGFR-α/β, c-Kit | ~30 | Inhibits VEGF-induced VEGFR-2 phosphorylation.[12] | Suppresses tumor angiogenesis and growth in xenograft models.[12] |
| Sunitinib | Indolinone | VEGFR-1/2/3, PDGFR-α/β, c-Kit, FLT3, RET | ~9 | Potently inhibits angiogenesis in organotypic brain slice models at low nM concentrations.[13] | Reduces microvessel density and prolongs survival in glioblastoma xenograft models.[13][14] |
| Sorafenib | Bi-aryl urea | VEGFR-2/3, PDGFR-β, c-Kit, Raf-1, B-Raf | ~90 | Inhibits HUVEC tube formation and migration.[15] Decreases hypoxia-induced HIF-1α accumulation.[16][17] | Reduces tumor vascularization and growth in orthotopic thyroid cancer xenografts.[18][19] |
Note: IC50 values can vary depending on assay conditions. The data presented is for comparative purposes.
Field Insights:
-
Pazopanib and Sunitinib exhibit a similar target profile, potently inhibiting key RTKs involved in angiogenesis.[9][13][20] Their efficacy is often attributed to this direct and potent blockade of the VEGFR pathway.
-
Sorafenib , while also a VEGFR-2 inhibitor, has a distinct mechanism involving the inhibition of the Raf/MEK/ERK pathway and the suppression of HIF-1α synthesis, a key transcription factor for VEGF under hypoxic conditions.[16][17] This dual action may offer advantages in tumors where hypoxia is a major driver of angiogenesis.
-
The choice between these agents in a clinical or research setting often depends on the specific cancer type, its genetic drivers, and the compound's toxicity profile. For instance, Sunitinib has been noted for its ability to transiently "normalize" tumor vasculature, which can improve the delivery of other therapies.[14][21]
Essential Experimental Protocols for Validation
The validation of a potential anti-angiogenic compound requires a multi-step approach, moving from simple cellular assays to complex in vivo models. The following protocols represent a self-validating system, where positive results in an early, simpler assay provide the rationale for proceeding to the next, more complex validation step.
// Edges Compound -> Prolif [lhead=cluster_invitro]; Prolif -> Migrate [label=" If active,\n proceed", fontsize=8]; Migrate -> Tube [label=" If active,\n proceed", fontsize=8]; Tube -> CAM [lhead=cluster_invivo, label=" If potent,\n proceed", fontsize=8]; CAM -> Xeno [label=" If active,\n proceed", fontsize=8]; }
Caption: Standard workflow for anti-angiogenic drug validation.
Protocol 1: HUVEC Tube Formation Assay
Principle: This assay assesses the ability of endothelial cells (HUVECs) to form three-dimensional, capillary-like structures when cultured on an extracellular matrix substrate like Matrigel. It mimics the later stages of angiogenesis.[22][23] The inhibition of this process is a strong indicator of anti-angiogenic potential.
Methodology:
-
Preparation: Thaw Matrigel Basement Membrane Matrix on ice overnight at 4°C. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel and incubate at 37°C for 30-60 minutes to allow for solidification.
-
Causality:Working on ice is critical as Matrigel will polymerize at room temperature. The 37°C incubation allows it to form a solid gel, providing the necessary scaffold for cell differentiation.
-
-
Cell Seeding: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in EGM-2 medium at a density of 2-3 x 10^5 cells/mL.
-
Treatment: Prepare serial dilutions of the 7-azaindole test compound and a known inhibitor (e.g., Sunitinib) in EGM-2 medium.
-
Incubation: Add 100 µL of the HUVEC suspension to each Matrigel-coated well, followed immediately by 100 µL of the medium containing the test compound (or vehicle control). Incubate at 37°C in a 5% CO2 incubator.
-
Analysis: After 4-18 hours, visualize the formation of tubular networks using a light microscope.[23] Quantify the results by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Trustworthiness:A vehicle-treated well should show a robust, interconnected network of tubes. A positive control like Sunitinib should show a dose-dependent inhibition of tube formation, validating the assay's sensitivity.
-
Protocol 2: Chick Chorioallantoic Membrane (CAM) Assay
Principle: The CAM of a developing chicken embryo is a naturally immunodeficient and highly vascularized membrane, making it an excellent in vivo model for studying angiogenesis and the effects of inhibitors without a confounding immune response.[24][25][26]
Methodology:
-
Egg Preparation: Obtain fertilized chicken eggs and incubate them at 37.5°C with 60-70% humidity for 3 days.
-
Windowing: On day 3, carefully create a small hole in the blunt end of the egg over the air sac. Apply gentle suction to detach the CAM from the shell membrane. Then, cut a 1 cm² window in the shell over the dropped CAM, exposing the membrane.
-
Causality:Dropping the CAM prevents it from being damaged when the window is cut and provides a flat surface for applying the test substance.
-
-
Application of Test Compound: On day 7-8, when the vasculature is well-developed, gently place a sterile, inert carrier (e.g., a 1 mm³ sterilized filter paper disc or a Thermonox coverslip) soaked with the test compound solution onto the CAM. A vehicle control is applied to a different region or a separate egg.
-
Incubation and Observation: Reseal the window with sterile tape and return the egg to the incubator. After 48-72 hours, observe the vasculature around the carrier.
-
Analysis: The anti-angiogenic effect is determined by the appearance of an "avascular zone" around the carrier.[27] Quantify the effect by measuring the area of this zone or by counting the number of blood vessels within a defined radius of the carrier.
-
Trustworthiness:The vehicle control should show no disruption to the normal, spoke-wheel-like pattern of blood vessels. A positive result is a clear, dose-dependent reduction in vessel density radiating from the test substance.
-
Conclusion and Future Directions
The 7-azaindole scaffold represents a highly valuable framework for the development of potent anti-angiogenic agents, exemplified by the clinical success of Pazopanib. Comparative analysis demonstrates that 7-azaindole-based inhibitors are highly competitive with other classes of VEGFR-2 inhibitors like Sunitinib and Sorafenib.
The key to advancing this field lies in developing next-generation compounds with improved selectivity to minimize off-target toxicities, and in designing rational combination therapies. A significant challenge in anti-angiogenic therapy is the eventual development of resistance.[20] Future research should focus on 7-azaindole derivatives that not only inhibit VEGFR-2 but may also modulate resistance pathways, such as those involving MET or FGFR signaling, offering a more durable therapeutic response. The robust validation workflow presented here provides a reliable pathway for identifying and advancing such promising candidates from the bench to preclinical development.
References
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VEGFR-2 signaling pathway and downstream mediators. (Source: ResearchGate, URL: [Link])
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Pazopanib - Wikipedia. (Source: Wikipedia, URL: [Link])
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Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. (Source: PubMed, URL: [Link])
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What is the mechanism of Pazopanib Hydrochloride? (Source: Patsnap Synapse, URL: [Link])
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Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. (Source: Bio-Rad, URL: [Link])
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Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (Source: Frontiers in Cell and Developmental Biology, URL: [Link])
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Sorafenib Inhibits Hypoxia-Inducible Factor-1α Synthesis: Implications for Antiangiogenic Activity in Hepatocellular Carcinoma. (Source: AACR Journals, URL: [Link])
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Antiangiogenic Agent Sunitinib Transiently Increases Tumor Oxygenation and Suppresses Cycling Hypoxia. (Source: AACR Journals, URL: [Link])
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Sorafenib inhibits the angiogenesis and growth of orthotopic anaplastic thyroid carcinoma xenografts in nude mice. (Source: PubMed, URL: [Link])
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Sunitinib: the antiangiogenic effects and beyond. (Source: PMC - NIH, URL: [Link])
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Antiangiogenic Properties of Axitinib versus Sorafenib Following Sunitinib Resistance in Human Endothelial Cells—A View towards Second Line Renal Cell Carcinoma Treatment. (Source: MDPI, URL: [Link])
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VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (Source: PMC - NIH, URL: [Link])
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Sorafenib Inhibits Hypoxia-Inducible Factor-1α Synthesis: Implications for Antiangiogenic Activity in Hepatocellular Carcinoma. (Source: AACR Journals, URL: [Link])
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7-Azaindole Analogues as Bioactive Agents and Recent Results. (Source: PubMed, URL: [Link])
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7-Azaindole Analogues as Bioactive Agents and Recent Results. (Source: Eureka Select, URL: [Link])
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Multiple circulating proangiogenic factors induced by sunitinib malate are tumor-independent and correlate with antitumor efficacy. (Source: PNAS, URL: [Link])
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VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (Source: Assay Genie, URL: [Link])
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Anti-angiogenic effect of the combination of low-dose sorafenib and EGCG in HCC-induced Wistar rats. (Source: PMC - PubMed Central, URL: [Link])
-
Impact of Angiogenesis Inhibition by Sunitinib on Tumor Distribution of Temozolomide. (Source: AACR Journals, URL: [Link])
-
Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay. (Source: Bio-protocol, URL: [Link])
-
Video: The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma. (Source: JoVE, URL: [Link])
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In Vitro Angiogenesis Inhibition and Endothelial Cell Growth and Morphology. (Source: MDPI, URL: [Link])
-
In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. (Source: PMC - NIH, URL: [Link])
-
A high-content tube formation assay using an in vitro angiogenesis model. (Source: Molecular Devices, URL: [Link])
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The Chicken Chorioallantoic Membrane Tumor Assay as a Relevant In Vivo Model to Study the Impact of Hypoxia on Tumor Progression and Metastasis. (Source: PubMed Central, URL: [Link])
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In Vitro Angiogenesis Inhibition and Endothelial Cell Growth and Morphology. (Source: PMC - NIH, URL: [Link])
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The Chorioallantoic Membrane Xenograft Assay as a Reliable Model for Investigating the Biology of Breast Cancer. (Source: MDPI, URL: [Link])
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The Azaindole Framework in the Design of Kinase Inhibitors. (Source: MDPI, URL: [Link])
-
Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (Source: Indian Journal of Pharmaceutical Education and Research, URL: [Link])
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Chick chorioallantoic membrane: a valuable 3D in vivo model for screening nanoformulations for tumor antiangiogenic therapeutics. (Source: The International Journal of Developmental Biology, URL: [Link])
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Synthesis of 7-azaindoles and their pro-angiogenic and anti-inflammatory activities. (Source: ScienceDirect, URL: [Link])
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An Improved In Vivo Angiogenesis Model of Chicken Chorioallantoic Membranes in Surrogate Shells Revealed the Pro-angiogenesis Effects of Chylomicrons. (Source: Vascular Cell, URL: [Link])
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
This document provides a detailed protocol for the safe and compliant disposal of 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS No. 872355-55-0). As a member of the azaindole class of heterocyclic compounds, which are integral to pharmaceutical research and development, its handling and disposal demand meticulous attention to safety and environmental regulations.[1][2] This guide is intended for researchers, scientists, and drug development professionals to ensure that disposal procedures are conducted with the highest degree of safety and scientific integrity.
The core principle of chemical waste management is the prevention of environmental release and the protection of personnel.[3][4] Due to the limited specific toxicological and ecological data for this compound, it is imperative to treat this compound as a hazardous substance.[5][6] The procedures outlined below are based on best practices for handling related pyridine and azaindole derivatives.[3][7]
Hazard Assessment and Risk Mitigation
Key Preparatory Steps:
-
Consult the Safety Data Sheet (SDS): Although a specific SDS for this exact compound is not widely available, reviewing the SDS for structurally similar compounds like 7-azaindole or pyridine-based carboxylic acids is a critical first step.[6][12]
-
Institutional EHS Consultation: Before beginning any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations.[7]
-
Designate a Waste Accumulation Area: Establish a specific, well-ventilated area, preferably within a chemical fume hood, for the accumulation of this waste stream.[13][14]
Personal Protective Equipment (PPE): A Non-Negotiable Standard
The consistent and correct use of PPE is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound waste.[4][11]
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects eyes from splashes of solutions or contact with fine powders.[7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber). | Prevents skin contact and potential absorption. Gloves must be inspected before use.[7][15] |
| Body Protection | Standard laboratory coat. | Protects clothing and skin from contamination.[4][7] |
| Respiratory Protection | Use within a chemical fume hood. If handling large quantities of powder outside a hood, an N95 or higher-rated respirator may be required. | Avoids inhalation of airborne particles or vapors.[3] |
Step-by-Step Disposal Protocol
The proper segregation and containment of chemical waste are critical for safe handling and disposal. Never mix this waste stream with incompatible materials, such as strong oxidizing agents.[3]
3.1. Solid Waste Disposal
This category includes unused or expired pure compounds, reaction byproducts, and contaminated solids.
-
Preparation: Don all required PPE and prepare the designated waste accumulation area.
-
Containment: Carefully transfer the solid waste into a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle).[3][13] Avoid generating dust during this process.[3][14]
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The accumulation start date
-
Associated hazards (e.g., "Toxic," "Irritant")
-
3.2. Liquid Waste Disposal
This includes solutions containing the compound and rinsates from cleaning contaminated glassware.
-
Preparation: Ensure all necessary PPE is in place.
-
Containment: Collect all liquid waste in a designated, leak-proof, and sealable container. Do not pour this waste down the drain.[5][13]
-
Labeling: Label the liquid waste container with the same information as the solid waste, including the approximate concentrations of the chemical constituents.
3.3. Contaminated Lab Supplies
Items such as gloves, pipette tips, weighing paper, and paper towels that have come into contact with the chemical must be disposed of as hazardous waste.[3][7]
-
Segregation: Collect all contaminated disposable materials in a designated, sealed container, such as a double-bagged, clear plastic bag or a labeled sharps container for sharp objects.[3]
-
Labeling: Clearly label the bag or container as "Hazardous Waste" with the name of the chemical contaminant.
Spill Management
Accidental spills must be handled immediately and safely.[13]
-
Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your supervisor and the institutional EHS department.
-
Containment (for small spills): For minor spills, and only if you are trained to do so, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[5][13]
-
Collection: Sweep or scoop the absorbed material into a designated hazardous waste container.[14]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: The container with the absorbed spill material must be sealed, labeled as hazardous waste, and disposed of according to the procedures outlined above.
Final Disposal Pathway
The ultimate disposal of this compound waste is handled by licensed professional waste disposal services.[5][16] The most common method for this type of organic waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[14][15]
Never attempt to dispose of this chemical in the regular trash or by flushing it down the drain. [3][13]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the disposal of this compound waste.
References
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- Benchchem.
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- CymitQuimica. (2024, December 19).
- Jubilant Ingrevia Limited.
- Synquest Labs.
- Carl ROTH.
- Fisher Scientific. (2025, December 18).
- Sigma-Aldrich. (2025, August 5).
- BLDpharm. This compound.
- ChemScene. (2025, December 8).
- Angene Chemical. (2021, May 1).
- ChemicalBook. (2025, July 19). 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-methyl.
- Capot Chemical. (2025, December 24).
- Fisher Scientific. (2012, March 29).
- RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
- Chemical Society Reviews (RSC Publishing). (2007, February 2).
- PubChem. 6-Methylnicotinic acid.
- Sigma-Aldrich. 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid.
- Sigma-Aldrich. 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester.
- Office of Research. Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance.
- NIST WebBook. 1H-Pyrrolo[2,3-b]pyridine.
- List of Hazardous Substances and Reportable Quantities.
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A Senior Application Scientist's Guide to Handling 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS No. 872355-55-0). As the complete toxicological profile of this specific compound is not extensively documented, this guide is built upon a risk-based assessment, synthesizing data from its core structural motifs: the 7-azaindole scaffold, the carboxylic acid functional group, and the pyridine ring. Adherence to these protocols is essential for ensuring personnel safety, experimental integrity, and environmental compliance.
Foundational Hazard Assessment
Understanding the potential hazards is the cornerstone of safe laboratory practice. The chemical structure of this compound informs our safety protocols. It is a heterocyclic compound belonging to the azaindole class, which is widely used in medicinal chemistry as a bioisostere for indole or purine systems in kinase inhibitors.[1] Our assessment is based on analogous compounds for which safety data is available.
| Potential Hazard | Structural Rationale & Analogous Compound Data | Primary Risk |
| Eye Irritation/Damage | Carboxylic acids and pyridine derivatives can be corrosive or severely irritating to the eyes.[2][3][4] Safety data for similar heterocyclic compounds explicitly warns of the risk of serious eye damage.[3] | Direct contact from splashes or airborne dust can cause significant injury, potentially leading to blindness.[2] |
| Skin Irritation | Azaindole frameworks and carboxylic acids are known to cause skin irritation upon contact.[4][5][6] | Prolonged or repeated contact can lead to dermatitis and local irritation. |
| Respiratory Tract Irritation | Handling the compound as a fine powder can generate dust, which may irritate the respiratory system upon inhalation.[4][7] | Inhalation of dust can lead to coughing, shortness of breath, and irritation of the nose and throat. |
| Harmful if Swallowed | Many pyridine and carboxylic acid derivatives are classified as harmful if ingested.[3][4] The oral LD50 for a related compound, pyridine-2-carboxylic acid, is 750 mg/kg in mice.[2] | Accidental ingestion could lead to systemic toxicity. |
Engineering Controls: The First Line of Defense
Personal protective equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary methods of exposure control are robust engineering and administrative controls.
-
Ventilation: All handling of this compound, especially the weighing and transfer of the solid, must be conducted inside a certified chemical fume hood.[8] This minimizes the inhalation of airborne particulates. The fume hood should have a tested and adequate face velocity.
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and located close to the workstation.[2][6][9] All personnel must be trained on their proper use.
-
Storage: The compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[6][10][11] Containers must be kept tightly closed.[11][12]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent ocular, dermal, and respiratory exposure.
Eye and Face Protection
Due to the significant risk of serious eye damage, robust eye protection is non-negotiable.
-
Mandatory: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times when in the laboratory where this chemical is handled.[5][9]
-
Recommended for High-Risk Tasks: When handling larger quantities or performing operations with a higher splash potential (e.g., transfers, reactions in solution), a full-face shield should be worn over the safety goggles.[13]
Skin and Body Protection
Preventing skin contact is critical to avoid irritation.
-
Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn.[14][15] Inspect gloves for any signs of degradation or puncture before use. If contact with the chemical occurs, remove gloves immediately, wash hands thoroughly, and don a new pair. Do not reuse disposable gloves.
-
Lab Coat: A flame-resistant lab coat should be worn and fully buttoned. Ensure the sleeves are of an appropriate length to protect the wrists.
-
Footwear: Closed-toe shoes made of a non-porous material are required.[13] Sandals, perforated shoes, or cloth sneakers offer inadequate protection.
Respiratory Protection
Engineering controls are the primary means of respiratory protection.
-
Standard Operations: For routine handling of small quantities inside a certified fume hood, additional respiratory protection is typically not required.
-
Non-Standard Operations: If there is a risk of generating significant dust (e.g., cleaning up a large spill, handling large quantities) or if engineering controls are insufficient, a NIOSH-approved respirator is necessary. An N95 dust mask may be sufficient for nuisance dusts, but for higher-risk scenarios, a respirator with acid gas cartridges may be more appropriate.[5][14]
Operational and Disposal Plans
A systematic workflow minimizes risk during handling and ensures proper disposal.
Step-by-Step Handling Workflow
The following diagram outlines the critical steps for safely handling the compound.
Caption: Standard workflow for handling this compound.
Spill Response
Immediate and correct response to a spill is vital.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate (if necessary): For large spills outside of a containment hood, evacuate the area.
-
Containment (Small Spills): For small spills inside a fume hood, use an absorbent material like sand or vermiculite to contain the spill.[8]
-
Collection: Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[8]
-
Decontamination: Clean the spill area thoroughly.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4][8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][8] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][16]
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Segregation: Collect all solid waste, contaminated consumables (e.g., gloves, weigh paper, pipette tips), and solutions in a designated, properly sealed, and clearly labeled hazardous waste container.[5]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Disposal must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[5][8] Never pour this chemical or its waste down the drain.[8][12]
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Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
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Agency for Toxic Substances and Disease Registry. Pyridine Tox Profile. [Link]
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ChemSupply Australia. (2024, June 26). Safety Data Sheet PYRIDINE. [Link]
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Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production?[Link]
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Carl ROTH. Safety Data Sheet: Pyridine. [Link]
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Angene Chemical. (2021, May 1). Safety Data Sheet: Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate. [Link]
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Carl ROTH. Safety Data Sheet: 7-Azaindole. [Link]
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Besson, T., et al. The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. [Link]
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Kordubailo, M. V. & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
